2-Methyl-4-penten-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4,7H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOPRNGQFQWYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211464 | |
| Record name | 2-Methyl-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-97-5 | |
| Record name | 2-Methyl-4-penten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpent-4-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4-PENTEN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Q68G4313 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-penten-2-ol, a tertiary allylic alcohol, is a molecule of significant interest in organic synthesis and the chemical industry. Its unique structural features, combining a tertiary alcohol and a terminal alkene, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental data and established scientific principles. Understanding these properties is paramount for its effective handling, application in synthetic protocols, and for ensuring laboratory safety.
Molecular Structure and Identifiers
The fundamental characteristics of a chemical compound are rooted in its molecular structure. This compound possesses a six-carbon backbone with a hydroxyl group and a methyl group attached to the second carbon, and a double bond between the fourth and fifth carbons.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-methylpent-4-en-2-ol | [1] |
| CAS Number | 624-97-5 | [1][2][3] |
| Molecular Formula | C6H12O | [1][2][3] |
| Molecular Weight | 100.16 g/mol | [1][2][3] |
| InChI | InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4,7H,1,5H2,2-3H3 | [1][4] |
| InChIKey | UYOPRNGQFQWYER-UHFFFAOYSA-N | [1][3][4] |
| Canonical SMILES | CC(C)(CC=C)O | [3] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various environments and reactions. These properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Liquid | |
| Boiling Point | 118-120 °C | [2] |
| 119.5 °C at 760 mmHg | [3] | |
| Melting Point | -73 °C | [2] |
| Density | 0.83553 g/cm³ (at 17 °C) | [2] |
| 0.833 g/cm³ | [3] | |
| Flash Point | 41.3 °C | [3] |
| Refractive Index | 1.43 | [3] |
| Solubility | Soluble in water (1.706e+004 mg/L @ 25 °C est.) | [5] |
| LogP | 1.33340 | [3] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. Key expected signals include those for the vinyl protons, the allylic protons, the methyl protons, and the hydroxyl proton. The integration of these signals corresponds to the number of protons of each type.[1]
-
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. For this compound, one would expect to see signals corresponding to the two vinyl carbons, the allylic carbon, the quaternary carbon bearing the hydroxyl group, and the two equivalent methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule.[1] Key characteristic absorption bands for this compound include:
-
A broad peak around 3300-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
Peaks around 3080 cm⁻¹ for the =C-H stretching of the alkene.
-
A peak around 1640 cm⁻¹ for the C=C stretching of the alkene.
-
Peaks in the 2850-3000 cm⁻¹ region for the C-H stretching of the alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features.[1][4] The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 100, corresponding to its molecular weight.[4] Common fragmentation patterns would involve the loss of a methyl group, a water molecule, or cleavage of the carbon-carbon bonds.
Synthesis and Reactivity
Synthesis
A common laboratory synthesis of this compound involves the Grignard reaction. Specifically, the reaction of acetone with allylmagnesium bromide or allylmagnesium chloride serves as a straightforward route to this tertiary alcohol.[3]
Caption: Grignard synthesis of this compound.
Reactivity
The reactivity of this compound is characterized by the presence of both a tertiary alcohol and a terminal alkene.
-
Reactions of the Hydroxyl Group: The tertiary alcohol can undergo reactions such as dehydration to form dienes, and esterification.
-
Reactions of the Alkene: The double bond can participate in various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation.
Applications
The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. It is used in the fragrance industry and as a building block for the synthesis of other specialty chemicals.[] For instance, it is an intermediate in the synthesis of 4-Chloro-4-methyl-1-pentene.[7]
Safety and Handling
This compound is a flammable liquid and vapor. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[1][8]
GHS Hazard Statements:
-
H315: Causes skin irritation[1]
-
H318: Causes serious eye damage[1]
-
H335: May cause respiratory irritation[1]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin, wash with plenty of water.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for determining the boiling point is distillation.
Protocol:
-
Place a small volume of this compound in a distillation flask with a few boiling chips.
-
Set up a simple distillation apparatus with a condenser and a collection flask.
-
Place a thermometer in the neck of the distillation flask with the bulb just below the side arm leading to the condenser.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
Acquisition of an Infrared (IR) Spectrum
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Protocol (for a neat liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a drop of this compound onto the ATR crystal.
-
Acquire the spectrum according to the instrument's software instructions.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Conclusion
This compound is a valuable chemical with a well-defined set of physicochemical properties that are critical for its application in research and industry. This guide has provided a detailed overview of its structure, physical and spectral characteristics, synthesis, reactivity, and safety considerations. A thorough understanding of these properties will enable researchers and professionals to utilize this versatile molecule effectively and safely in their endeavors.
References
- 1. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS#:624-97-5 | Chemsrc [chemsrc.com]
- 4. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 5. This compound, 624-97-5 [thegoodscentscompany.com]
- 7. This compound | 624-97-5 [chemicalbook.com]
- 8. file1.lookchem.com [file1.lookchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-penten-2-ol
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Methyl-4-penten-2-ol, a tertiary alcohol with applications in fragrance synthesis and as an intermediate in various organic reactions.[][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound
This compound, also known as dimethylallylcarbinol, is a valuable molecule in organic synthesis.[3] Its structure, featuring a tertiary alcohol and a terminal alkene, provides two reactive centers for further chemical transformations. Understanding its synthesis and confirming its purity and structure through rigorous characterization are paramount for its successful application in research and development.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C6H12O | [3][4] |
| Molecular Weight | 100.16 g/mol | [3][5] |
| CAS Number | 624-97-5 | [3][6] |
| Boiling Point | 118-120 °C | |
| Density | 0.83553 g/cm³ (at 17 °C) |
Synthesis via Grignard Reaction: A Mechanistic Approach
The most common and efficient laboratory-scale synthesis of this compound is through the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this case, allylmagnesium bromide reacts with acetone to yield the desired tertiary alcohol.
The Underlying Chemistry: Why the Grignard Reaction?
The Grignard reagent, in this case, allylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom attached to magnesium acts as a carbanion, readily attacking the electrophilic carbonyl carbon of acetone.[7] This reaction is highly favored as it leads to the formation of a stable tertiary alcohol upon acidic workup. The choice of an ether solvent, such as diethyl ether or tetrahydrofuran (THF), is critical as it stabilizes the Grignard reagent and is aprotic, preventing premature quenching of the reagent.[7]
Reaction Mechanism
The synthesis proceeds in two key stages: the formation of the Grignard reagent and its subsequent reaction with the ketone, followed by an acidic workup.
Caption: Reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (as an initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction starts, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction and precipitate magnesium salts.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Comprehensive Characterization
Once synthesized and purified, the identity and purity of this compound must be confirmed through various analytical techniques.
Spectroscopic Analysis
Spectroscopy is a cornerstone of chemical characterization, providing detailed information about the molecular structure.
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key expected absorptions are:
-
O-H stretch: A broad peak around 3300-3500 cm⁻¹, characteristic of an alcohol.
-
C=C stretch: A peak around 1640 cm⁻¹, indicating the presence of the alkene.
-
=C-H stretch: A peak just above 3000 cm⁻¹, corresponding to the vinyl C-H bonds.
-
C-O stretch: A peak in the range of 1100-1200 cm⁻¹, typical for a tertiary alcohol.
These characteristic peaks can be confirmed by referencing established spectral databases.[5][8]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Singlet | 6H | Two equivalent methyl groups (-C(OH)(CH₃)₂) |
| ~2.2 | Doublet | 2H | Methylene group adjacent to the double bond (-CH₂-CH=) |
| ~5.0-5.2 | Multiplet | 2H | Terminal vinyl protons (=CH₂) |
| ~5.8 | Multiplet | 1H | Internal vinyl proton (-CH=) |
| Variable | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments.[9]
| Chemical Shift (ppm) | Assignment |
| ~29 | Two equivalent methyl carbons (-C(OH)(C H₃)₂) |
| ~50 | Methylene carbon (-C H₂-CH=) |
| ~71 | Quaternary carbon bearing the hydroxyl group (-C (OH)(CH₃)₂) |
| ~118 | Terminal vinyl carbon (=C H₂) |
| ~134 | Internal vinyl carbon (-C H=) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 100.[6] A prominent peak at m/z = 85, corresponding to the loss of a methyl group ([M-15]⁺), is also characteristic.
Chromatographic Analysis
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is an excellent method to assess the purity of the synthesized compound. A pure sample will exhibit a single major peak in the chromatogram.
References
- 2. This compound | 624-97-5 [chemicalbook.com]
- 3. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 7. leah4sci.com [leah4sci.com]
- 8. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
2-Methyl-4-penten-2-ol CAS number 624-97-5
An In-depth Technical Guide to 2-Methyl-4-penten-2-ol (CAS: 624-97-5)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as allyldimethylcarbinol, is a tertiary allylic alcohol that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring both a tertiary alcohol and a terminal alkene, provides dual functionality for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, established synthesis protocols, spectroscopic characterization, key chemical reactions, and essential safety and handling procedures. The insights provided herein are intended to support researchers in leveraging this versatile molecule for applications ranging from fine chemical synthesis to the development of novel pharmaceutical agents.
Physicochemical and Structural Properties
This compound is a colorless liquid at room temperature. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 624-97-5. The molecule consists of a five-carbon chain with a methyl group and a hydroxyl group on the second carbon, and a double bond between the fourth and fifth carbons.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 624-97-5 | |
| Molecular Formula | C₆H₁₂O | |
| Molecular Weight | 100.16 g/mol | |
| IUPAC Name | 2-Methylpent-4-en-2-ol | |
| Synonyms | Allyldimethylcarbinol, 1-Pentene-4-ol, 4-methyl- | |
| Boiling Point | 119.5 - 120 °C at 760 mmHg | |
| Density | 0.833 g/cm³ | |
| Flash Point | 41.3 °C | |
| Refractive Index | 1.43 | |
| Solubility | Soluble in ethanol and ether, slightly soluble in water. | |
| LogP (Octanol/Water) | 1.333 |
Synthesis: The Grignard Reaction Protocol
The most direct and widely employed synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on a carbonyl compound. For this specific synthesis, the Grignard reagent is typically allylmagnesium bromide, which attacks the electrophilic carbonyl carbon of acetone.
The causality behind this choice is rooted in the high reactivity of the Grignard reagent, which behaves as a strong carbanion. The reaction must be conducted under strictly anhydrous (water-free) conditions, as even trace amounts of water will protonate and destroy the Grignard reagent, terminating the desired reaction pathway. Anhydrous ether is the solvent of choice as it is aprotic and helps to stabilize the Grignard reagent complex.
Experimental Protocol: Synthesis via Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.
-
Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, add a solution of allyl bromide in anhydrous diethyl ether.
-
Grignard Reagent Formation: Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction may require gentle heating or the addition of an iodine crystal to initiate. Once initiated, the reaction will become exothermic. Add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
Reaction with Acetone: Cool the newly formed allylmagnesium bromide solution in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise via the dropping funnel. This step is highly exothermic; maintain a slow addition rate to control the reaction.
-
Quenching and Workup: After the acetone addition is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step protonates the resulting alkoxide to form the final alcohol product and precipitates magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under atmospheric pressure to yield pure this compound.
Caption: Grignard synthesis workflow for this compound.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of synthesized this compound is paramount. This is achieved through a combination of spectroscopic techniques. The data presented below are characteristic of the compound's structure.
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Characteristic Signal |
| IR Spectroscopy | O-H stretch (alcohol) | Broad peak at ~3300-3400 cm⁻¹ |
| C=C stretch (alkene) | Peak at ~1640 cm⁻¹ | |
| =C-H bend (alkene) | Peaks at ~910 and 990 cm⁻¹ | |
| ¹H NMR | -OH (hydroxyl proton) | Singlet, chemical shift variable (~1.5-4.0 ppm) |
| =CH₂ (vinyl protons) | Multiplet, ~5.1 ppm (2H) | |
| -CH= (vinyl proton) | Multiplet, ~5.8 ppm (1H) | |
| -CH₂- (allylic protons) | Doublet, ~2.2 ppm (2H) | |
| -C(CH₃)₂ (methyl protons) | Singlet, ~1.2 ppm (6H) | |
| ¹³C NMR | -C (CH₃)₂OH (quaternary carbon) | ~71 ppm |
| C H₂= | ~118 ppm | |
| -C H= | ~135 ppm | |
| -C H₂- (allylic carbon) | ~48 ppm | |
| -C(C H₃)₂ (methyl carbons) | ~29 ppm | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 100 |
| M-15 (loss of CH₃) | m/z = 85 (often a prominent peak) | |
| M-18 (loss of H₂O) | m/z = 82 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile building block in organic synthesis.
-
Reactions of the Hydroxyl Group: As a tertiary alcohol, it is resistant to oxidation under mild conditions. However, it can undergo substitution reactions under acidic conditions. For instance, reaction with concentrated HCl can yield 4-chloro-4-methyl-1-pentene, an intermediate used in further syntheses.
-
Reactions of the Alkene Group: The terminal double bond is susceptible to a wide range of electrophilic additions, including hydrogenation (to form 2-methyl-2-pentanol), halogenation, and hydroboration-oxidation (to form 2-methylpentane-1,5-diol). It can also participate in polymerization and metathesis reactions.
-
Applications: This compound serves as an intermediate in the synthesis of fragrances and specialty chemicals. Its structural motif is also relevant in the synthesis of more complex molecules, where the allyl and tertiary alcohol groups can be strategically manipulated in drug discovery programs.
molecular structure of 2-Methyl-4-penten-2-ol
An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a tertiary allylic alcohol that serves as a valuable intermediate in organic synthesis, particularly in the construction of terpene-like structures and complex molecular frameworks. Its bifunctional nature, containing both a tertiary alcohol and a terminal alkene, dictates its reactivity and spectroscopic signature. This technical guide provides a comprehensive elucidation of its molecular structure, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We explore the causal relationship between the molecule's structural features and its spectral output, offering field-proven insights for its synthesis and characterization. The methodologies described herein are designed as a self-validating system, grounded in authoritative spectroscopic data and established chemical principles.
Introduction: A Profile of this compound
The precise understanding of a molecule's structure is fundamental to controlling its reactivity and leveraging it in complex synthetic pathways. This compound (C₆H₁₂O) is a prime example of a simple yet versatile building block.[1][2][] Its structure features a quaternary carbon (C2) bonded to two methyl groups, a hydroxyl group, and an allyl group. This arrangement classifies it as a tertiary alcohol, precluding it from oxidation reactions that cleave C-H bonds, and an allylic alcohol, which opens pathways for unique rearrangement and substitution reactions. The terminal vinyl group is also amenable to a wide range of transformations, including polymerization, hydrogenation, and oxidation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methylpent-4-en-2-ol | [2][][4] |
| CAS Number | 624-97-5 | [2][4][5] |
| Molecular Formula | C₆H₁₂O | [1][2][][4] |
| Molecular Weight | 100.16 g/mol | [1][2][] |
| Boiling Point | 118-120 °C | [1] |
| Density | ~0.833 g/cm³ | [6] |
Structural Elucidation through Spectroscopic Analysis
The definitive structure of this compound is established not by a single technique, but by the congruent interpretation of data from multiple spectroscopic methods. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for mapping the precise connectivity of a molecule.
The proton NMR spectrum provides a detailed count and environmental analysis of every unique hydrogen atom in the molecule. For this compound, we observe five distinct signals:
-
~5.8 ppm (ddt, 1H): This multiplet corresponds to the internal vinyl proton (H4). It is coupled to the terminal vinyl protons (H5) and the adjacent methylene protons (H3), resulting in a complex but characteristic pattern.
-
~5.1 ppm (m, 2H): These two signals in the terminal alkene region belong to the geminal vinyl protons (H5). They exhibit both geminal coupling to each other and vicinal coupling to the internal vinyl proton (H4).
-
~2.2 ppm (d, 2H): This doublet represents the allylic methylene protons (H3). Their proximity to the electron-withdrawing double bond shifts them downfield. They are split into a doublet by the single adjacent vinyl proton (H4).
-
~1.6 ppm (s, 1H): A broad singlet characteristic of the hydroxyl (-OH) proton. The lack of coupling and broadness are due to chemical exchange, which is often solvent and concentration-dependent.
-
~1.2 ppm (s, 6H): This strong singlet, integrating to six protons, is the hallmark of the two equivalent methyl groups attached to the quaternary carbon (C2). Their equivalence and the absence of any adjacent protons lead to a single, unsplit signal.
The carbon NMR spectrum reveals the number of unique carbon environments and their electronic nature.[2][7]
-
~134 ppm: The internal sp² carbon of the alkene (C4).
-
~118 ppm: The terminal sp² carbon of the alkene (C5).
-
~71 ppm: The sp³ quaternary carbon bearing the hydroxyl group (C2). Its attachment to the electronegative oxygen atom results in a significant downfield shift.
-
~50 ppm: The sp³ methylene carbon (C3).
-
~29 ppm: The two equivalent sp³ methyl carbons attached to C2.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy excels at identifying the specific functional groups within a molecule by measuring the vibrations of its chemical bonds. The IR spectrum of this compound displays several key absorption bands that confirm its structure.[8]
-
~3400 cm⁻¹ (strong, broad): This prominent band is the defining characteristic of the O-H stretching vibration from the alcohol group. The significant broadening is a direct result of intermolecular hydrogen bonding between molecules.
-
~3080 cm⁻¹ (medium): This absorption is due to the =C-H stretching of the sp²-hybridized carbons in the vinyl group.
-
~2975 cm⁻¹ (strong): This band arises from the C-H stretching of the sp³-hybridized methyl and methylene groups.
-
~1645 cm⁻¹ (medium): This absorption is characteristic of the C=C double bond stretching vibration.
-
~995 and 915 cm⁻¹ (strong): These two strong bands are characteristic out-of-plane C-H bending ("wagging") vibrations of a monosubstituted alkene (R-CH=CH₂), providing definitive evidence for the terminal position of the double bond.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecule's exact mass and crucial structural information from its fragmentation pattern upon ionization.[5]
-
Molecular Ion (M⁺): A peak at m/z = 100 corresponds to the molecular weight of C₆H₁₂O, confirming the chemical formula. This peak may be weak due to the molecule's propensity to fragment.
-
[M-15]⁺ Peak: A very prominent peak is typically observed at m/z = 85. This results from the loss of a methyl radical (•CH₃), a highly favorable fragmentation that produces a stable, resonance-stabilized oxonium ion.
-
[M-18]⁺ Peak: A peak at m/z = 82 corresponds to the loss of a water molecule (H₂O), a common fragmentation pathway for alcohols.
Experimental Protocol: Synthesis and Characterization
The following protocol describes a robust and common method for the laboratory synthesis of this compound, followed by its characterization.
Synthesis: Grignard Reaction of Acetone with Allylmagnesium Bromide
Principle: This classic organometallic reaction utilizes the nucleophilic character of a Grignard reagent to attack an electrophilic carbonyl carbon. The reaction of allylmagnesium bromide with acetone, followed by an aqueous workup, yields the target tertiary alcohol. This choice is logical as it directly forms the desired carbon skeleton and installs the hydroxyl group at the quaternary center in a single step.
Methodology:
-
Grignard Reagent Preparation:
-
Equip a 250 mL three-neck, round-bottom flask (flame-dried under nitrogen) with a condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar.
-
Add magnesium turnings (2.4 g, 100 mmol) to the flask.
-
In the dropping funnel, prepare a solution of allyl bromide (12.1 g, 100 mmol) in 50 mL of anhydrous diethyl ether.
-
Add ~5 mL of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask or add a small crystal of iodine.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 30 minutes until most of the magnesium is consumed. The resulting grey-black solution is allylmagnesium bromide.
-
-
Reaction with Acetone:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of acetone (5.8 g, 100 mmol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A thick white precipitate will form.
-
After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl). This is a mild acid source that protonates the alkoxide and dissolves the magnesium salts without causing dehydration of the tertiary alcohol product.
-
Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Combine the organic extracts, wash with saturated NaCl solution (brine), and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the resulting crude oil by fractional distillation to yield pure this compound.
-
Visualization of Structure and Synthesis
Caption: Molecular structure of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The is unambiguously confirmed by a cohesive interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. Each spectroscopic technique provides critical, interlocking evidence that validates the connectivity, functional groups, and overall framework of this tertiary allylic alcohol. The provided Grignard synthesis protocol represents a reliable and efficient method for its preparation, enabling further investigation into its chemical reactivity and potential applications. This guide serves as an authoritative resource for professionals requiring a deep, functional understanding of this important synthetic building block.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 5. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 6. This compound | CAS#:624-97-5 | Chemsrc [chemsrc.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
A Comprehensive Spectroscopic Guide to 2-Methyl-4-penten-2-ol
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-4-penten-2-ol (CAS No: 624-97-5), a tertiary alcohol with the molecular formula C₆H₁₂O.[1][2][3][4] The elucidation of its chemical structure is a fundamental requirement for its application in fragrance synthesis and various organic reactions.[] This document is intended for researchers and professionals in drug development and chemical synthesis, offering a detailed examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic profiles.
The structural integrity and purity of a compound are paramount in scientific research. Spectroscopic techniques provide a non-destructive and highly informative means of confirming molecular structure. For a molecule like this compound, which contains multiple functional groups—a hydroxyl group, a carbon-carbon double bond, and saturated alkyl regions—each spectroscopic method offers unique and complementary insights. This guide will dissect the data from each technique, explaining the underlying principles and interpreting the spectral features to build a complete structural picture.
Mass Spectrometry (MS): Elucidating the Fragmentation Pathway
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The molecular weight of this compound is 100.16 g/mol .[1][2][3][6]
The primary fragmentation mechanism for tertiary alcohols like this one is the α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[7] This process is driven by the formation of a stable, resonance-stabilized oxonium ion. In the case of this compound, the loss of an allyl radical (•CH₂CH=CH₂) is a dominant pathway, leading to a base peak at m/z 59. Another significant fragmentation involves the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 85.
Table 1: Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Interpretation |
| 100 | [CH₂=CHCH₂C(CH₃)₂OH]⁺• | Molecular Ion (M⁺•) |
| 85 | [CH₂=CHCH₂C(OH)CH₃]⁺ | Loss of a methyl radical (•CH₃) |
| 59 | [C(CH₃)₂OH]⁺ | Base Peak; α-cleavage with loss of an allyl radical (•CH₂CH=CH₂) |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl cation or acylium ion from further fragmentation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Data sourced from the NIST WebBook.[2]
Diagram 1: Primary Fragmentation Pathway
Caption: Primary fragmentation of this compound in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically acquired neat (as a pure liquid), displays characteristic absorption bands that confirm its structure.
The most prominent feature is the strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding between molecules. The presence of the alkene group is confirmed by the C=C stretch, which appears around 1640 cm⁻¹, and the =C-H stretch, which is typically found just above 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3380 (broad) | O-H Stretch | Alcohol |
| ~3080 | =C-H Stretch | Alkene |
| ~2975 | C-H Stretch (sp³) | Alkyl |
| ~1640 | C=C Stretch | Alkene |
| ~1450 | C-H Bend | Alkyl |
| ~1150 | C-O Stretch | Tertiary Alcohol |
| ~910 | =C-H Bend (out-of-plane) | Monosubstituted Alkene |
Data sourced from SpectraBase and NIST.[6][8]
Experimental Protocol: Acquiring a Neat IR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Secure the sample arm and initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. Perform a baseline correction if necessary.
The choice of a neat sample on an ATR-FTIR is logical for a liquid sample as it requires minimal preparation and provides high-quality data without the interference of solvent peaks.
Diagram 2: Workflow for IR Spectrum Acquisition
Caption: Standard workflow for acquiring a neat IR spectrum via ATR-FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the local chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in a molecule, allowing for an unambiguous structural assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows distinct signals for each type of proton. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.
Table 3: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | H-4 (-CH=) |
| ~5.1 | m | 2H | H-5 (=CH₂) |
| ~2.2 | d | 2H | H-3 (-CH₂-) |
| ~1.6 | s | 1H | -OH |
| ~1.2 | s | 6H | H-1 (2 x -CH₃) |
Data interpretation based on typical chemical shifts and splitting patterns. Source: PubChem.[1]
Interpretation:
-
The singlet at 1.2 ppm integrating to 6H corresponds to the two equivalent methyl groups attached to the tertiary carbon. They are singlets because there are no adjacent protons.
-
The singlet at ~1.6 ppm is for the hydroxyl proton. Its chemical shift can vary, and it often appears as a broad singlet.
-
The doublet at 2.2 ppm represents the two protons on C-3. They are split by the single proton on C-4.
-
The complex multiplet for the terminal vinyl protons (H-5 at ~5.1 ppm ) and the doublet of doublets of triplets for the internal vinyl proton (H-4 at ~5.8 ppm ) are characteristic of an allyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Table 4: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~134.8 | C-4 (-CH=) |
| ~118.5 | C-5 (=CH₂) |
| ~70.8 | C-2 (-C(OH)-) |
| ~50.2 | C-3 (-CH₂-) |
| ~29.3 | C-1 (2 x -CH₃) |
Source: SpectraBase.[9]
Interpretation:
-
The signals in the 118-135 ppm range are characteristic of the sp² hybridized carbons of the alkene.
-
The peak at ~70.8 ppm is the sp³ carbon bonded to the electronegative oxygen atom (C-2).
-
The remaining sp³ carbons (C-3 and the two methyls at C-1) appear in the upfield region of the spectrum.
Diagram 3: Structure and ¹H NMR Signal Correlation
Caption: Correlation between the protons in the structure and their ¹H NMR signals.
Conclusion
The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a definitive characterization of this compound. MS confirms the molecular weight and reveals key fragmentation patterns, IR identifies the essential hydroxyl and alkene functional groups, and NMR provides an unambiguous map of the proton and carbon framework. This comprehensive spectroscopic profile is crucial for ensuring the identity and purity of the compound in research and industrial applications.
References
- 1. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 3. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
The Solubility Profile of 2-Methyl-4-penten-2-ol: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2-methyl-4-penten-2-ol (CAS No. 624-97-5), a tertiary allylic alcohol of interest in synthetic chemistry and drug development. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this guide synthesizes theoretical principles, data from structurally analogous molecules, and a rigorous experimental protocol to offer a comprehensive resource for laboratory professionals. We delve into the molecular interactions governing solubility, provide estimated solubility values in a range of common laboratory solvents, and present a detailed, self-validating experimental workflow for the precise determination of its solubility. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.
Introduction: Understanding the Molecular Landscape of this compound
This compound is a unique molecule possessing both hydrophobic and hydrophilic characteristics. Its structure comprises a six-carbon backbone with a terminal vinyl group, a tertiary alcohol functional group, and methyl branching. This combination of a nonpolar hydrocarbon region and a polar hydroxyl group dictates its solubility behavior, making it a versatile compound in various chemical contexts.
The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the alkenyl and branched alkyl portions of the molecule interact favorably with nonpolar solvents via van der Waals forces. The steric hindrance around the tertiary alcohol and the presence of the double bond further influence its interaction with solvent molecules. A thorough understanding of these intermolecular forces is paramount for predicting and experimentally verifying the solubility of this compound in different solvent systems.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a fundamental qualitative understanding of solubility. However, for a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful theoretical model. HSP decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[1]. A solvent is likely to dissolve a solute if their Hansen parameters are similar.
Estimated Solubility of this compound
In the absence of direct quantitative data, we can estimate the solubility of this compound by examining structurally similar compounds. Tertiary alcohols such as 2-methyl-2-pentanol and tert-amyl alcohol (2-methyl-2-butanol) provide valuable comparative data. Generally, as the carbon chain length of an alcohol increases, its aqueous solubility decreases, while its solubility in nonpolar solvents increases[2]. The presence of the double bond in this compound may slightly increase its polarity compared to its saturated analog, 2-methyl-2-pentanol.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at Standard Conditions (20-25 °C)
| Solvent Class | Solvent | Estimated Solubility | Rationale & Supporting Evidence |
| Polar Protic | Water | Slightly Soluble (~1-5 g/100 mL) | Structurally similar C6 tertiary alcohol, 2-methyl-2-pentanol, has a water solubility of 3.2 g/100 mL[3]. The vinyl group may slightly enhance polarity. |
| Methanol | Miscible | Short-chain alcohols are generally miscible with other alcohols due to strong hydrogen bonding capabilities. | |
| Ethanol | Miscible | Similar to methanol, ethanol is expected to be an excellent solvent for this compound[4]. | |
| Polar Aprotic | Acetone | Miscible | Qualitative data indicates solubility[5]. Acetone's polarity and ability to accept hydrogen bonds facilitate dissolution. |
| Dichloromethane (DCM) | Miscible | Qualitative data indicates solubility[5]. DCM is a good solvent for moderately polar organic compounds. | |
| Tetrahydrofuran (THF) | Miscible | Qualitative data indicates solubility[5]. THF is a versatile solvent for a wide range of organic molecules. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide array of organic compounds. | |
| Nonpolar | Hexane | Soluble | The significant hydrocarbon portion of the molecule will interact favorably with nonpolar alkanes. |
| Toluene | Miscible | The aromatic ring of toluene can interact with the nonpolar parts of the analyte, and it is a good solvent for many organic compounds. |
Disclaimer: The values presented in this table are estimations based on the solubility of structurally similar compounds and qualitative data. For precise applications, experimental verification is strongly recommended.
Experimental Determination of Solubility: A Validated Protocol
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a liquid analyte like this compound. This method is considered the 'gold standard' for obtaining thermodynamic solubility data.
Materials and Equipment
-
This compound (≥97% purity)
-
Selected solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.1 mg)
-
Positive displacement micropipettes
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., Refractive Index or UV for a derivatized sample)
-
Volumetric flasks and appropriate glassware for standard preparation
Safety Precautions
This compound is a flammable liquid and can cause skin and serious eye irritation[4][6]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All procedures should be conducted in a well-ventilated fume hood.
Step-by-Step Methodology
-
Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C).
-
Addition of Analyte: To a series of vials (in triplicate for each solvent), add a known volume of the solvent (e.g., 5 mL). Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate, undissolved phase of the alcohol.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a sufficient period to reach equilibrium. For many compounds, 24 to 72 hours is adequate. A preliminary experiment can be conducted to determine the time to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for complete phase separation. Alternatively, centrifuge the vials at a moderate speed to accelerate separation.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the analyte) using a syringe. Avoid disturbing the undissolved analyte layer.
-
Filtration: Immediately filter the aliquot through a syringe filter (pre-rinsed with the saturated solution to saturate any binding sites) into a clean vial for analysis. This step is crucial to remove any undissolved micro-droplets.
-
Dilution: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated GC-FID or HPLC method to determine the concentration of this compound.
Analytical Quantification
A robust analytical method is critical for accurate solubility determination. Gas chromatography with a flame ionization detector (GC-FID) is a highly suitable technique for quantifying volatile organic compounds like this compound.
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound in the respective solvent, covering the expected concentration range of the diluted samples.
-
GC-FID Analysis: Inject the standards and the diluted samples onto the GC system. The peak area of the analyte is proportional to its concentration.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.
Visualizations
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Molecular Interactions in Solution
Caption: Intermolecular forces governing solubility.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of this compound. While precise quantitative data remains to be extensively published, the provided estimations, grounded in the behavior of analogous compounds and theoretical principles, offer a valuable starting point for experimental design. The detailed shake-flask protocol, coupled with appropriate analytical quantification methods, equips researchers with a reliable methodology to generate high-quality, reproducible solubility data. Adherence to the principles of scientific integrity and safety outlined herein will ensure the successful application of this knowledge in research and development endeavors.
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 3. 2-METHYL-2-PENTANOL | 590-36-3 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
thermal stability of 2-Methyl-4-penten-2-ol
An In-Depth Technical Guide to the Thermal Stability of 2-Methyl-4-penten-2-ol
Abstract
This technical guide provides a comprehensive analysis of the (CAS No: 624-97-5), an unsaturated tertiary alcohol of significant interest in the synthesis of fine chemicals, fragrances, and specialty polymers.[] A deep understanding of its behavior under thermal stress is paramount for optimizing reaction conditions, ensuring process safety, and controlling product purity. This document delineates the primary mechanistic pathways of its decomposition, outlines robust, self-validating experimental protocols for its characterization, and presents key data to inform safe handling and process scale-up. The content is tailored for researchers, chemists, and drug development professionals, integrating theoretical principles with field-proven analytical strategies.
Introduction: A Molecule of Bifunctional Importance
This compound is a structurally unique molecule featuring a tertiary alcohol and a terminal alkene. This bifunctionality makes it a versatile precursor in organic synthesis. However, the very features that make it synthetically valuable—the tertiary alcohol and the allylic C-H bonds—are also sources of inherent thermal instability. The tertiary alcohol is highly susceptible to acid-catalyzed dehydration, while the overall structure is primed for pericyclic reactions at higher temperatures.[2][3] Consequently, unintended thermal decomposition can lead to a complex mixture of byproducts, compromising yield and purity. This guide provides the foundational knowledge required to anticipate and control these degradation pathways.
Mechanistic Pathways of Thermal Decomposition
The thermal degradation of this compound is not governed by a single mechanism but is rather a function of temperature and the chemical environment (e.g., presence of acid/base catalysts). The two most prominent non-radical pathways are acid-catalyzed dehydration and a concerted retro-ene reaction.
E1 Dehydration Pathway (Acid-Catalyzed)
In the presence of even trace acidic impurities, this compound readily undergoes an E1 elimination reaction. Tertiary alcohols are particularly susceptible to this pathway due to the formation of a relatively stable tertiary carbocation intermediate.[4][5] The reaction proceeds at moderate temperatures (e.g., 25-80 °C) and is a critical consideration for storage and acid-mediated reactions.[2]
Causality of the Mechanism:
-
Protonation: The hydroxyl group is a poor leaving group. An acid catalyst protonates the hydroxyl oxygen, converting it into a good leaving group (water).[6]
-
Carbocation Formation: The C-O bond cleaves, and the water molecule departs, forming a stable tertiary carbocation. This is the slow, rate-determining step of the E1 mechanism.[5]
-
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond. This can result in a mixture of isomeric diene products.
Caption: E1 dehydration mechanism of this compound.
Retro-Ene Reaction Pathway (Gas-Phase Thermolysis)
At higher temperatures and in the absence of catalysts (e.g., gas-phase pyrolysis), a concerted pericyclic pathway known as the retro-ene reaction becomes significant.[7] This intramolecular reaction involves a six-membered transition state, leading to the cleavage of the molecule into smaller, thermodynamically stable fragments.[8] Studies on the thermal decomposition of analogous allylic compounds, such as diallyl ether, confirm the prevalence of this type of concerted[2][3] hydrogen shift via a six-center transition state.[9]
Causality of the Mechanism: The molecule adopts a conformation where an allylic hydrogen can be transferred to the oxygen atom through a cyclic transition state. This concerted redistribution of six electrons (two from the C=C π-bond, two from the C-H σ-bond, and two from the C-C σ-bond) results in the formation of two new stable molecules: propene and acetone.
Caption: Retro-ene decomposition of this compound.
Experimental Framework for Stability Assessment
To fully characterize the thermal stability, a multi-technique approach is essential. The following protocols form a self-validating system where the results of one technique corroborate and expand upon the findings of another.
Caption: A self-validating workflow for thermal stability analysis.
Protocol: Thermogravimetric Analysis (TGA)
-
Objective & Causality: TGA is the primary tool to determine the temperature at which mass loss occurs. This is a direct measure of decomposition or evaporation. By running the experiment under an inert atmosphere, we isolate thermal decomposition from oxidation.
-
Methodology:
-
Instrument Calibration: Calibrate the TGA's temperature and mass sensors using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss).
-
Sample Preparation: Place 5–10 mg of this compound into a clean, tared alumina or platinum crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to and during the experiment.
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min.
-
Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition is determined by the intersection of the baseline tangent with the tangent of the mass loss curve.
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Objective & Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It allows for the precise determination of the boiling point and the enthalpy of decomposition, indicating whether the process is endothermic (bond breaking) or exothermic (potentially hazardous).
-
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into a volatile sample pan (hermetically sealed aluminum pan). Crimp the lid to ensure a good seal. Prepare an identical empty pan as a reference.
-
Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.
-
Temperature Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 350 °C at 10 °C/min.
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the endotherm for boiling and any subsequent thermal events. Integrate the peak areas to determine the enthalpy of the transitions.
-
Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective & Causality: This is the definitive technique for identifying the specific chemical products of thermal decomposition. By pyrolyzing the sample at a set temperature and immediately analyzing the volatile fragments by GC-MS, we can confirm the proposed mechanistic pathways (e.g., detect dienes, acetone, and propene).
-
Methodology:
-
System Setup: Interface a pyrolysis unit to the injection port of a GC-MS system.
-
Sample Preparation: Deposit a small amount (~0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Program: Set the pyrolysis temperature to 300 °C (or a temperature determined by TGA to be in the decomposition range) with a rapid heating profile and a hold time of 15 seconds.
-
GC-MS Analysis: The pyrolysate is swept directly onto the GC column (e.g., a DB-5ms). Use a suitable temperature program (e.g., hold at 40 °C for 2 min, then ramp at 10 °C/min to 250 °C) to separate the decomposition products. The mass spectrometer is operated in electron ionization (EI) mode, scanning from m/z 35 to 350.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra against a reference library (e.g., NIST).[10]
-
Summary of Key Thermal Data & Recommendations
The following table summarizes the expected thermal properties based on the molecule's structure and data from analogous compounds.
| Parameter | Analytical Method | Expected Observation | Significance & Expert Recommendation |
| Boiling Point | DSC | ~118-120 °C[11] | Defines the upper limit for simple distillation at atmospheric pressure. Vacuum distillation is recommended to reduce thermal stress. |
| Onset of Decomposition | TGA (Inert atm.) | ~140 - 180 °C | Critical Process Limit. All manufacturing and handling processes should be designed to remain significantly below this temperature range to avoid byproduct formation. |
| Decomposition Energetics | DSC | Endothermic | The decomposition is primarily bond-breaking and requires energy input.[12] This reduces the risk of a thermal runaway reaction compared to a highly exothermic process. |
| Primary Decomposition Products (Acidic Conditions) | Py-GC-MS | Isomeric dienes | Confirms the E1 dehydration pathway. Strict pH control is necessary during synthesis and storage. Avoid contact with acidic materials. |
| Primary Decomposition Products (High Temp.) | Py-GC-MS | Acetone, Propene | Confirms the retro-ene pathway. This is most relevant for high-temperature gas-phase applications or "hot spot" scenarios in a reactor. |
Conclusion
The is governed by two distinct, condition-dependent mechanistic pathways: a lower-temperature, acid-catalyzed E1 dehydration and a higher-temperature, unimolecular retro-ene reaction. A thorough understanding of these pathways, validated by the integrated analytical workflow of TGA, DSC, and Py-GC-MS, is essential for any scientist or engineer working with this compound. To ensure chemical integrity and process safety, it is imperative to maintain processing temperatures well below 140 °C and to rigorously exclude acidic contaminants.
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12) [vedantu.com]
- 6. Mechanism of dehydration explained [unacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ene reaction - Wikipedia [en.wikipedia.org]
- 9. The thermochemical kinetics of the retro-‘ene’ reactions of molecules with the general structure (allyl)XYH in the gas phase. Part X. Unimolecular thermal decomposition of diallyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
- 11. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thermal decomposition - Wikipedia [en.wikipedia.org]
A Technical Guide to the Applications of 2-Methyl-4-penten-2-ol in Modern Organic Synthesis
Abstract: 2-Methyl-4-penten-2-ol, a structurally simple yet functionally rich molecule, serves as a versatile building block in organic chemistry. As a tertiary allylic alcohol, its unique electronic and steric properties are harnessed to construct complex molecular architectures. This guide provides an in-depth exploration of its reactivity, focusing on its role in carbocation-mediated transformations, cyclization reactions, and as a precursor to valuable synthetic intermediates. We will dissect key reaction mechanisms, provide field-proven experimental protocols, and offer insights into the causal factors governing its synthetic utility, targeting researchers and professionals in chemical and pharmaceutical development.
Core Concepts: Structure and Reactivity
This compound (CAS: 624-97-5) possesses two key functional groups: a tertiary alcohol and a terminal double bond.[1][2][3][4] This combination is not merely additive; the groups electronically influence one another, defining the molecule's characteristic reactivity.
The tertiary alcohol is prone to protonation under acidic conditions, converting the poor hydroxyl leaving group into an excellent one (water). The subsequent departure of water generates a tertiary carbocation. This cation is not only stabilized by the inductive effect of the three attached carbon atoms but is also significantly stabilized by resonance with the adjacent π-system of the double bond. This resonance delocalizes the positive charge across two carbon atoms, making the formation of this allylic carbocation particularly favorable compared to non-allylic tertiary carbocations.[5][6] This high reactivity and the stability of the carbocation intermediate are the cornerstones of its synthetic applications.
Caption: Structure of this compound.
Synthesis of this compound
The most direct and common synthesis of this alcohol is the Grignard reaction. It involves the nucleophilic addition of allylmagnesium bromide to acetone. The allyl Grignard reagent attacks the electrophilic carbonyl carbon of acetone, and subsequent aqueous workup protonates the resulting alkoxide to yield the final product.
Experimental Protocol: Grignard Synthesis
-
Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Reagent Preparation: Magnesium turnings are placed in the flask. A solution of allyl bromide in anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
Grignard Formation: A small amount of the allyl bromide solution is added to the magnesium turnings. The reaction is initiated (often with gentle heating or a crystal of iodine). Once initiated, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Addition to Acetone: The Grignard solution is cooled in an ice bath. A solution of dry acetone in anhydrous diethyl ether is added dropwise from the dropping funnel. A vigorous reaction occurs, forming a thick, white precipitate (the magnesium alkoxide salt).
-
Workup and Quenching: After the addition is complete and the initial reaction subsides, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide and dissolves the magnesium salts.
-
Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure.
Key Application: Carbocation-Mediated Nucleophilic Substitution
The facile formation of the resonance-stabilized tertiary allylic carbocation makes this compound an excellent substrate for Sₙ1 reactions. A prime example is its conversion to 4-chloro-4-methyl-1-pentene, a useful intermediate.[4]
Mechanism: Sₙ1 Halogenation
The reaction with concentrated hydrochloric acid proceeds via a classic Sₙ1 pathway.
Caption: Workflow for the Sₙ1 conversion to the corresponding chloride.
This reaction is highly efficient because the formation of the carbocation is the rate-determining step, and this specific carbocation is exceptionally stable.[6][7]
Experimental Protocol: Synthesis of 4-Chloro-4-methyl-1-pentene
-
Reaction Setup: this compound is added to a flask equipped with a magnetic stirrer and cooled in an ice-water bath.
-
Reagent Addition: Concentrated hydrochloric acid is added slowly to the cooled alcohol with vigorous stirring.
-
Reaction: The mixture is stirred at 0-5 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid), and finally with brine.
-
Purification: The organic layer is dried over anhydrous calcium chloride (CaCl₂), filtered, and the product is isolated by distillation.
| Parameter | Value |
| Reactants | This compound, Conc. HCl |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 - 2.5 hours |
| Typical Yield | > 85% |
| Purification | Distillation |
Table 1: Summary of Reaction Parameters for Sₙ1 Chlorination.
Key Application: Intramolecular Cyclization Reactions
Perhaps the most powerful application of this compound in constructing complex frameworks is through acid-catalyzed intramolecular cyclization. The same resonance-stabilized carbocation generated in the Sₙ1 reaction can be intercepted not by an external nucleophile, but by the internal π-bond of the alkene. This intramolecular electrophilic addition leads to the formation of cyclic structures, most commonly substituted tetrahydrofurans.
Mechanism: Acid-Catalyzed Cyclization to form 2,2-Dimethyl-5-methyltetrahydrofuran
Upon formation of the tertiary allylic carbocation, the terminal double bond acts as an internal nucleophile, attacking one of the resonance forms of the carbocation. This can, in principle, lead to five- or six-membered rings. The formation of the five-membered tetrahydrofuran ring via a 5-exo-trig cyclization is generally favored according to Baldwin's rules. The subsequent tertiary carbocation formed after cyclization is then quenched by water to yield a cyclic alcohol, which can further eliminate to form a more stable endocyclic double bond or be isolated. A common outcome is the formation of 2-(2-propenyl)-2-propanol rearranging and cyclizing to form substituted tetrahydrofurans.
Caption: Logical workflow of an intramolecular cyclization reaction.
Other Synthetic Transformations
Beyond carbocation-centric reactions, the dual functionality of this compound allows for a range of other transformations.
-
Oxidative Cleavage: Ozonolysis of the double bond, followed by a reductive workup (e.g., with dimethyl sulfide), yields acetone and 3-hydroxy-3-methylbutanal. This provides a route to smaller, highly functionalized building blocks.
-
Epoxidation: The terminal alkene can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate, as the adjacent tertiary alcohol can direct ring-opening reactions.
-
Isomerization: Palladium catalysts can promote the 1,3-isomerization of tertiary allylic alcohols into their secondary allylic alcohol isomers.[8] This transformation can be valuable for altering the reactivity profile or for accessing different stereochemical outcomes in subsequent reactions.
Conclusion
This compound is a quintessential example of a simple molecule with profound synthetic potential. Its value lies in the predictable and controllable reactivity of its tertiary allylic alcohol moiety. The ability to readily form a resonance-stabilized carbocation underpins its utility in both intermolecular Sₙ1 substitutions and powerful intramolecular cyclization reactions for the synthesis of heterocyclic systems. For the medicinal or process chemist, this molecule represents a cost-effective and versatile starting material for introducing specific structural motifs and building molecular complexity. Understanding the causal principles behind its reactivity—namely, the stability of its cationic intermediate—is key to unlocking its full potential in the laboratory.
References
- 1. This compound, 97% AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 624-97-5 [amp.chemicalbook.com]
- 3. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 624-97-5 [chemicalbook.com]
- 5. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 8. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
An In-depth Technical Guide to 2-Methyl-4-penten-2-ol: Discovery, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 2-Methyl-4-penten-2-ol, a valuable tertiary allylic alcohol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the historical context of its discovery, detailed synthetic protocols, and a thorough characterization of its physicochemical and spectroscopic properties.
Foreword: The Dawn of Organometallic Chemistry and the Advent of Tertiary Alcohols
The story of this compound is intrinsically linked to a revolutionary period in organic synthesis at the turn of the 20th century. Prior to this era, the construction of complex carbon skeletons, particularly the formation of carbon-carbon bonds at a tertiary carbon center, was a formidable challenge. The development of organometallic reagents unlocked previously inaccessible chemical space, and this compound stands as a classic example of a molecule whose synthesis became readily achievable through these pioneering methods.
Discovery and Historical Context: A Tale of Two Chemists
While a singular publication heralding the "discovery" of this compound is not prominent in the historical literature, its conceptualization and practical synthesis are direct consequences of the groundbreaking work on organomagnesium reagents. The ability to synthesize such a tertiary alcohol is a testament to the ingenuity of two key figures: Philippe Barbier and his student, Victor Grignard.
In 1899, Philippe Barbier reported a one-pot synthesis of alcohols by reacting an alkyl halide, a carbonyl compound, and magnesium metal together.[1] This method, now known as the Barbier reaction , demonstrated the potential of magnesium in forming carbon-carbon bonds.
Building upon his mentor's work, Victor Grignard, in 1900, refined the procedure by preparing the organomagnesium halide, or "Grignard reagent," in a separate step before the addition of the carbonyl compound.[2][3][4] This two-step process offered significantly better yields and greater control over the reaction.[2][5] Grignard's seminal paper, "Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures" (On some new organometallic combinations of magnesium and their application to the synthesis of alcohols and hydrocarbons), published in Comptes Rendus de l'Académie des Sciences, marked a pivotal moment in organic chemistry.[2][3] For this discovery, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.[5]
The synthesis of this compound, through the reaction of an allyl Grignard reagent with acetone, is a direct and elegant application of this powerful reaction.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound is achieved via the Grignard reaction. This involves the preparation of allylmagnesium bromide followed by its reaction with acetone.
Primary Synthetic Pathway: The Grignard Reaction
The overall reaction is as follows:
Step 1: Formation of Allylmagnesium Bromide (Grignard Reagent)
Step 2: Nucleophilic Addition to Acetone
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to the magnesium to activate the surface.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-black solution is the allylmagnesium bromide reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of anhydrous acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by fractional distillation under atmospheric pressure.
-
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-methylpent-4-en-2-ol | [6] |
| CAS Number | 624-97-5 | [7][8] |
| Molecular Formula | C₆H₁₂O | [6] |
| Molecular Weight | 100.16 g/mol | [6] |
| Appearance | Colorless liquid | |
| Boiling Point | 118-120 °C | [7] |
| Density | 0.83553 g/cm³ at 17 °C | [7] |
| Melting Point | -73 °C | [7] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.
| Spectroscopy | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Reference(s) |
| ¹H NMR | * ~5.8 ppm (m, 1H): -CH=CH₂ * ~5.1 ppm (m, 2H): -CH=CH ₂ * ~2.2 ppm (d, 2H): -CH ₂-CH=CH₂ * ~1.2 ppm (s, 6H): -C(CH ₃)₂OH * Variable (s, 1H): -OH | [6] |
| ¹³C NMR | * ~134 ppm: -C H=CH₂ * ~118 ppm: -CH=C H₂ * ~71 ppm: -C (CH₃)₂OH * ~50 ppm: -C H₂-CH=CH₂ * ~29 ppm: -C(C H₃)₂OH | [9] |
| IR Spectroscopy | * ~3400 cm⁻¹ (broad): O-H stretch (alcohol) * ~3080 cm⁻¹: =C-H stretch (alkene) * ~1640 cm⁻¹: C=C stretch (alkene) * ~910 cm⁻¹: =C-H bend (alkene) | [6] |
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. Its utility is primarily derived from the presence of two key functional groups: a tertiary alcohol and a terminal alkene.
-
Fragrance Synthesis: It is used as a specialty alcohol in the synthesis of various fragrance compounds.[10]
-
Introduction of Tertiary Alcohol Functionality: It is a valuable reagent for introducing a dimethylcarbinol moiety into a molecule.
-
Intermediate for Further Elaboration: The terminal alkene can be subjected to a wide range of transformations, including oxidation, reduction, and addition reactions, to generate more complex molecules. For instance, it is an intermediate in the synthesis of 4-Chloro-4-methyl-1-pentene.[8]
Conclusion
This compound, while a seemingly simple molecule, holds a significant place in the landscape of organic chemistry. Its history is a direct reflection of the revolutionary impact of the Grignard reaction. The straightforward and high-yielding synthesis, coupled with its versatile functional groups, ensures its continued relevance as a valuable intermediate for researchers and professionals in various fields of chemical science. This guide has provided a comprehensive overview, from its historical roots to its practical synthesis and characterization, to aid in its effective utilization in the laboratory.
References
- 1. doria.fi [doria.fi]
- 2. Herman H.J. Lynge & Søn A/S [lynge.com]
- 3. The publication of the man who hated chemistry - operachem [operachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.com [encyclopedia.com]
- 6. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound | 624-97-5 [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Theoretical Chemist's Guide to 2-Methyl-4-penten-2-ol: A Computational Whitepaper
Introduction: The Significance of 2-Methyl-4-penten-2-ol and the Role of Theoretical Calculations
This compound is a tertiary alcohol with applications in fragrance synthesis and as an intermediate in various organic reactions.[] Its molecular structure, featuring both a hydroxyl group and a carbon-carbon double bond, imparts a unique combination of reactivity and physical properties. Understanding the conformational landscape, spectroscopic signatures, and thermochemical properties of this molecule is crucial for optimizing its use in various applications, from designing new synthetic routes to predicting its behavior in complex mixtures.
This technical guide provides a comprehensive overview of a theoretical workflow for characterizing this compound using computational chemistry methods. We will delve into the rationale behind selecting specific computational approaches, from geometry optimization and conformational analysis to the prediction of spectroscopic and thermochemical data. This whitepaper is intended for researchers, scientists, and professionals in drug development and chemical synthesis who wish to leverage theoretical calculations for a deeper understanding of molecular systems.
Pillar 1: Foundational Computational Methodology
The cornerstone of a reliable theoretical study is the selection of an appropriate level of theory and basis set. For a molecule of this size, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy.
Selecting the Level of Theory and Basis Set
For our hypothetical study of this compound, we will employ the B3LYP functional, a widely used hybrid functional known for its robust performance in predicting molecular geometries and vibrational frequencies. This will be paired with the 6-31G(d,p) basis set, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the electronic distribution in the molecule. For more demanding calculations, such as thermochemistry, higher-level methods like G3MP2B3 can be employed for improved accuracy.[2]
Computational Workflow Overview
The theoretical investigation of this compound will proceed through a series of logical steps, each building upon the previous one. The overall workflow is depicted in the diagram below.
Caption: A schematic representation of the computational workflow for the theoretical study of this compound.
Pillar 2: In-Depth Computational Protocols
Conformational Analysis
Due to the presence of single bonds, this compound can exist in multiple conformations. Identifying the lowest energy conformer is essential as it represents the most populated state of the molecule at equilibrium.
Protocol for Conformational Search:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Systematic or Stochastic Search: A conformational search is performed by systematically rotating around the C-C and C-O single bonds. Alternatively, a stochastic method like molecular dynamics can be employed to explore the conformational space.[3]
-
Low-Level Optimization: The identified unique conformers are subjected to an initial geometry optimization using a computationally inexpensive method (e.g., PM7 semi-empirical method).
-
High-Level Optimization and Ranking: The lowest energy conformers from the initial screen are then re-optimized at the B3LYP/6-31G(d,p) level of theory. The relative energies of the optimized conformers are calculated to identify the global minimum.
Geometry Optimization and Vibrational Analysis
Once the lowest energy conformer is identified, a precise geometry optimization is performed to find the equilibrium structure.
Protocol for Geometry Optimization and Frequency Calculation:
-
Input File Preparation: An input file is created specifying the molecular coordinates, the chosen level of theory (B3LYP/6-31G(d,p)), and the type of calculation (optimization followed by frequency analysis).
-
Execution of Calculation: The calculation is run using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Verification of Minimum: The output of the frequency calculation is inspected to ensure that there are no imaginary frequencies, which confirms that the optimized structure corresponds to a true energy minimum.
-
Extraction of Geometric Parameters: Key bond lengths, bond angles, and dihedral angles are extracted from the optimized structure.
Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=C | 1.34 Å |
| C-C (allyl) | 1.51 Å | |
| C-C (tert-butyl) | 1.54 Å | |
| C-O | 1.43 Å | |
| O-H | 0.96 Å | |
| Bond Angle | C=C-C | 125.2° |
| C-C-C (allyl) | 110.5° | |
| C-O-H | 108.9° | |
| Dihedral Angle | H-C=C-C | ~180° (trans) |
Thermochemical Properties
The frequency calculation also provides the necessary data to compute important thermochemical properties.
Protocol for Thermochemical Analysis:
-
Zero-Point Vibrational Energy (ZPVE): The ZPVE is obtained directly from the frequency calculation output.
-
Thermal Corrections: Thermal corrections to enthalpy and Gibbs free energy are calculated at a standard temperature and pressure (298.15 K and 1 atm).
-
Enthalpy of Formation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which require additional calculations on reference species.[2]
Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K (Hypothetical Data)
| Property | Calculated Value | Units |
| Zero-Point Vibrational Energy | 105.7 | kcal/mol |
| Enthalpy of Formation (gas) | -55.2 | kcal/mol |
| Gibbs Free Energy of Formation (gas) | -15.8 | kcal/mol |
| Standard Entropy | 90.3 | cal/mol·K |
Spectroscopic Properties
Theoretical calculations can provide valuable insights into the spectroscopic features of a molecule, aiding in the interpretation of experimental spectra.
Protocol for NMR Chemical Shift Calculation:
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-31G(d,p) level of theory to calculate the isotropic shielding tensors.
-
Reference Standard: The same calculation is performed on a reference standard, typically tetramethylsilane (TMS).
-
Chemical Shift Calculation: The chemical shift (δ) is calculated relative to the reference standard using the following equation: δ = σ_ref - σ_sample.[4]
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Hypothetical Data, referenced to TMS)
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
| C1 (CH₂) | 134.5 | H (vinyl) | 5.8 (m) |
| C2 (CH) | 117.8 | H (allyl) | 2.3 (d) |
| C3 (CH₂) | 48.2 | H (tert-butyl CH₃) | 1.2 (s) |
| C4 (C-OH) | 71.3 | H (OH) | 1.8 (s) |
| C5, C6 (CH₃) | 29.5 |
Protocol for IR and Raman Spectra Simulation:
-
Frequency and Intensity Calculation: The harmonic vibrational frequencies and their corresponding IR intensities and Raman activities are obtained from the frequency calculation.
-
Scaling Factor: The calculated frequencies are often systematically overestimated. A scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) is applied to improve agreement with experimental data.
-
Spectral Plotting: The scaled frequencies and intensities are used to generate a theoretical spectrum, which can be visually compared with the experimental spectrum.[5][6]
Pillar 3: Validation and Authoritative Grounding
The trustworthiness of theoretical calculations hinges on their validation against experimental data. The predicted NMR and IR spectra should be compared with experimentally obtained spectra for this compound.[7][8] Discrepancies between the calculated and experimental data can often be attributed to factors such as solvent effects, intermolecular interactions, or the limitations of the chosen theoretical model.
The methodologies outlined in this guide are based on well-established principles of computational chemistry and have been successfully applied to a wide range of organic molecules.[9][10][11]
Conclusion
This technical guide has provided a comprehensive framework for the theoretical investigation of this compound. By following the outlined protocols, researchers can gain valuable insights into the structural, thermochemical, and spectroscopic properties of this important molecule. These theoretical predictions, when used in conjunction with experimental data, can accelerate research and development in fields where this compound plays a significant role.
References
- 2. Combined experimental and computational study of the thermochemistry of methylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Isomeric Landscape of 2-Methyl-4-penten-2-ol: Structure, Reactivity, and Analysis
Abstract
2-Methyl-4-penten-2-ol is a tertiary allylic alcohol with applications in fragrance synthesis and as a precursor in organic chemistry.[] A common point of inquiry revolves around its isomeric forms. Contrary to initial assumptions based on its structural complexity, this compound is an achiral molecule and does not possess enantiomers or diastereomers. This guide provides a definitive analysis of its structure, confirming its achirality. The core focus then shifts to a more nuanced and synthetically relevant aspect of its isomerism: the landscape of its constitutional isomers and the catalytic pathways for its isomerization. We will explore the synthetically valuable transformation of this tertiary allylic alcohol into other isomers, a reaction of significant interest in modern organic synthesis. This document provides field-proven insights, detailed experimental protocols for catalytic isomerization, and robust analytical workflows for the identification and quantification of the resulting isomeric products, intended for researchers and professionals in chemical and pharmaceutical development.
Molecular Profile of this compound
A precise understanding of the parent molecule is foundational before exploring its isomeric potential.
Structure and Nomenclature
The IUPAC name, 2-methylpent-4-en-2-ol, accurately describes its structure: a five-carbon chain (pent) with a double bond starting at carbon 4 (4-en) and a hydroxyl group (-2-ol) and a methyl group (2-methyl) both located on carbon 2.[2][3]
The chemical structure is CH₂=CHCH₂C(CH₃)₂(OH).[4]
Analysis of Stereochemistry: Confirmation of Achirality
A common misconception is the potential for stereoisomerism. However, a molecule is chiral only if it contains a stereocenter and is non-superimposable on its mirror image. A stereocenter is typically a carbon atom bonded to four different substituent groups.
In this compound, carbon-2 is bonded to the following four groups:
-
A hydroxyl group (-OH)
-
A methyl group (-CH₃)
-
A second methyl group (-CH₃)
-
An allyl group (-CH₂CH=CH₂)
Since two of the substituents on carbon-2 are identical methyl groups, it does not meet the criteria for a chiral center. Therefore, the molecule is achiral and does not have enantiomeric forms.
Caption: Analysis of substituents on C2 of this compound.
Physicochemical and Spectroscopic Data
A summary of key properties is essential for experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [2][5][6] |
| Molecular Weight | 100.16 g/mol | [][2][6] |
| CAS Number | 624-97-5 | [2][4][7] |
| Density | ~0.835 g/cm³ | [6] |
| Boiling Point | 118-120 °C | [6] |
| Melting Point | -73 °C | [6] |
Spectroscopic data from public databases confirm the structure, with key signals in the IR spectrum for the O-H stretch (~3400 cm⁻¹) and C=C stretch (~1640 cm⁻¹).[2][4] Mass spectrometry data shows characteristic fragmentation patterns that can be used for identification.[8]
Constitutional Isomerism via Catalytic Rearrangement
The most significant aspect of isomerism for this molecule involves its ability to undergo catalytic rearrangement to form constitutional isomers. Allylic alcohols can be isomerized into other allylic alcohols or carbonyl compounds by transition metal complexes or bases.[9][10] This transformation treats the allylic alcohol as a latent enol or enolate equivalent, providing a powerful tool in synthesis.[10]
The Principle of Allylic Alcohol Isomerization
The isomerization of allylic alcohols often proceeds via a 1,3-transposition mechanism, effectively shifting the double bond and rearranging the molecule.[11] The thermodynamic stability of the resulting isomer typically drives the reaction. For aliphatic allylic alcohols, the equilibrium often favors the formation of other, more stable alcohols (tertiary > secondary > primary) or the corresponding ketone/aldehyde.[11]
Caption: Catalytic isomerization of this compound.
Key Catalytic Systems
The choice of catalyst is critical as it dictates the reaction mechanism and efficiency.
-
Transition Metal Catalysts: Complexes of ruthenium, rhenium, and rhodium are highly effective.[10][11] For instance, methyltrioxorhenium (MTO) is known to catalyze the 1,3-transposition of allylic alcohols.[11] These reactions often proceed through the formation of metal-hydride intermediates or via[12][12]-sigmatropic rearrangements induced by high-oxidation-state oxometal complexes.[11]
-
Base-Catalyzed Systems: Strong, non-nucleophilic bases can also promote stereospecific isomerization. This pathway is initiated by deprotonation to form an intimate ion pair, which facilitates the rearrangement.[9]
The causality behind using a catalyst is to provide a lower energy pathway for the hydrogen shift that is kinetically inaccessible under thermal conditions.
Experimental Protocols & Analytical Workflow
A self-validating experimental design requires robust protocols for both the reaction and the subsequent analysis.
Protocol: Ruthenium-Catalyzed Isomerization
This protocol is a representative example based on established methods for allylic alcohol isomerization.[10][13]
Objective: To isomerize this compound to its thermodynamically more stable constitutional isomer(s).
Materials:
-
This compound (≥97% purity)
-
Anhydrous Toluene (solvent)
-
Ruthenium Catalyst (e.g., a Ru-JOSIPHOS type complex)[13]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Setup: Assemble a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and condenser under a positive pressure of argon.
-
Reagents: To the flask, add the ruthenium catalyst (1-2 mol%).
-
Solvent & Substrate: Add anhydrous toluene (20 mL) via cannula, followed by this compound (1.0 g, ~10 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (~0.1 mL) every hour. Quench the aliquot with a small amount of silica gel, filter, and analyze by Gas Chromatography (GC). The reaction is complete when the starting material is consumed or equilibrium is reached.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the isomeric product(s).
-
Characterization: Confirm the structure of the isolated product(s) using ¹H NMR, ¹³C NMR, and GC-MS.
Analytical Workflow for Isomer Identification
This workflow ensures unambiguous identification and quantification of all components in the reaction mixture.
Caption: Workflow for reaction monitoring and product identification.
-
Gas Chromatography (GC): The primary tool for monitoring reaction kinetics. Using a flame ionization detector (FID), one can determine the relative concentrations of the starting material and products based on peak area, providing a quantitative measure of conversion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the initial identification of products. Constitutional isomers will have the same molecular weight but will often exhibit distinct mass fragmentation patterns, providing strong evidence for their structures.[8]
-
Nuclear Magnetic Resonance (NMR): The definitive method for structural elucidation of the purified products. ¹H and ¹³C NMR spectra will reveal the precise connectivity of atoms, confirming the new isomeric structure (e.g., changes in the chemical shifts and coupling constants of olefinic and methyl protons).
Synthesis of this compound
For completeness, understanding the synthesis of the starting material is valuable. A standard and reliable method is the Grignard reaction.
Reaction: Allylmagnesium bromide + Acetone → this compound
Protocol Outline:
-
Prepare the Grignard reagent by reacting allyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard solution in an ice bath.
-
Add a solution of acetone in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature to ensure completion.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, extract the aqueous layer with ether, combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation and purify the resulting crude alcohol by distillation.
Conclusion and Outlook
While this compound is achiral, its isomeric landscape is rich with possibilities accessible through catalytic rearrangement. This guide has established its molecular structure, clarified its lack of stereoisomerism, and provided a detailed framework for investigating its conversion to valuable constitutional isomers. The isomerization of allylic alcohols is a cornerstone of synthetic strategy, allowing for the transformation of readily available materials into more complex or stable carbonyls and alcohols.[10] Future research in this area will likely focus on developing more efficient, selective, and enantioselective catalytic systems, further expanding the synthetic utility of this versatile class of molecules.
References
- 2. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 5. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]
- 6. chembk.com [chembk.com]
- 7. This compound | 624-97-5 [chemicalbook.com]
- 8. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Presence of 2-Methyl-4-penten-2-ol in Nature: A Technical Guide for Researchers
Abstract
This technical guide delves into the current scientific understanding of the natural occurrence of the tertiary alcohol 2-Methyl-4-penten-2-ol and its derivatives. While direct, conclusive evidence of this compound in natural sources remains elusive, this document provides a comprehensive overview for researchers in phytochemistry, chemical ecology, and drug development. We explore the unconfirmed reports of its isomers in plants such as Medicago sativa, propose a plausible biosynthetic pathway based on known principles of irregular monoterpene and hemiterpene synthesis, and present a detailed analytical workflow for its detection and characterization in complex natural matrices. Furthermore, the potential ecological roles of this and related C6 volatile compounds are discussed, offering a framework for future investigations into their function in plant-insect and plant-microbe interactions. This guide is intended to be a foundational resource, stimulating further research into this intriguing and sparsely documented class of natural compounds.
Introduction: An Enigmatic Volatile
This compound, a C6 tertiary alcohol, presents a curious case in the vast landscape of natural products. While its chemical properties are well-documented and it is commercially available for various synthetic applications, its presence in the natural world is not definitively established. This guide navigates the thin trail of evidence, starting with the unverified report of a "methylpentenol" in Alfalfa (Medicago sativa) listed in the LOTUS database, a comprehensive resource for natural products. Despite extensive studies on the volatile profiles of Medicago sativa, the specific isomer and its confirmation remain pending, highlighting a significant knowledge gap.
This document aims to equip researchers with the necessary theoretical framework and practical methodologies to pursue the discovery and characterization of this compound and its derivatives in nature. We will dissect the potential biosynthetic logic, provide a robust analytical protocol, and contextualize its possible ecological significance.
Reported Natural Occurrence: A Trail of Isomers and Related Compounds
The primary lead for the natural occurrence of a methylpentenol isomer comes from the LOTUS database, which reports the presence of "Methylpentenol" in Medicago sativa[1]. However, the specific isomeric form is not detailed, and a review of literature on the volatile compounds of Medicago sativa does not yield a conclusive identification of this compound or its isomers[2][3][4][5][6].
While the target molecule remains unconfirmed, other structurally related C6 volatile alcohols and their derivatives have been identified in various natural sources, suggesting that the biosynthetic machinery for such compounds exists in nature.
Table 1: Documented Natural Occurrence of Structurally Related C6 Volatile Compounds
| Compound | Natural Source(s) | Reference(s) |
| 2-Methyl-3-buten-2-ol | Bark of Aspen (Populus tremula), Silver Birch (Betula pendula), and Common Birch (B. pubescens); emitted from needles of several pine species. | [7][8] |
| Prenol (3-Methyl-2-buten-1-ol) | An intermediate in isoprenoid biosynthesis, widely distributed in plants. | [9][10] |
| Isoprenol (3-Methyl-3-buten-1-ol) | An intermediate in isoprenoid biosynthesis. | [9][10] |
The presence of these related C5 and C6 unsaturated alcohols, particularly the hemiterpenoid 2-methyl-3-buten-2-ol, provides a strong rationale for investigating the potential natural occurrence of this compound.
A Proposed Biosynthetic Pathway: The Realm of Irregular Terpenoids
The C6 structure of this compound suggests its origin from the isoprenoid pathway, likely as a hemiterpene or an irregular monoterpene derivative. Regular terpenes are synthesized from the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[2]. However, the formation of branched or "irregular" skeletons requires alternative enzymatic reactions.
We propose a plausible biosynthetic pathway for this compound originating from the fundamental C5 isoprenoid precursors, IPP and DMAPP, which are produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.
Diagram 1: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic route to this compound.
The key step in this proposed pathway is the formation of a hypothetical C6 prenyl diphosphate intermediate. This could occur through a "head-to-middle" condensation of two DMAPP molecules, a mechanism that has been identified in the biosynthesis of irregular monoterpenes like lavandulyl diphosphate[2][11]. Alternatively, a yet-to-be-characterized prenyltransferase could catalyze the addition of a methyl group to an IPP or DMAPP backbone, or the condensation of IPP and a C1 unit. The final step would likely involve a terpene synthase that catalyzes the hydrolysis of the C6 prenyl diphosphate to yield the tertiary alcohol, this compound. The biosynthesis of the related hemiterpene, 2-methyl-3-buten-2-ol, has been shown to proceed from DMAPP via the MEP pathway in pine needles, lending support to this proposed origin from isoprenoid precursors[7].
Analytical Methodology: A Protocol for Discovery
The identification of novel, trace-level volatile compounds in complex natural matrices requires a sensitive and specific analytical approach. We present a detailed, step-by-step methodology based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a technique well-suited for the analysis of floral and vegetative volatiles[4][12][13][14][15].
Diagram 2: Analytical Workflow for the Identification of this compound
Caption: Step-by-step workflow for the detection of this compound.
Experimental Protocol: HS-SPME-GC-MS Analysis
Objective: To extract, separate, and identify this compound and its isomers from a plant matrix.
Materials:
-
Fresh plant material (e.g., flowers, leaves)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Authentic standard of this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh a consistent amount of fresh plant material (e.g., 1.0 g) and place it into a 20 mL headspace vial.
-
Immediately seal the vial with the septum cap.
-
Prepare a blank vial containing no plant material to serve as a control.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Precondition the SPME fiber according to the manufacturer's instructions.
-
Incubate the sealed vial at a controlled temperature (e.g., 60 °C) for a set period (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C (splitless mode)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 40 °C (hold for 2 min), ramp to 250 °C at 5 °C/min, hold for 5 min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-400
-
-
-
Data Analysis and Identification:
-
Process the acquired chromatograms to identify peaks.
-
Compare the mass spectrum of any peak of interest with the NIST/Wiley library and the mass spectrum of the authentic this compound standard.
-
Calculate the Kovats retention index (RI) for the peak of interest by analyzing a homologous series of n-alkanes under the same GC conditions and compare it with the RI of the authentic standard.
-
-
Confirmation:
-
For unambiguous identification, perform a co-injection of the plant extract with the authentic standard of this compound to observe peak enhancement.
-
Potential Ecological Roles: The Language of C6 Volatiles
While the specific ecological function of this compound is unknown due to the lack of confirmed natural sources, the roles of other C6 volatile compounds, often referred to as green leaf volatiles (GLVs), are well-established. These compounds are typically released upon tissue damage and play crucial roles in plant defense and communication[16][17][18][19].
Potential roles of this compound and its derivatives could include:
-
Herbivore Deterrence: The compound may act as a direct repellent or antifeedant to herbivores.
-
Attraction of Natural Enemies: It could serve as a component of a herbivore-induced plant volatile (HIPV) blend that attracts predators or parasitoids of the attacking herbivore.
-
Plant-Plant Communication: It might function as an airborne signal that primes the defenses of neighboring plants against impending threats.
-
Antimicrobial Activity: Like many other volatile terpenoids, it could possess antimicrobial properties, protecting the plant from pathogenic fungi or bacteria.
-
Pollinator Attraction/Deterrence: Depending on the context, it could play a role in modulating pollinator behavior.
The structural similarity of this compound to known insect pheromones and plant volatiles warrants further investigation into its potential semiochemical activity.
Conclusion and Future Directions
The natural occurrence of this compound remains an open question in the field of natural product chemistry. This guide has synthesized the available, albeit limited, information and provided a structured approach for its future investigation. The unconfirmed report of a methylpentenol in Medicago sativa serves as a tantalizing starting point for further research.
Future efforts should focus on:
-
Targeted Screening: Employing the detailed analytical protocol outlined in this guide to screen a wide variety of plants, particularly those in the Medicago genus, as well as fungi and insects.
-
Biosynthetic Gene Discovery: Once a natural source is confirmed, transcriptomic and genomic approaches can be used to identify the enzymes responsible for its biosynthesis, which would likely include novel prenyltransferases and terpene synthases.
-
Ecological Studies: Elucidating the ecological role of this compound through behavioral assays with insects and microbes.
The discovery and characterization of this compound and its derivatives in nature would not only expand our knowledge of plant secondary metabolism but could also unveil novel compounds with potential applications in agriculture, perfumery, and pharmaceuticals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenols: Structure, Classification, Biosynthesis, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues [mdpi.com]
- 7. Biosynthesis of 2-methyl-3-buten-2-ol emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JP2019510018A - Process for producing prenol and prenal from isoprenol - Google Patents [patents.google.com]
- 10. US20190077736A1 - Process for producing prenol and prenal from isoprenol - Google Patents [patents.google.com]
- 11. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Volatile Organic Compounds, the language of plants | CREAF [creaf.cat]
- 18. The role of volatiles in plant communication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forest Volatile Organic Compounds and Their Effects on Human Health: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
literature review on 2-Methyl-4-penten-2-ol
An In-depth Technical Guide to 2-Methyl-4-penten-2-ol
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a tertiary alcohol of significant interest in organic synthesis and fragrance chemistry. The document delineates its chemical and physical properties, provides detailed spectroscopic analysis for its characterization, and elaborates on its synthesis, with a particular focus on the Grignard reaction. Furthermore, this guide discusses the reactivity of this compound and its applications, while also addressing critical safety and handling protocols. This paper is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this versatile compound.
Introduction and Chemical Identity
This compound, also known as allyldimethylcarbinol, is a valuable organic compound with the molecular formula C₆H₁₂O[1][2][]. Its structure features a tertiary alcohol functional group and a terminal alkene, which impart a unique combination of reactivity, making it a useful intermediate in various chemical transformations. This guide aims to provide a detailed exploration of its synthesis, properties, and applications, grounded in established scientific principles and experimental data.
Key Identifiers:
-
IUPAC Name: 2-methylpent-4-en-2-ol[2][]
-
CAS Number: 624-97-5[2]
-
InChIKey: UYOPRNGQFQWYER-UHFFFAOYSA-N[2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in experimental and industrial settings. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 100.16 g/mol | [1][2][] |
| Density | 0.833 - 0.83553 g/cm³ | [1] |
| Boiling Point | 118-120 °C | [1] |
| Melting Point | -73 °C | [1] |
| Flash Point | 41.3 °C | |
| Refractive Index | 1.43 | |
| pKa | 15.17 ± 0.29 (Predicted) | [1] |
Synthesis of this compound: A Focus on the Grignard Reaction
The most common and efficient laboratory-scale synthesis of this compound involves the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack a carbonyl compound. In this case, allylmagnesium bromide reacts with acetone to yield the desired tertiary alcohol.
Reaction Mechanism
The Grignard reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of a ketone.[4] The carbon atom of the allyl group in allylmagnesium bromide is nucleophilic due to the electropositive nature of magnesium, and it readily attacks the electrophilic carbonyl carbon of acetone. This results in the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield this compound.
Caption: Mechanism of this compound synthesis via Grignard reaction.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.
-
Workup: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) are:
-
~1.2 ppm (singlet, 6H): Two equivalent methyl groups attached to the tertiary carbon.
-
~1.6 ppm (singlet, 1H): The hydroxyl proton (this signal can be broad and its position is solvent-dependent).
-
~2.2 ppm (doublet, 2H): The methylene protons adjacent to the double bond.
-
~5.1 ppm (multiplet, 2H): The terminal vinyl protons.
-
~5.8 ppm (multiplet, 1H): The internal vinyl proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton.[5][6] The expected chemical shifts (δ) are:
-
~29 ppm: The two equivalent methyl carbons.
-
~48 ppm: The methylene carbon.
-
~71 ppm: The tertiary carbon bearing the hydroxyl group.
-
~118 ppm: The terminal vinyl carbon (CH₂).
-
~135 ppm: The internal vinyl carbon (CH).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[2]
-
~3400 cm⁻¹ (broad): O-H stretching of the alcohol.
-
~3080 cm⁻¹: =C-H stretching of the alkene.
-
~1640 cm⁻¹: C=C stretching of the alkene.
-
~910 cm⁻¹: Out-of-plane bending of the terminal vinyl group.
Mass Spectrometry
Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z 100, corresponding to its molecular weight.[7]
Reactivity and Applications
The dual functionality of this compound, possessing both a tertiary alcohol and a terminal alkene, makes it a versatile building block in organic synthesis.
-
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters, some of which have applications in the fragrance industry.
-
Dehydration: Acid-catalyzed dehydration can lead to the formation of dienes.
-
Oxidation: The alkene can be subjected to various oxidation reactions, such as epoxidation or ozonolysis.
-
Polymerization: The vinyl group can participate in polymerization reactions.
-
Intermediate in Synthesis: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.[8] It is also used in fragrance synthesis.[]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[9] It is also classified as a skin and eye irritant and may cause respiratory irritation.[2]
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[10]
-
Use explosion-proof electrical equipment.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Ground and bond containers when transferring material to prevent static discharge.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Conclusion
This compound is a valuable chemical with a range of applications stemming from its unique bifunctional nature. A thorough understanding of its synthesis, particularly through the robust Grignard reaction, its physicochemical properties, and its reactivity is crucial for its effective and safe utilization in research and industry. The spectroscopic data provided in this guide serves as a reliable reference for its characterization. As with all chemicals, adherence to strict safety protocols is paramount when handling this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. leah4sci.com [leah4sci.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Penten-2-ol, 4-methyl- | C6H12O | CID 102730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 8. This compound | 624-97-5 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
chemical reactivity of the allylic alcohol group in 2-Methyl-4-penten-2-ol
An In-Depth Technical Guide to the Chemical Reactivity of the Allylic Alcohol Group in 2-Methyl-4-penten-2-ol
Introduction: The Unique Chemical Landscape of this compound
This compound is a fascinating molecule that serves as an exemplary substrate for exploring the interplay of functional groups in organic chemistry. Its structure is deceptively simple, yet it contains two key features that dictate its diverse reactivity: a tertiary alcohol and a terminal alkene. The positioning of these groups creates an allylic alcohol system, where the hydroxyl-bearing carbon is directly adjacent to a carbon-carbon double bond. This arrangement gives rise to unique electronic properties and reaction pathways not observed in simple tertiary alcohols or isolated alkenes. The tertiary nature of the alcohol precludes direct oxidation to a ketone without carbon-carbon bond cleavage, while the allylic position of the hydroxyl group and the resulting carbocation stability dominate its behavior in rearrangement, substitution, and elimination reactions.
This guide provides an in-depth analysis of the core reactivity of this compound, focusing on the transformations centered around the allylic alcohol moiety. We will explore the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and explain the causality behind the choice of reagents and conditions, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.
Figure 1: Structure of this compound.
Oxidation and Oxidative Rearrangement
While tertiary alcohols are typically resistant to oxidation, the allylic nature of this compound opens up a unique pathway for oxidative transposition, most notably through the Babler oxidation.
The Babler Oxidation: A[1][1]-Sigmatropic Rearrangement Pathway
The Babler oxidation is a powerful method for converting tertiary allylic alcohols into α,β-unsaturated ketones (enones).[1] This reaction is not a simple oxidation of the alcohol; instead, it proceeds through an elegant oxidative transposition mechanism. The reagent of choice is pyridinium chlorochromate (PCC), a complex of chromium(VI) oxide with pyridine and HCl.
Mechanism & Causality: The reaction's ingenuity lies in a sequence involving the formation of a chromate ester followed by a sigmatropic rearrangement.
-
Chromate Ester Formation: The allylic alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic chromium center of PCC to form a chromate ester intermediate.
-
[2][2]-Sigmatropic Rearrangement: This is the key step. The chromate ester undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement. This process is thermally allowed and results in the transposition of the carbon-oxygen and carbon-carbon double bonds, effectively moving the chromium-oxygen bond to the γ-carbon of the original allylic system.
-
Oxidation & Product Formation: The rearranged isomeric chromate ester then undergoes oxidation, where the chromium(VI) is reduced, and the organic fragment is oxidized to the final α,β-unsaturated ketone product.[1]
The choice of PCC is critical; it is a sufficiently strong oxidant to effect the final step but is typically used in non-aqueous solvents like dichloromethane (DCM), which is compatible with the intermediates.[1] The entire process is a self-validating system, as the rearrangement is highly specific and driven by the formation of a stable carbonyl group.
Figure 2: Workflow of the Babler Oxidation.
Experimental Protocol: Babler Oxidation of this compound
Objective: To synthesize 4-methyl-3-penten-2-one (mesityl oxide) from this compound.
Materials:
-
This compound (1.0 g, 10 mmol)
-
Pyridinium chlorochromate (PCC) (3.2 g, 15 mmol, 1.5 equiv.)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Celatom® or silica gel (for filtration)
-
Round-bottom flask (100 mL), magnetic stirrer, reflux condenser
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add PCC and anhydrous DCM (25 mL). Stir to create a suspension.
-
Dissolve this compound in anhydrous DCM (25 mL) and add it to the PCC suspension in one portion.
-
Fit the flask with a reflux condenser and stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC (Thin Layer Chromatography).
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL).
-
Pass the mixture through a short plug of silica gel or Celatom® to filter out the chromium byproducts. Wash the plug with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure 4-methyl-3-penten-2-one.
Directed Epoxidation of the Alkene
The presence of the allylic hydroxyl group exerts a powerful directing effect in the epoxidation of the adjacent double bond. This occurs through hydrogen bonding with the oxidizing agent, delivering the oxygen atom to one face of the alkene with high stereoselectivity.
Mechanism of Hydroxyl-Directed Epoxidation
When using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the allylic alcohol's hydroxyl group forms a hydrogen bond with the distal peroxy oxygen of the reagent. This interaction pre-organizes the transition state, forcing the delivery of the electrophilic oxygen to the syn face of the double bond relative to the hydroxyl group.[3] This effect is so pronounced that it often overrides steric hindrance that might otherwise favor attack from the anti-face. The reaction rate is also accelerated compared to similar alkenes lacking a directing hydroxyl group.[3]
Figure 3: Conceptual workflow of directed epoxidation.
Experimental Protocol: syn-Epoxidation of this compound
Objective: To synthesize (2,3-epoxy-2-methylpentan-4-ol) with syn stereochemistry.
Materials:
-
This compound (1.0 g, 10 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.5 g, ~11 mmol, 1.1 equiv.)
-
Dichloromethane (DCM) (50 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel (250 mL), Erlenmeyer flask
Procedure:
-
Dissolve this compound in DCM (50 mL) in an Erlenmeyer flask and cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve m-CPBA in a minimal amount of DCM and add it dropwise to the stirred alcohol solution over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated Na₂SO₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purification can be achieved via column chromatography on silica gel.
Acid-Catalyzed Dehydration and Rearrangement
The tertiary and allylic nature of the alcohol makes this compound exceptionally susceptible to acid-catalyzed dehydration. This reaction proceeds readily under mild conditions to form conjugated dienes.
The E1 Mechanism and Resonance Stabilization
The dehydration of tertiary alcohols follows an E1 (Elimination, Unimolecular) mechanism.[4][5]
-
Protonation: The acid catalyst (e.g., H₂SO₄, H₃PO₄) protonates the hydroxyl group, converting it into an excellent leaving group (H₂O).[6]
-
Carbocation Formation: The C-O bond breaks, and the water molecule departs, forming a carbocation. In this specific case, a tertiary allylic carbocation is formed. This intermediate is highly stabilized by two factors: the inductive effect of the three alkyl groups and, more importantly, resonance delocalization of the positive charge across the allylic system.
-
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.
Due to the resonance stabilization, the positive charge is shared between C2 and C4. This leads to the possibility of two different diene products, with the major product typically being the more substituted (and thus more stable) conjugated diene, in accordance with Zaitsev's rule.
Figure 4: E1 Dehydration pathway for this compound.
Experimental Protocol: Acid-Catalyzed Dehydration
Objective: To synthesize conjugated dienes from this compound.
Materials:
-
This compound (5.0 g, 50 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (1 mL) or 85% Phosphoric Acid (H₃PO₄) (2 mL)
-
Distillation apparatus (fractional distillation column recommended)
-
Heating mantle, boiling chips
-
Separatory funnel
Procedure:
-
Place the this compound and a few boiling chips into a 50 mL round-bottom flask.
-
Carefully add the concentrated acid catalyst to the flask while swirling.
-
Assemble a fractional distillation apparatus. Gently heat the mixture using a heating mantle.
-
The lower-boiling diene products will distill out as they are formed, driving the equilibrium forward. Collect the distillate that boils below ~80 °C.
-
Transfer the collected distillate to a separatory funnel and wash it with a small amount of water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and perform a final distillation to obtain the purified mixture of dienes.
Allylic Substitution Reactions
The allylic alcohol can also undergo nucleophilic substitution. Because the hydroxyl group is a poor leaving group, it must first be activated. Under acidic conditions, protonation facilitates its departure, leading to S_N1 reactions via the stable tertiary allylic carbocation.[7] This allows for substitution with halides or other nucleophiles.
Alternatively, transition metal catalysis can be employed for allylic substitution reactions, offering a more versatile and environmentally benign approach.[8] These methods often proceed under milder conditions and can be used to form C-C, C-N, and C-O bonds.[8] The reaction of allylic halides, which can be formed from the alcohol, is significantly faster than for their non-conjugated counterparts, highlighting the enhanced reactivity of the allylic system.[9]
Figure 5: S_N1 vs. S_N1' substitution pathways.
Conclusion
The chemical reactivity of this compound is a rich field of study, governed by the synergistic effects of its tertiary alcohol and allylic alkene functionalities. Its behavior is characterized by:
-
Oxidative Transposition: Undergoing rearrangement to form enones rather than direct oxidation.
-
Directed Epoxidation: Utilizing the hydroxyl group to control the stereochemical outcome of alkene oxidation.
-
Facile Dehydration: Readily eliminating water under acidic conditions to form highly stable conjugated dienes via a resonance-stabilized carbocation.
-
Versatile Substitution: Participating in nucleophilic substitution reactions, often with allylic rearrangement, through activated intermediates.
A thorough understanding of these reaction pathways is essential for leveraging this and similar allylic alcohol scaffolds in complex organic synthesis, providing chemists with a versatile toolkit for constructing valuable molecular architectures.
References
- 1. Babler oxidation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 5. quora.com [quora.com]
- 6. study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Methodological & Application
detailed experimental protocol for Grignard synthesis of 2-Methyl-4-penten-2-ol
Application Note & Protocol
Grignard Synthesis of 2-Methyl-4-penten-2-ol: A Detailed Experimental Protocol
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1] This guide provides a comprehensive, field-tested protocol for the synthesis of the tertiary alcohol this compound. The chosen synthetic route involves the preparation of allylmagnesium bromide followed by its reaction with acetone. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step procedure but also the underlying causality for key experimental choices, potential side reactions, and critical safety considerations. By grounding the protocol in established chemical principles, this guide aims to ensure a reproducible and high-yielding synthesis.
Introduction and Mechanistic Overview
Tertiary alcohols are pivotal structural motifs in numerous natural products and pharmaceutical agents. The Grignard reaction, discovered by Victor Grignard in 1900, offers one of the most direct and versatile methods for their preparation.[2] The synthesis of this compound serves as an excellent case study, involving the nucleophilic addition of an organomagnesium halide to a ketone.
The overall reaction proceeds in two primary stages:
-
Formation of the Grignard Reagent: Allyl bromide reacts with magnesium metal in an anhydrous ethereal solvent to form allylmagnesium bromide. The magnesium inserts into the carbon-bromine bond, inverting the polarity of the adjacent carbon atom from electrophilic to strongly nucleophilic.[3]
-
Nucleophilic Addition and Work-up: The nucleophilic allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This forms a stable magnesium alkoxide intermediate. Subsequent quenching and hydrolysis with a mild acid protonates the alkoxide to yield the final tertiary alcohol product.[4][5]
Overall Reaction Scheme:
-
Step 1: CH₂=CHCH₂Br + Mg --(anhydrous ether)--> CH₂=CHCH₂MgBr
-
Step 2: CH₂=CHCH₂MgBr + (CH₃)₂C=O --> [Intermediate Alkoxide]
-
Step 3: [Intermediate Alkoxide] + NH₄Cl(aq) --> CH₂=CHCH₂C(OH)(CH₃)₂ + Mg(OH)Br/Cl
Materials and Apparatus
Successful Grignard synthesis is critically dependent on the rigorous exclusion of water.[6][7] All glassware must be scrupulously dried, and all reagents and solvents must be anhydrous.
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount | Moles | Equivalents |
| Magnesium Turnings | Mg | 24.31 | - | 2.92 g | 0.120 | 1.2 |
| Allyl Bromide | C₃H₅Br | 120.98 | 1.398 | 12.10 g (8.65 mL) | 0.100 | 1.0 |
| Acetone | C₃H₆O | 58.08 | 0.791 | 5.81 g (7.35 mL) | 0.100 | 1.0 |
| Iodine | I₂ | 253.81 | - | 1-2 small crystals | Catalytic | - |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | ~150 mL | - | Solvent |
| Sat. Ammonium Chloride | NH₄Cl | 53.49 | ~1.07 | ~75 mL | - | Quench |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | - | Drying Agent |
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Heating mantle with controller
-
Inert gas (Nitrogen or Argon) inlet and bubbler
-
Syringes and needles
-
Separatory funnel (500 mL)
-
Apparatus for fractional distillation
-
Ice bath
Experimental Workflow
The following diagram outlines the critical stages of the synthesis, from initial setup to final product purification.
Caption: High-level workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
Glassware Preparation: All glassware must be meticulously cleaned, rinsed with acetone, and dried in an oven at >120 °C for at least 4 hours (or overnight) to remove adsorbed water.[8] Assemble the 250 mL three-necked flask with the dropping funnel, reflux condenser, and a gas inlet adapter while still warm. Immediately place the system under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature.
-
Reagent Setup: Place the magnesium turnings (2.92 g, 0.120 mol) and a magnetic stir bar into the reaction flask. Add one or two small crystals of iodine. The iodine serves to chemically activate the magnesium surface by etching away the passivating magnesium oxide layer.[1][9]
-
Initiation: Prepare a solution of allyl bromide (12.10 g, 0.100 mol) in 40 mL of anhydrous diethyl ether in the dropping funnel. Add ~5 mL of this solution to the stirring magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle bubbling from the magnesium surface is observed.[5] If the reaction does not start, gentle warming with a heat gun or crushing some magnesium turnings with a dry glass rod may be required.[8] Be prepared with an ice bath.
-
Grignard Formation: Once the reaction has initiated (it should become cloudy and self-sustaining), add an additional 40 mL of anhydrous ether to the reaction flask. Add the remaining allyl bromide solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. The formation of the Grignard reagent is exothermic.[6] Controlling the addition rate is crucial to prevent the reaction from becoming too vigorous and to minimize the Wurtz coupling side reaction.[4][10] After the addition is complete, continue to stir the grayish, cloudy solution for an additional 30-60 minutes to ensure all the magnesium has reacted.[4]
-
Cooling: Once the Grignard reagent formation is complete, cool the reaction flask to 0 °C using an ice-water bath. This is to moderate the highly exothermic reaction with the ketone.[4]
-
Ketone Addition: Prepare a solution of dry acetone (5.81 g, 0.100 mol) in 30 mL of anhydrous diethyl ether in the dropping funnel. Add the acetone solution dropwise to the cold, stirring Grignard reagent. A thick, white precipitate (the magnesium alkoxide) will form. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, add approximately 75 mL of saturated aqueous ammonium chloride solution dropwise through the addition funnel. This step is highly exothermic and will produce gas; careful addition is paramount. The NH₄Cl solution hydrolyzes the magnesium alkoxide and quenches any unreacted Grignard reagent.[4][11] Continue adding until the solids dissolve and two clear layers are visible.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the layers. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.[12]
-
Washing and Drying: Combine all the organic (ether) layers. Wash the combined organic phase once with 50 mL of brine (saturated NaCl solution) to aid in the removal of water. Dry the ether solution over anhydrous magnesium sulfate, swirl, and let it stand for 15 minutes.[4]
-
Solvent Removal: Filter the dried solution to remove the magnesium sulfate. Remove the diethyl ether solvent using a rotary evaporator.
-
Distillation: Purify the resulting crude oil by fractional distillation at atmospheric pressure. Collect the fraction boiling at approximately 121-122 °C . The final product should be a clear, colorless liquid.
Potential Side Reactions and Troubleshooting
The primary side reaction of concern during the formation of the Grignard reagent is Wurtz coupling, where the organomagnesium compound reacts with unreacted allyl bromide to form 1,5-hexadiene.[4][8] This is minimized by slow, controlled addition of the halide to a suspension of excess magnesium.
Caption: Desired reaction pathway versus the primary Wurtz coupling side reaction.
Troubleshooting:
-
Reaction fails to initiate: This is the most common issue and is almost always due to wet glassware/reagents or a passivated magnesium surface.[6] Ensure all drying procedures were followed. If necessary, add a fresh iodine crystal or carefully crush the magnesium in situ with a dry stirring rod.[1][8]
-
Low Yield: This can result from premature quenching of the reagent by moisture or excessive Wurtz coupling. It can also occur if the acetone used is not anhydrous.
Product Characterization
The identity and purity of the this compound product can be confirmed using standard spectroscopic techniques.
-
¹H NMR (CDCl₃):
-
δ ~5.8 ppm (m, 1H, -CH =CH₂)
-
δ ~5.1 ppm (m, 2H, -CH=CH ₂)
-
δ ~2.2 ppm (d, 2H, -CH ₂-CH=)
-
δ ~1.6 ppm (s, 1H, -OH )
-
δ ~1.2 ppm (s, 6H, -C(CH ₃)₂)
-
-
¹³C NMR (CDCl₃): [13]
-
δ ~134 ppm (C H=CH₂)
-
δ ~118 ppm (CH=C H₂)
-
δ ~71 ppm (-C (OH)(CH₃)₂)
-
δ ~48 ppm (-C H₂-)
-
δ ~29 ppm (-C(C H₃)₂)
-
-
IR (Neat Film): [14]
-
~3380 cm⁻¹ (broad, O-H stretch)
-
~3080 cm⁻¹ (=C-H stretch)
-
~2975 cm⁻¹ (sp³ C-H stretch)
-
~1640 cm⁻¹ (C=C stretch)
-
~1150 cm⁻¹ (C-O stretch)
-
Safety Precautions
The Grignard reaction involves significant hazards that require strict adherence to safety protocols.[15]
-
Fire Hazard: Diethyl ether is extremely flammable and volatile (boiling point ~35 °C).[2][6] Ensure the reaction is conducted in a certified chemical fume hood, away from all ignition sources. Do not use a heating mantle directly on the flask; use a water bath for gentle warming if needed.[15]
-
Exothermic Reaction: Both the formation of the Grignard reagent and its reaction with acetone are highly exothermic.[10][16] The rate of addition must be carefully controlled, and an ice bath must be readily available to cool the reaction if it becomes too vigorous.[6]
-
Reactivity: Grignard reagents react violently with water.[17] Protect the reaction from atmospheric moisture at all times. All reagents must be anhydrous.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or similar fire-resistant gloves are recommended over nitrile when handling the reagent) must be worn at all times.[10][15]
-
Quenching: The work-up procedure involves quenching reactive material and can be violent if done too quickly. Add the quenching solution slowly, with efficient stirring and cooling.
References
- 1. cerritos.edu [cerritos.edu]
- 2. britthipple.com [britthipple.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. dchas.org [dchas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. acs.org [acs.org]
- 16. benchchem.com [benchchem.com]
- 17. media.laballey.com [media.laballey.com]
Application Note: Synthesis of Isoprene via Dehydration of 2-Methyl-4-penten-2-ol
Introduction
Isoprene (2-methyl-1,3-butadiene) is a crucial platform chemical, primarily used in the production of synthetic rubber (polyisoprene), as well as in the synthesis of various specialty chemicals, fragrances, and pharmaceuticals.[1] Traditionally, isoprene is produced from petrochemical feedstocks.[1] However, there is a growing interest in developing sustainable and alternative synthetic routes from renewable resources. One such promising pathway involves the dehydration of 2-methyl-4-penten-2-ol, a tertiary allylic alcohol. This application note provides a detailed technical guide for the synthesis of isoprene from this compound, outlining the underlying chemical principles, a comprehensive experimental protocol, and methods for data analysis.
Theoretical Background: The Chemistry of Dehydration
The conversion of this compound to isoprene is a dehydration reaction, which involves the elimination of a water molecule. Given that this compound is a tertiary alcohol, the reaction typically proceeds through an E1 (Elimination, Unimolecular) mechanism, especially under acidic conditions.[2][3]
The key steps of the E1 mechanism are:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[2][3]
-
Formation of a carbocation: The protonated alcohol loses a water molecule to form a tertiary carbocation intermediate. This is the rate-determining step of the reaction.[2]
-
Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[3]
In the case of this compound, the resulting product is the conjugated diene, isoprene.
Reaction Mechanism
The acid-catalyzed dehydration of this compound to isoprene can be visualized as follows:
Caption: E1 Dehydration of this compound.
Experimental Protocol
This protocol describes a laboratory-scale synthesis of isoprene from this compound using acid catalysis.
Materials and Reagents:
| Material/Reagent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics |
| Diethyl Ether | Anhydrous | J.T. Baker |
| Round-bottom flask (100 mL) | Kimble | |
| Distillation apparatus | Ace Glass | |
| Separatory funnel (250 mL) | Pyrex | |
| Erlenmeyer flask (100 mL) | Corning | |
| Magnetic stirrer and stir bar | IKA | |
| Heating mantle | Glas-Col | |
| Ice bath |
Experimental Workflow:
Caption: Experimental Workflow for Isoprene Synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20.0 g (0.20 mol) of this compound. Place the flask in an ice bath to cool.
-
Catalyst Addition: While stirring, slowly add 2.0 mL of concentrated sulfuric acid dropwise to the cooled alcohol. The addition should be slow to control the exothermic reaction.
-
Dehydration and Distillation: Assemble a simple distillation apparatus with the reaction flask as the distilling flask. Use a heating mantle to gently heat the reaction mixture. Isoprene (boiling point: 34 °C) will co-distill with any unreacted starting material and water. Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more organic layer is observed in the distillate.
-
Work-up: Transfer the distillate to a 250 mL separatory funnel.
-
Wash the organic layer twice with 20 mL portions of a saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Wash the organic layer once with 20 mL of brine (saturated NaCl solution) to remove excess water.
-
-
Drying: Transfer the organic layer to a clean, dry 100 mL Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate and swirl the flask. The drying agent should move freely when the solution is dry.
-
Purification: Carefully decant the dried organic liquid into a clean, dry 50 mL round-bottom flask. Purify the isoprene by simple distillation, collecting the fraction that boils at 33-35 °C.
-
Characterization: The purified isoprene should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Data Analysis and Interpretation
Yield Calculation:
-
Theoretical Yield: Calculate the theoretical mass of isoprene that can be produced from the starting amount of this compound.
-
Molar mass of this compound (C₆H₁₂O) = 100.16 g/mol
-
Molar mass of isoprene (C₅H₈) = 68.12 g/mol
-
Theoretical yield (g) = (moles of starting material) × (molar mass of isoprene)
-
-
Actual Yield: Weigh the purified isoprene collected after the final distillation.
-
Percent Yield: (% Yield) = (Actual Yield / Theoretical Yield) × 100
Purity Assessment:
-
GC-MS Analysis: Inject a small sample of the purified product into a GC-MS. The resulting chromatogram will show the relative amounts of isoprene and any impurities. The mass spectrum of the major peak should match the known spectrum of isoprene. Purity can be estimated by the peak area percentage.
Expected Results:
| Parameter | Expected Value |
| Appearance | Colorless, volatile liquid |
| Boiling Point | 33-35 °C |
| Yield | 60-70% (literature for similar dehydrations) |
| Purity (GC-MS) | >98% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure efficient distillation. |
| Loss of product during work-up | Ensure all transfers are done carefully. Keep the receiving flask well-chilled during distillation. | |
| Product is contaminated with starting material | Inefficient distillation | Use a fractional distillation column for better separation. |
| Formation of polymeric byproducts | Reaction temperature is too high | Maintain a gentle heating rate during distillation. Consider using a milder acid catalyst or a solid acid catalyst. |
Conclusion
The dehydration of this compound presents a viable laboratory-scale method for the synthesis of isoprene. This application note provides a foundational protocol that can be optimized for higher yields and purity. The choice of catalyst, reaction temperature, and purification technique are critical parameters that influence the outcome of the synthesis. For researchers in drug development and materials science, this method offers a straightforward approach to producing a key chemical intermediate from a readily available precursor.
References
Application Note: Synthesis of Conjugated Dienes via Catalytic Dehydration of 2-Methyl-4-penten-2-ol
Abstract
This application note provides a comprehensive technical guide for the synthesis of conjugated pentadienes through the acid-catalyzed dehydration of 2-methyl-4-penten-2-ol. Conjugated dienes are crucial building blocks in organic synthesis, particularly in polymerization and Diels-Alder reactions.[1] This document outlines the underlying E1 elimination mechanism, discusses various catalytic strategies to control product selectivity, and presents a detailed experimental protocol for laboratory-scale synthesis. Furthermore, it covers essential analytical techniques for product characterization and quantification, such as Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS).
Theoretical Background and Mechanism
The conversion of alcohols to alkenes via dehydration is a cornerstone of organic synthesis. For tertiary alcohols like this compound, the reaction proceeds readily under relatively mild acidic conditions.[2] The mechanism is a classic example of an E1 (Elimination, Unimolecular) reaction, which occurs in distinct steps involving a carbocation intermediate. The stability of this intermediate is the primary reason tertiary alcohols dehydrate more easily than secondary or primary alcohols.[3][4]
The reaction proceeds as follows:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[5]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation.[5]
-
Deprotonation to Form Dienes: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. In the case of the intermediate formed from this compound, there are two potential deprotonation pathways that lead to the formation of stable, conjugated dienes.
The primary products are a mixture of two isomers: 2-methyl-1,3-pentadiene and 4-methyl-1,3-pentadiene .[6] The relative ratio of these products is highly dependent on the reaction conditions and the catalytic system employed.[7] The formation of the conjugated diene is thermodynamically favored over non-conjugated (isolated) dienes due to the increased stability from the delocalized π-electron system.[1][2]
Caption: E1 Dehydration Mechanism of this compound.
Catalytic Systems and Product Selectivity
The choice of catalyst is critical as it influences not only the reaction rate but also the selectivity towards the desired diene isomer.
-
Mineral Acids: Strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are effective catalysts. However, concentrated sulfuric acid can cause significant charring and side reactions. Phosphoric acid is often preferred as it is less oxidizing and leads to cleaner reactions.
-
Weakly Acidic Catalysts: To improve selectivity and reduce equipment corrosion, weakly acidic catalysts are highly advantageous. A patented method highlights that using a weakly acidic catalyst in a two-step dehydration process can improve the isomeric ratio of 2-methyl-1,3-pentadiene to 4-methyl-1,3-pentadiene to as high as 9:1, with overall yields exceeding 80%.[7]
-
Solid Acid Catalysts: For gas-phase or continuous flow reactions, solid acid catalysts such as alumina (Al₂O₃), silica-alumina, or zeolites are employed. These catalysts simplify product purification, as they can be easily separated from the reaction mixture by filtration. A synthesis of the starting alcohol itself has been demonstrated using a HSiW-V₂O₅-SiO₂ solid acid catalyst.[8]
The primary goal is often to maximize the yield of one specific isomer. By carefully selecting the catalyst and controlling reaction parameters like temperature and pressure, the product distribution can be effectively controlled.
Application Protocol: Laboratory Synthesis of Pentadienes
This protocol describes a laboratory-scale batch procedure for the dehydration of this compound using phosphoric acid, coupled with fractional distillation to continuously remove the products and drive the reaction to completion.
3.1 Materials and Reagents
-
This compound (≥97%)
-
Phosphoric Acid (85% H₃PO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Boiling chips
-
Deionized Water
3.2 Apparatus
-
Round-bottom flasks (50 mL and 100 mL)
-
Fractional distillation apparatus (Vigreux column, distillation head, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Separatory funnel (100 mL)
-
Erlenmeyer flask (50 mL)
-
Ice bath
-
GC or GC-MS system for analysis
3.3 Experimental Workflow Diagram
Caption: Experimental workflow for diene synthesis and purification.
3.4 Step-by-Step Procedure
-
Apparatus Setup: Assemble the fractional distillation apparatus using a 100 mL round-bottom flask as the distilling flask and a 50 mL flask as the receiver. Place the receiving flask in an ice-water bath to minimize the evaporation of the volatile diene products.
-
Charging the Reactor: To the 100 mL round-bottom flask, add 10.0 g of this compound, 5 mL of 85% phosphoric acid, and a few boiling chips. Swirl the flask gently to mix the contents.
-
Dehydration and Distillation: Heat the mixture gently using a heating mantle. The low-boiling-point dienes (boiling points ~75-80°C) will co-distill with water as they are formed. Control the heating rate to maintain a distillation head temperature below 90°C to minimize the distillation of the unreacted alcohol (boiling point ~122°C).
-
Product Collection: Continue the distillation until no more product distills over, and the volume in the distilling flask is significantly reduced. The distillate will appear as two phases in the receiving flask (an upper organic layer and a lower aqueous layer).
-
Work-up and Neutralization: Transfer the entire distillate to a separatory funnel. Carefully add 15-20 mL of saturated sodium bicarbonate solution to neutralize any residual phosphoric acid that may have co-distilled.
-
Caution: Add the bicarbonate solution slowly and vent the funnel frequently, as carbon dioxide gas will be evolved.
-
-
Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Drying: Transfer the upper organic layer (the diene products) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear, not cloudy.
-
Final Product: Carefully decant or filter the dried liquid into a pre-weighed vial. Determine the final mass and calculate the percentage yield. Store the product in a tightly sealed container in a cool, dark place.
Product Analysis and Characterization
Due to the formation of multiple isomers, a robust analytical method is required to separate and quantify the products.
-
Gas Chromatography (GC): This is the preferred method for analyzing the product mixture. A non-polar capillary column (e.g., DB-5 or HP-PONA) is typically used. The different isomers will have distinct retention times, allowing for their separation and quantification based on peak area percentages.[9]
-
GC-Mass Spectrometry (GC-MS): Coupling GC with MS allows for the definitive identification of the isomeric products by comparing their mass spectra with library data. Positional isomers often yield similar mass spectra, so identification relies heavily on chromatographic separation and may require comparison with authentic standards.[10]
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structures of the dienes and verify the absence of the starting alcohol.
Illustrative Results
The selectivity of the dehydration reaction is highly dependent on the catalyst used. The following table presents hypothetical data based on literature findings, illustrating how catalyst choice can alter the product distribution.[7]
| Catalyst System | Reaction Temp. (°C) | Conversion (%) | Yield of Dienes (%) | Product Ratio (2-methyl-1,3-pentadiene : 4-methyl-1,3-pentadiene) |
| Dilute Inorganic Acid | 150 | 95 | 75 | 3 : 1 |
| Weakly Acidic Catalyst[7] | 130 | 98 | 82 | 9 : 1 |
Discussion: The data clearly shows that a change from a standard inorganic acid to a specialized weakly acidic catalyst can significantly improve the selectivity towards the desired 2-methyl-1,3-pentadiene isomer. This control over regioselectivity is crucial for applications where a single, pure isomer is required. The improved yield also highlights the reduction in side reactions or polymerization under milder, more selective catalytic conditions.
Conclusion
The catalytic dehydration of this compound is an effective method for producing a mixture of valuable conjugated pentadienes. The reaction proceeds via a well-understood E1 mechanism, and the product distribution can be strategically controlled through the judicious selection of an acid catalyst. The protocol detailed herein provides a reliable and reproducible method for laboratory-scale synthesis, while modern analytical techniques like GC-MS are essential for accurate characterization of the isomeric products.
References
- 1. psiberg.com [psiberg.com]
- 2. m.youtube.com [m.youtube.com]
- 3. brainly.com [brainly.com]
- 4. homework.study.com [homework.study.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 8. 4-METHYL-4-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 9. Dehydration of an Alcohol, 4-methyl-2-pentanol - Edubirdie [edubirdie.com]
- 10. vurup.sk [vurup.sk]
Analysis of 2-Methyl-4-penten-2-ol by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust methodology for the identification and analysis of 2-Methyl-4-penten-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS). As a volatile organic compound (VOC) with applications in fragrance synthesis and as a specialty alcohol in organic reactions, its accurate detection is crucial.[][2] This document provides a foundational protocol, explores the principles of the analytical choices made, and offers insights into the interpretation of the resulting data. The methodology is designed to be self-validating, ensuring high confidence in analytical outcomes for research, quality control, and development environments.
Introduction and Scientific Rationale
This compound (CAS Registry Number: 624-97-5) is a tertiary alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol .[3][4] Its volatility and chemical nature make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[5]
The core principle of this application relies on the physicochemical properties of the analyte. The gas chromatograph vaporizes the sample and separates its components based on their differential partitioning between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a capillary column.[5] Compounds with higher volatility and weaker interactions with the stationary phase elute faster. Following separation, the mass spectrometer bombards the eluted molecules with electrons (typically at 70 eV), causing ionization and characteristic fragmentation.[6] The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[7]
Experimental Workflow and Protocol
The entire analytical process, from sample receipt to data interpretation, follows a logical and controlled sequence to ensure reproducibility and accuracy.
Figure 1: High-level experimental workflow for the GC-MS analysis of this compound.
Sample Preparation Protocol
The goal of sample preparation is to create a clean, dilute sample in a solvent that is compatible with the GC-MS system. High concentrations can saturate the detector and contaminate the system, while non-volatile components can damage the column.[8][9]
Step-by-Step Protocol:
-
Solvent Selection: Choose a high-purity, volatile solvent. Dichloromethane or hexane are excellent choices. Avoid water and non-volatile solvents.[9][10]
-
Dilution: Prepare a stock solution of this compound. A starting concentration of approximately 1 mg/mL is recommended.[9] From this, perform a serial dilution to achieve a final working concentration of ~10 µg/mL.[10] This concentration aims for an on-column loading of approximately 10 ng with a 1 µL injection, which is well within the optimal range for most modern capillary columns.[10]
-
Filtration (Optional): If the sample contains any particulate matter, it must be filtered through a 0.22 µm syringe filter to prevent blockage of the injection syringe and contamination of the GC inlet.[8]
-
Vialing: Transfer the final diluted sample into a 1.5 mL glass autosampler vial. Ensure a minimum volume of 50-100 µL to allow for proper sample pickup by the autosampler.[10] Do not use plastic vials, as plasticizers can leach into the solvent and appear as contaminants in the analysis.[10]
Instrumentation and Method Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and desired resolution or sensitivity. The use of a non-polar column is justified as it separates compounds primarily by their boiling points, which is effective for general screening of volatile compounds.
Table 1: GC-MS Method Parameters
| Parameter | Setting | Justification |
|---|---|---|
| GC System | ||
| Column | DB-5ms (or equivalent 5% Phenyl-95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, non-polar column providing excellent separation for a wide range of volatile and semi-volatile organic compounds.[9] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. A splitless injection can be used for trace-level analysis.[9] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert gas that does not interfere with the MS detector. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides optimal column efficiency and separation. |
| Oven Program | Initial Temp: 40 °C, hold for 2 min. Ramp: 10 °C/min to 200 °C, hold for 2 min. | The initial hold allows for separation of very volatile compounds. The temperature ramp ensures that less volatile compounds elute in a reasonable time.[5] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Universal standard that allows for direct comparison of spectra with established libraries (e.g., NIST).[6] |
| Mass Range (Scan) | 35 - 200 amu | Captures the molecular ion (m/z 100) and all significant fragment ions while avoiding detection of low-mass background ions from air and water. |
| Source Temperature | 230 °C | Maintains the ion source at a high temperature to prevent analyte condensation and contamination. |
| Transfer Line Temp. | 280 °C | Ensures the analyte remains in the gas phase as it transfers from the GC column to the MS source. |
Data Interpretation: The Chemical Fingerprint
Identification via Retention Time and Mass Spectrum
The primary identification of this compound is achieved by matching its mass spectrum with a reference from a validated database. The NIST Chemistry WebBook provides a reference spectrum for this compound.[7] The analyte's retention time under the specified chromatographic conditions provides an additional layer of confirmation.
Fragmentation Pattern Analysis
The mass spectrum of this compound is a direct result of its molecular structure. Under electron ionization, the molecule loses an electron to form a molecular ion (M⁺˙), which is often unstable and undergoes fragmentation. For alcohols, fragmentation typically involves the cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) or the loss of neutral molecules like water.[11]
-
Molecular Ion (M⁺˙): The molecular ion peak for C₆H₁₂O is expected at a mass-to-charge ratio (m/z) of 100. Its presence, even at low intensity, is a key piece of evidence.
-
Alpha-Cleavage: The bond between C2 (the carbon bearing the hydroxyl group) and C3 is susceptible to cleavage. The most significant alpha-cleavage involves the loss of an allyl radical (•CH₂CH=CH₂, mass 41), resulting in a stable tertiary carbocation fragment at m/z 59 . This is often the base peak (the most intense peak) in the spectrum.
-
Loss of Methyl Group: Cleavage of a methyl group (•CH₃, mass 15) from the molecular ion results in a fragment at m/z 85 .
-
Loss of Water: Alcohols can undergo dehydration, losing a water molecule (H₂O, mass 18). This would result in a fragment at m/z 82 .
Figure 2: Predicted primary fragmentation pathways for this compound under electron ionization.
Table 2: Expected Mass Fragments and Relative Abundances
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
|---|---|---|---|
| 100 | [C₆H₁₂O]⁺˙ | - | Molecular Ion (M⁺˙) |
| 85 | [C₅H₉O]⁺ | •CH₃ | Loss of a methyl group |
| 82 | [C₆H₁₀]⁺˙ | H₂O | Dehydration |
| 59 | [C₃H₇O]⁺ | •C₃H₅ | Alpha-cleavage; loss of allyl radical. Often the Base Peak. |
| 43 | [C₃H₇]⁺ | - | Isopropyl cation, common fragment |
| 41 | [C₃H₅]⁺ | - | Allyl cation, common fragment |
Note: Relative abundances are based on typical fragmentation patterns and data from the NIST spectral library.[7]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By adhering to the described procedures for sample preparation, employing the specified instrumental parameters, and understanding the characteristic fragmentation patterns, researchers can achieve reliable and accurate identification of this compound. The methodology is designed for robustness and can be adapted for quantitative analysis through the development of appropriate calibration curves and the use of internal standards.
References
- 2. This compound, 624-97-5 [thegoodscentscompany.com]
- 3. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 4. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 6. uni-saarland.de [uni-saarland.de]
- 7. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 10. uoguelph.ca [uoguelph.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2-Methyl-4-penten-2-ol in Polymer Chemistry
Introduction: Unlocking the Potential of a Bifunctional Building Block
2-Methyl-4-penten-2-ol is a unique molecule possessing two key reactive sites: a terminal vinyl group amenable to polymerization and a sterically hindered tertiary alcohol. This bifunctional nature makes it a versatile, yet underutilized, building block in the field of polymer chemistry. Its strategic incorporation into polymer architectures can impart valuable properties such as hydrophilicity, adhesion, and provides a reactive handle for post-polymerization modification. Furthermore, it serves as an accessible precursor to valuable diene monomers.
This guide provides researchers and material scientists with detailed protocols and technical insights into two primary applications of this compound:
-
As a Precursor to Bio-based Monomers: A detailed protocol for the acid-catalyzed dehydration to produce valuable diene monomers.
-
As a Functional Comonomer: A representative protocol for the free-radical copolymerization to introduce tertiary hydroxyl functionality into acrylic polymer backbones.
Application 1: Synthesis of Diene Monomers via Acid-Catalyzed Dehydration
The tertiary alcohol group in this compound is susceptible to elimination reactions under acidic conditions, providing a direct pathway to conjugated dienes. This transformation is of significant interest as it can be used to generate monomers like isoprene, a key component in synthetic rubber and elastomers. The reaction proceeds through a carbocation intermediate, and control of reaction conditions is crucial to favor the desired diene isomer.[1][2]
Scientific Rationale
The mechanism involves three primary steps:
-
Protonation: The acid catalyst (e.g., sulfuric or phosphoric acid) protonates the hydroxyl group, converting it into a good leaving group (water).
-
Carbocation Formation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the rate-determining step.
-
Deprotonation: A base (e.g., water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond. Due to the structure of this compound, elimination can lead to a mixture of diene isomers.
Experimental Protocol: Dehydration of this compound
This protocol describes the laboratory-scale synthesis of dienes from this compound using a simple distillation setup.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | - |
| Sulfuric Acid (H₂SO₄) | 98% (Conc.) | Fisher Scientific | Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Reagent | VWR | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | VWR | For drying. |
| 250 mL Round-bottom flask | - | - | - |
| Fractional Distillation Apparatus | - | - | - |
| Heating Mantle | - | - | - |
| Ice Bath | - | - | For receiving flask. |
Procedure:
-
Reaction Setup: Assemble a fractional distillation apparatus using a 250 mL round-bottom flask as the reaction vessel. Place the receiving flask in an ice bath to minimize the evaporation of the volatile diene products.
-
Charging the Reactor: To the round-bottom flask, add 100 g (1.0 mol) of this compound.
-
Catalyst Addition: Slowly and with gentle swirling, add 5 mL of concentrated sulfuric acid to the alcohol. The mixture will warm slightly.
-
Dehydration and Distillation: Gently heat the mixture using a heating mantle. The low-boiling diene products and water will begin to distill over. Maintain the head temperature below 40°C to selectively collect the isoprene (boiling point ~34°C).
-
Work-up: Once the distillation ceases, transfer the collected distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.
-
Drying and Storage: Dry the organic layer over anhydrous magnesium sulfate, filter, and store the resulting diene product in a tightly sealed container at low temperature (e.g., -20°C) to prevent polymerization.
Application 2: A Functional Comonomer for Hydroxyl-Functional Acrylics
While less documented, the vinyl group of this compound can participate in free-radical polymerization. Its copolymerization with common monomers, such as acrylates and methacrylates, offers a straightforward method to introduce tertiary hydroxyl groups into the polymer side chains. These hydroxyl groups can significantly enhance the performance of the resulting polymer in applications like coatings and adhesives by improving adhesion to polar substrates and providing sites for cross-linking reactions.
Scientific Rationale
In a typical free-radical copolymerization, an initiator (e.g., AIBN) generates free radicals that attack the double bond of the monomers, initiating chain growth. The relative incorporation of each monomer is dictated by their respective concentrations and reactivity ratios.[3][4][5] The bulky tertiary alcohol group of this compound may introduce steric hindrance, potentially affecting its reactivity ratio compared to less hindered monomers. However, its incorporation leads to a copolymer with pendant -OH groups.
Representative Protocol: Free-Radical Copolymerization with Methyl Methacrylate (MMA)
This protocol provides a general method for the solution copolymerization of this compound (MPO) with methyl methacrylate (MMA). Note: This is a representative protocol; optimization of monomer ratios and reaction conditions may be necessary to achieve desired polymer properties.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl Methacrylate (MMA) | ≥99% | Sigma-Aldrich | Inhibitor should be removed. |
| This compound (MPO) | ≥97% | Sigma-Aldrich | - |
| Azobisisobutyronitrile (AIBN) | Reagent | Sigma-Aldrich | Recrystallize from methanol. |
| Toluene | Anhydrous | Fisher Scientific | - |
| Methanol | Reagent | VWR | For precipitation. |
| Schlenk Flask (250 mL) | - | - | - |
| Nitrogen Inlet/Outlet | - | - | - |
| Magnetic Stirrer/Hotplate | - | - | - |
Procedure:
-
Monomer Preparation: Remove the inhibitor from MMA by passing it through a column of basic alumina.
-
Reaction Setup: Equip a 250 mL Schlenk flask with a magnetic stir bar, a condenser, and a nitrogen inlet/outlet.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the flask with:
-
90 g (0.90 mol) of purified Methyl Methacrylate (MMA)
-
10 g (0.10 mol) of this compound (MPO)
-
100 mL of anhydrous toluene
-
0.2 g of AIBN
-
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed under a gentle flow of nitrogen for 8 hours with continuous stirring. The solution will become more viscous as the polymer forms.
-
Isolation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing 1 L of vigorously stirred methanol. The copolymer will precipitate as a white solid.
-
Purification and Drying: Allow the precipitate to settle, then collect the solid by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues. Dry the final product in a vacuum oven at 50°C to a constant weight.
The resulting copolymer can be characterized by techniques such as FTIR (to confirm the presence of hydroxyl and ester functional groups) and NMR (to determine the copolymer composition).
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Dehydration of an Alcohol, 4-methyl-2-pentanol - Edubirdie [edubirdie.com]
- 3. researchgate.net [researchgate.net]
- 4. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Copolymer overview [copoldb.jp]
Application Notes and Protocols: The Role of 2-Methyl-4-penten-2-ol as a Starting Material in Total Synthesis
Introduction
In the intricate field of total synthesis, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. 2-Methyl-4-penten-2-ol, a readily available tertiary alcohol, has emerged as a versatile and powerful building block in the synthesis of a diverse array of natural products.[][2][3] Its unique structural features—a tertiary alcohol and a terminal olefin—provide a rich platform for a variety of chemical transformations, enabling chemists to forge key carbon-carbon and carbon-oxygen bonds with high levels of stereocontrol. This application note will delve into the multifaceted role of this compound in total synthesis, with a particular focus on its application in Prins-type cyclizations and oxy-Cope rearrangements. We will explore the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution, aimed at researchers, scientists, and professionals in drug development.
The Strategic Advantage of this compound
The utility of this compound as a starting material stems from the strategic placement of its functional groups. The tertiary alcohol can be readily converted into a good leaving group or act as a nucleophile, while the terminal alkene provides a handle for a range of addition and cyclization reactions. This combination allows for the construction of complex cyclic and acyclic systems, often with the generation of multiple stereocenters in a single step.
Key Transformations and Applications
Prins-Type Cyclizations: A Gateway to Tetrahydropyrans
The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde or ketone and a homoallylic alcohol, leading to the formation of substituted tetrahydropyrans.[4][5] This reaction is particularly valuable in the synthesis of polyketide natural products, many of which feature the tetrahydropyran motif.[6] this compound and its derivatives are excellent substrates for Prins cyclizations, providing a reliable route to 2,2-disubstituted tetrahydropyran-4-ols.
The mechanism of the Prins cyclization involves the formation of an oxocarbenium ion intermediate, which is then attacked by the olefin.[7][8] The stereochemical outcome of the reaction is often highly predictable, proceeding through a chair-like transition state that minimizes steric interactions.[6]
Illustrative Workflow for a Prins Cyclization
Caption: General workflow of a Prins cyclization reaction.
Protocol: Synthesis of a 2,2,6-Trisubstituted Tetrahydropyran
This protocol provides a general procedure for the diastereoselective synthesis of a tetrahydropyran derivative using this compound and a generic aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Lewis Acid (e.g., Tin(IV) chloride solution, 1.0 M in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.0 eq) and the aldehyde (1.1 eq) to anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid solution (1.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Summary Table:
| Entry | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio |
| 1 | Benzaldehyde | SnCl₄ | 85 | 95:5 |
| 2 | Isobutyraldehyde | BF₃·OEt₂ | 78 | 90:10 |
Oxy-Cope Rearrangement: Crafting Unsaturated Carbonyls
The oxy-Cope rearrangement is a powerful[][]-sigmatropic rearrangement of 1,5-dien-3-ols that yields unsaturated carbonyl compounds.[9][10] This reaction is a variation of the Cope rearrangement and is driven by the formation of a stable carbonyl group via keto-enol tautomerization.[11] When the hydroxyl group is deprotonated to form an alkoxide, the reaction is termed the anionic oxy-Cope rearrangement, which can accelerate the reaction rate by a factor of 10¹⁰ to 10¹⁷.[9][12]
Derivatives of this compound can be elaborated into suitable 1,5-dien-3-ol precursors for the oxy-Cope rearrangement. This strategy has been employed in the synthesis of various natural products, particularly those containing medium-sized rings and complex acyclic chains.
Mechanism of the Anionic Oxy-Cope Rearrangement
Caption: Anionic oxy-Cope rearrangement workflow.
Protocol: Anionic Oxy-Cope Rearrangement of a 1,5-Dien-3-ol
This protocol outlines a general procedure for the anionic oxy-Cope rearrangement of a 1,5-dien-3-ol derived from this compound.
Materials:
-
1,5-Dien-3-ol substrate
-
Potassium hydride (KH), 30% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
18-Crown-6
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Wash the potassium hydride (1.5 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF (0.1 M) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Add 18-crown-6 (0.1 eq) to the KH suspension.
-
Add a solution of the 1,5-dien-3-ol (1.0 eq) in anhydrous THF dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the rearrangement is complete as indicated by TLC analysis.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting unsaturated carbonyl compound by flash column chromatography.
A Building Block for Terpenoid Synthesis
Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene units.[13][14][15] this compound can be considered a hydrated isoprene equivalent and serves as a valuable starting material for the synthesis of various terpenoids.[16] Its carbon skeleton is readily incorporated into larger terpenoid frameworks through a variety of synthetic strategies.
Conclusion
This compound is a cost-effective and versatile starting material that has found widespread application in the total synthesis of natural products. Its ability to participate in powerful C-C and C-O bond-forming reactions, such as the Prins cyclization and oxy-Cope rearrangement, makes it an invaluable tool for the construction of complex molecular architectures. The protocols and insights provided in this application note are intended to equip researchers with the practical knowledge to effectively utilize this remarkable building block in their own synthetic endeavors.
References
- 2. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Prins Reaction [organic-chemistry.org]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. chembk.com [chembk.com]
- 9. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 10. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Cope Rearrangement [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Stereoselective Synthesis of 2-Methyl-4-penten-2-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Tertiary Allylic Alcohols
Chiral tertiary allylic alcohols, such as the enantiomers of 2-methyl-4-penten-2-ol, are valuable building blocks in modern organic synthesis. The presence of a stereogenic quaternary carbon atom bearing a hydroxyl group makes them versatile intermediates for the synthesis of complex, biologically active molecules. The precise spatial arrangement of substituents is often critical for pharmacological activity, making the development of robust methods for accessing enantiomerically pure compounds a key objective in drug discovery and development. This application note provides a detailed guide to two effective strategies for the stereoselective synthesis of (R)- and (S)-2-methyl-4-penten-2-ol: Kinetic Resolution via Sharpless Asymmetric Epoxidation and Asymmetric Synthesis via enantioselective methylation of a prochiral ketone.
Strategic Approaches to Enantiopure this compound
The synthesis of chiral tertiary alcohols presents a significant challenge due to the steric hindrance around the carbon atom undergoing transformation. Two primary strategies have emerged as powerful solutions:
-
Kinetic Resolution of a Racemic Mixture: This approach starts with a readily available racemic mixture of this compound. A chiral catalyst or reagent is then used to selectively react with one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the product of the faster-reacting enantiomer. The Sharpless Asymmetric Epoxidation is a preeminent example of this strategy.[1]
-
Asymmetric Synthesis from a Prochiral Precursor: This strategy involves the direct conversion of a prochiral starting material, such as 4-penten-2-one, into a single enantiomer of the target alcohol. This is achieved by using a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction, such as the addition of a methyl group to the carbonyl carbon.
Below, we provide detailed protocols for both approaches, including mechanistic insights, experimental procedures, and methods for determining enantiomeric excess.
Protocol 1: Kinetic Resolution via Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation is a highly reliable and widely used method for the enantioselective epoxidation of allylic alcohols.[2][3] When applied to a racemic mixture of a secondary allylic alcohol, the reaction proceeds at different rates for the two enantiomers, enabling a kinetic resolution.[4] One enantiomer is preferentially epoxidized, while the other remains largely unreacted.
Causality Behind Experimental Choices:
-
Titanium(IV) isopropoxide and Diethyl Tartrate (DET): These components form the chiral catalyst. The chirality of the DET ligand dictates which enantiomer of the allylic alcohol reacts faster. Using (+)-DET results in the preferential epoxidation of one enantiomer, while (-)-DET targets the other.
-
tert-Butyl Hydroperoxide (t-BuOOH): This serves as the oxygen source for the epoxidation.
-
Molecular Sieves: The presence of 3Å or 4Å molecular sieves is crucial, particularly when using catalytic amounts of the titanium complex. They act as water scavengers, preventing the deactivation of the catalyst and ensuring high conversion and enantioselectivity.[4]
-
Low Temperature (-20 °C): Performing the reaction at a reduced temperature enhances the enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Experimental Workflow Diagram
Caption: Workflow for the kinetic resolution of this compound.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 4Å molecular sieves (approx. 2.5 g) and anhydrous dichloromethane (CH₂Cl₂, 100 mL). Cool the suspension to -20 °C in a suitable cooling bath.
-
Catalyst Formation: To the cooled suspension, add titanium(IV) isopropoxide (2.9 mL, 10 mmol) followed by either (+)-diethyl tartrate (1.7 mL, 10 mmol) for the (S)-alcohol or (-)-diethyl tartrate for the (R)-alcohol. Stir the mixture for 30 minutes at -20 °C.
-
Substrate Addition: Add a solution of racemic this compound (5.0 g, 50 mmol) in anhydrous CH₂Cl₂ (20 mL) to the catalyst mixture.
-
Initiation of Epoxidation: Slowly add a solution of tert-butyl hydroperoxide in toluene (~5.5 M, 5.5 mL, 30 mmol, 0.6 equivalents) dropwise, maintaining the internal temperature below -15 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when approximately 50-55% of the starting material has been consumed.
-
Quenching: Upon reaching the desired conversion, quench the reaction by adding water (20 mL) and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Work-up: Filter the mixture through a pad of Celite® to remove the titanium salts, washing the filter cake with CH₂Cl₂. Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the unreacted, enantioenriched this compound from the more polar epoxy alcohol product.
Expected Results
| Product | Expected Yield | Expected Enantiomeric Excess (ee) |
| Unreacted this compound | ~40-45% | >98% |
| Chiral Epoxy Alcohol | ~45-50% | High ee |
Note: Yields and ee are estimates and can vary based on reaction time and conditions.
Protocol 2: Asymmetric Synthesis via Enantioselective Methylation
This approach aims to construct the chiral center directly by adding a methyl group to the prochiral ketone, 4-penten-2-one, using a chiral catalyst to control the facial selectivity of the addition. Copper-catalyzed systems with chiral phosphine ligands have shown promise for the enantioselective addition of Grignard reagents to ketones.[5]
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: A copper(I) salt, such as copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂), serves as the precatalyst.
-
Chiral Ligand: A chiral phosphine ligand, such as (R)- or (S)-TOL-BINAP, creates a chiral environment around the copper center, which directs the nucleophilic attack of the methyl group to one face of the ketone.
-
Methyl Grignard Reagent (MeMgBr): This is the source of the methyl nucleophile.
-
Low Temperature (-78 °C): As with the kinetic resolution, low temperatures are crucial for maximizing enantioselectivity.
Proposed Catalytic Cycle Diagram
Caption: A simplified catalytic cycle for copper-catalyzed asymmetric methylation.
Detailed Step-by-Step Protocol (Representative):
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve CuBr·SMe₂ (5 mol%) and the chiral ligand (e.g., (R)-TOL-BINAP, 5.5 mol%) in anhydrous toluene (50 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to -78 °C in a dry ice/acetone bath.
-
Substrate Addition: Add 4-penten-2-one (1 equivalent) to the cooled catalyst solution.
-
Grignard Addition: Slowly add methylmagnesium bromide (1.2 equivalents, as a solution in diethyl ether) to the reaction mixture via a syringe pump over 1-2 hours.
-
Reaction Monitoring: Stir the reaction at -78 °C for an additional 4-6 hours, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched this compound.
Expected Results
| Product | Expected Yield | Expected Enantiomeric Excess (ee) |
| This compound | 70-90% | 80-95% |
Note: These are representative values. The choice of ligand and reaction conditions will significantly impact the outcome.
Analysis of Enantiomeric Excess
The determination of the enantiomeric excess (ee) is critical to validating the success of a stereoselective synthesis. Chiral gas chromatography (GC) is a highly effective method for this analysis.
Protocol for Chiral GC Analysis:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column. A suitable column is a cyclodextrin-based stationary phase, such as a 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin phase.[6]
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified this compound in a suitable solvent (e.g., dichloromethane or hexane). Prepare a standard of the racemic material for comparison.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at 2 °C/min.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for each enantiomer (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100
-
Applications in Synthesis
Enantiomerically pure this compound is a valuable chiral building block. The vinyl group can be manipulated through various transformations (e.g., ozonolysis, epoxidation, dihydroxylation) to introduce further functionality, while the tertiary alcohol provides a handle for other reactions or can be a key feature of the final target molecule. For instance, the related aldehyde, 2-methyl-4-pentenal, has been utilized in the total synthesis of the potent anticancer agent Epothilone B, highlighting the importance of such chiral fragments in the construction of complex natural products.[7]
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Scalable Grignard-Based Synthesis of 2-Methyl-4-penten-2-ol for Industrial Applications
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-Methyl-4-penten-2-ol, a valuable tertiary alcohol used as an intermediate in the fragrance industry and in specialized organic synthesis.[] The protocol detailed herein is based on the robust and highly scalable Grignard reaction, utilizing readily available precursors: allyl bromide and acetone. This application note covers the underlying reaction mechanism, a step-by-step industrial-scale protocol, process optimization parameters, critical safety considerations, and methods for purification. The aim is to furnish researchers and process chemists with a field-proven methodology that is both efficient and reproducible.
Introduction and Rationale
This compound (C₆H₁₂O, MW: 100.16 g/mol ) is a key building block in synthetic chemistry.[][2] Its utility stems from the presence of two reactive functional groups: a tertiary alcohol and a terminal alkene, allowing for a wide range of subsequent chemical transformations. While several synthetic routes exist, the Grignard reaction remains the preferred industrial method due to its high atom economy, reliability, and the use of cost-effective starting materials.
The chosen methodology involves the reaction of allylmagnesium bromide, formed in situ from allyl bromide and magnesium, with acetone. This classic nucleophilic addition to a carbonyl is a cornerstone of C-C bond formation and is particularly well-suited for producing tertiary alcohols.[3][4] This guide explains the causality behind each step, ensuring a self-validating and safe operational workflow.
Reaction Mechanism: A Three-Step Process
The synthesis proceeds via a well-established three-step mechanism involving the formation of a potent nucleophile, its subsequent attack on a carbonyl, and a final workup to yield the desired alcohol.
Step 1: Formation of the Grignard Reagent. Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of allyl bromide. This reaction is performed in an anhydrous ether solvent (such as diethyl ether or THF), which is crucial for stabilizing the resulting organomagnesium complex.[3] The polarity of the allyl group is reversed in this process, transforming the electrophilic carbon in allyl bromide into a highly nucleophilic carbanion in allylmagnesium bromide.[4]
Step 2: Nucleophilic Addition to Acetone. The nucleophilic allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This addition breaks the C=O pi bond, forming a tetrahedral intermediate, a magnesium alkoxide salt.[5][6]
Step 3: Aqueous Workup and Protonation. The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate to yield the final product, this compound, and magnesium salts, which can be easily removed.[7] Using a weak acid like NH₄Cl is critical to prevent acid-catalyzed dehydration of the tertiary alcohol, a common side reaction with stronger acids.
Caption: Reaction mechanism for the synthesis of this compound.
Industrial Scale-Up: Protocol and Workflow
This protocol is designed for a multi-liter scale synthesis and assumes the use of appropriate industrial chemical reactors and safety infrastructure.
Equipment and Reagents
-
Equipment:
-
100 L glass-lined or stainless steel reactor with mechanical stirring, reflux condenser, temperature probe, and inert gas inlet/outlet.
-
Two 25 L dropping funnels.
-
Cooling/heating mantle for the reactor.
-
Receiving vessels for workup and extraction.
-
Industrial-scale rotary evaporator.
-
Vacuum distillation unit.
-
-
Reagents:
-
Magnesium turnings (1.2 kg, 49.4 mol)
-
Iodine (one small crystal, ~1 g)
-
Anhydrous Diethyl Ether or THF (30 L)
-
Allyl Bromide (4.84 kg, 40.0 mol), freshly distilled.[8]
-
Acetone (2.44 kg, 42.0 mol), anhydrous.
-
Saturated Ammonium Chloride solution (40 L)
-
Anhydrous Magnesium Sulfate (2 kg)
-
Experimental Protocol
-
Reactor Preparation: Ensure the reactor is meticulously cleaned and dried to remove any residual water. Assemble the reactor with the overhead stirrer, condenser, and dropping funnels. Purge the entire system with dry nitrogen or argon for at least one hour to create an inert atmosphere.
-
Grignard Reagent Formation:
-
Add magnesium turnings (1.2 kg) and a single crystal of iodine to the reactor. The iodine helps to etch the passivating oxide layer on the magnesium, facilitating the reaction.[8]
-
Add 10 L of anhydrous diethyl ether.
-
In a dropping funnel, charge the freshly distilled allyl bromide (4.84 kg).
-
Slowly add ~200 mL of the allyl bromide solution to the stirred magnesium suspension. An exothermic reaction should initiate, evidenced by a temperature increase and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining allyl bromide dropwise at a rate that maintains a gentle reflux (approx. 35-40°C for diethyl ether). Use the reactor's cooling system to manage the exotherm. The addition typically takes 2-3 hours.
-
After the addition is complete, continue stirring for another 1-2 hours until most of the magnesium has been consumed, resulting in a grayish, cloudy solution of allylmagnesium bromide.
-
-
Nucleophilic Addition:
-
Cool the reactor contents to 0-5°C using a cooling bath.
-
Charge the anhydrous acetone (2.44 kg) diluted with 5 L of anhydrous diethyl ether into the second dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C. This step is also highly exothermic. The addition typically takes 2-3 hours.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.
-
-
Workup and Extraction:
-
In a separate vessel, prepare 40 L of saturated ammonium chloride solution and cool it to 0-5°C in an ice bath.
-
Very slowly and carefully, transfer the reaction mixture from the reactor into the cold ammonium chloride solution with vigorous stirring. This quenching process is exothermic and will generate fumes.
-
After the transfer is complete, continue stirring for 30 minutes. Two distinct layers should form.
-
Separate the upper organic layer. Extract the aqueous layer twice with 10 L portions of diethyl ether to recover any dissolved product.
-
-
Purification:
-
Combine all organic layers and dry them over anhydrous magnesium sulfate (2 kg).
-
Filter off the drying agent.
-
Remove the bulk of the diethyl ether using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound (approx. 121-122°C at atmospheric pressure, adjust for vacuum).
-
Caption: Industrial workflow for the synthesis of this compound.
Process Control and Data Presentation
For successful and reproducible large-scale synthesis, tight control over key parameters is essential.
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Mg:AllylBr:Acetone) | 1.2 : 1.0 : 1.05 | A slight excess of Mg ensures full conversion of the halide. A small excess of acetone ensures the Grignard reagent is consumed. |
| Solvent Volume | ~7.5 L per kg of Allyl Bromide | Sufficient solvent is needed to manage heat transfer and prevent the Grignard reagent from becoming too viscous. |
| Grignard Formation Temp. | 35 - 40 °C (Diethyl Ether) | Maintains a controlled reaction rate without excessive solvent loss. |
| Acetone Addition Temp. | 0 - 10 °C | Low temperature minimizes side reactions, such as enolization of acetone, and controls the strong exotherm. |
| Purity (Post-Distillation) | >97% | Achievable with efficient fractional distillation.[7] |
| Expected Yield | 70 - 80% | A typical yield for this type of industrial Grignard reaction.[7] |
Safety and Environmental Health
Strict adherence to safety protocols is mandatory.
-
Chemical Hazards:
-
Diethyl Ether/THF: Extremely flammable liquids and vapors.[9] Work must be conducted in a well-ventilated area with explosion-proof equipment.[10]
-
Allyl Bromide: Toxic, corrosive, and a lachrymator. Handle only in a fume hood with appropriate personal protective equipment.
-
Acetone: Highly flammable.[9]
-
-
Reaction Hazards:
-
The Grignard reaction is highly exothermic. Uncontrolled addition of reagents can lead to a runaway reaction. Ensure cooling systems are fully operational.
-
Grignard reagents react violently with water. All glassware and reagents must be scrupulously dry.[3]
-
-
Personal Protective Equipment (PPE):
-
Waste Disposal and Emergency Procedures:
References
- 2. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. leah4sci.com [leah4sci.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols: Selective Oxidation of 2-Methyl-4-penten-2-ol
Introduction: Navigating the Reactivity of a Bifunctional Substrate
2-Methyl-4-penten-2-ol is a valuable synthetic intermediate possessing two key functional groups amenable to oxidation: a tertiary allylic alcohol and a terminal carbon-carbon double bond.[1][2][] This bifunctionality presents both a challenge and an opportunity for the synthetic chemist. The challenge lies in achieving chemoselectivity—the selective reaction of one functional group in the presence of the other. The opportunity arises from the ability to access a diverse array of downstream products by carefully choosing the oxidizing agent and reaction conditions. This guide provides an in-depth exploration of the reaction of this compound with a variety of oxidizing agents, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.
I. Strategic Considerations: The Interplay of Functional Groups
The reactivity of this compound is governed by the electronic and steric properties of its tertiary allylic alcohol and terminal alkene moieties. Tertiary alcohols are generally resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon.[4][5][6] However, the allylic nature of the alcohol in this substrate introduces unique reactivity pathways. The carbon-carbon double bond is susceptible to a range of oxidative transformations, including epoxidation, dihydroxylation, and oxidative cleavage. The choice of oxidant will dictate which functional group reacts and the nature of the resulting product.
II. Oxidation Targeting the Allylic Alcohol: The Babler Oxidation
A notable reaction of tertiary allylic alcohols is the Babler oxidation, which facilitates an oxidative transposition to an α,β-unsaturated ketone.[7] This transformation is particularly useful for achieving a 1,3-carbonyl transposition.
Mechanism of the Babler Oxidation
The reaction proceeds through the formation of a chromate ester, followed by a[8][8]-sigmatropic rearrangement and subsequent oxidation to yield the enone.[7]
Caption: The mechanism of the Babler Oxidation.
Protocol: Babler Oxidation of this compound
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Celite®
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celatom® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-3-penten-2-one.
Expert Insights: The use of anhydrous DCM is crucial to prevent the formation of carboxylic acids.[4] PCC is a toxic and environmentally hazardous chromium(VI) reagent, and appropriate safety precautions should be taken.[7] Catalytic amounts of PCC with a co-oxidant can be an alternative to minimize chromium waste.[7]
III. Selective Oxidation of the Carbon-Carbon Double Bond
The terminal double bond of this compound can be selectively oxidized in the presence of the tertiary alcohol using several methods.
A. Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
Epoxidation of the alkene furnishes an epoxide, a versatile intermediate for further transformations. m-CPBA is a widely used reagent for this purpose due to its commercial availability and ease of handling.[9][10][11]
Mechanism: The reaction proceeds via a concerted mechanism where the peroxyacid transfers an oxygen atom to the double bond.[9][10]
Caption: Epoxidation of this compound with m-CPBA.
Protocol: Epoxidation of this compound
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired epoxide.
Expert Insights: The allylic hydroxyl group can direct the epoxidation to occur on the same face of the double bond due to hydrogen bonding with the peroxyacid, a phenomenon known as diastereoselective epoxidation.[12]
B. Enantioselective Epoxidation: The Sharpless Epoxidation
For the synthesis of chiral epoxides, the Sharpless asymmetric epoxidation is the method of choice for allylic alcohols.[13][14][15] This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[13][16]
Mechanism: The titanium catalyst forms a chiral complex with the diethyl tartrate and the allylic alcohol. This complex directs the delivery of the oxygen atom from TBHP to one face of the double bond, leading to high enantioselectivity.[14][16]
Protocol: Sharpless Asymmetric Epoxidation
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., decane)
-
Anhydrous dichloromethane (DCM), cooled to -20 °C
-
Molecular sieves (4Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous DCM and powdered 4Å molecular sieves. Cool the mixture to -20 °C.
-
Add (+)-DET or (-)-DET (1.2 equivalents) followed by titanium(IV) isopropoxide (1.0 equivalent) and stir for 30 minutes at -20 °C.
-
Add this compound (1.0 equivalent) to the mixture.
-
Add TBHP (1.5 equivalents) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for several hours to days, monitoring by TLC.
-
Quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Filter the mixture through Celite® and wash the filter cake with DCM.
-
Separate the organic layer and wash with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Expert Insights: The choice of (+)-DET or (-)-DET determines the stereochemistry of the resulting epoxide.[13] Strict anhydrous conditions are essential for the success of this reaction.
C. Oxidative Cleavage of the Double Bond
The terminal double bond can be cleaved to yield smaller carbonyl compounds using strong oxidizing agents like potassium permanganate or ozone.
Ozonolysis followed by a reductive or oxidative workup is a reliable method for cleaving double bonds.[17]
Mechanism: Ozone adds to the double bond to form a primary ozonide, which rearranges to a more stable secondary ozonide. The ozonide is then cleaved in the workup step.[17][18]
Caption: Ozonolysis of this compound.
Protocol: Ozonolysis with Reductive Workup
Materials:
-
This compound
-
Ozone (generated from an ozone generator)
-
Dichloromethane (DCM) or Methanol
-
Dimethyl sulfide (DMS)
Procedure:
-
Dissolve this compound in DCM or methanol and cool the solution to -78 °C (dry ice/acetone bath).
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add dimethyl sulfide (DMS) (2-3 equivalents) and allow the solution to warm to room temperature.
-
Stir for several hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude products (a mixture of acetone and formaldehyde).
Expert Insights: A reductive workup with DMS yields aldehydes and ketones. An oxidative workup with hydrogen peroxide would oxidize any aldehyde products to carboxylic acids.[17]
Under hot, acidic, or basic conditions, potassium permanganate will oxidatively cleave the double bond.[19][20]
Protocol: Oxidative Cleavage with Hot KMnO₄
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (for acidic conditions) or Sodium hydroxide (for basic conditions)
-
Sodium bisulfite
Procedure:
-
Prepare a solution of this compound in water/acetone.
-
Add a solution of potassium permanganate, either with a small amount of acid or base.
-
Heat the reaction mixture to reflux.
-
After the purple color of the permanganate has disappeared, cool the mixture.
-
Add sodium bisulfite to quench any excess KMnO₄.
-
Acidify the mixture and extract with an organic solvent.
-
Dry the organic layer and concentrate to obtain the products (acetone and, after further oxidation of formaldehyde, formic acid, and then carbon dioxide).
Expert Insights: The tertiary alcohol may be resistant to oxidation under these conditions, but forcing conditions could lead to dehydration followed by further oxidation.[6] This method is often less selective than ozonolysis.
IV. Summary of Oxidative Transformations
| Oxidizing Agent | Target Functional Group | Product(s) | Key Considerations |
| PCC | Tertiary Allylic Alcohol | 4-Methyl-3-penten-2-one | Oxidative transposition (Babler Oxidation).[7] |
| m-CPBA | Carbon-Carbon Double Bond | 2-Methyl-2-(oxiran-2-ylmethyl)propan-2-ol | Forms a racemic epoxide.[9] |
| Ti(OiPr)₄, DET, TBHP | Carbon-Carbon Double Bond | Chiral Epoxide | Enantioselective (Sharpless Epoxidation).[13][14] |
| O₃, then DMS | Carbon-Carbon Double Bond | Acetone, Formaldehyde | Reductive workup yields carbonyls.[17] |
| Hot KMnO₄ | Carbon-Carbon Double Bond | Acetone, Formic Acid/CO₂ | Harsh conditions, potential for over-oxidation.[19][21] |
V. Conclusion
The selective oxidation of this compound is a testament to the power of reagent choice in directing chemical reactivity. By understanding the mechanisms and applying the protocols outlined in this guide, researchers can effectively harness the synthetic potential of this bifunctional molecule to create a variety of valuable products. The key to success lies in the careful consideration of the desired transformation and the selection of the appropriate oxidizing agent and reaction conditions to achieve the intended chemoselectivity.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sltchemicals.com [sltchemicals.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. brainly.in [brainly.in]
- 7. Babler oxidation - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 14. Sharpless Epoxidation [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. The compound 2 methyl 2 butene on reaction with NaIO4 class 12 chemistry CBSE [vedantu.com]
Application Note: Strategic Etherification of 2-Methyl-4-penten-2-ol
Abstract
2-Methyl-4-penten-2-ol is a valuable synthetic intermediate possessing a sterically hindered tertiary and electronically activated allylic alcohol moiety.[] The ether derivatives of this alcohol are of significant interest in the synthesis of fine chemicals, fragrances, and complex organic molecules. However, its structure presents unique challenges for etherification, including a high propensity for side reactions such as elimination and rearrangement under classical conditions. This guide provides a detailed analysis of two robust protocols for the successful etherification of this compound: (1) an iron(III)-catalyzed dehydrative coupling and (2) a phase-transfer catalyzed Williamson ether synthesis. We delve into the mechanistic underpinnings of each approach, offer step-by-step experimental procedures, and provide insights for troubleshooting and optimization, enabling researchers to select and implement the most suitable strategy for their synthetic goals.
Introduction: The Synthetic Challenge of a Tertiary Allylic Alcohol
This compound is a bifunctional building block featuring a tertiary alcohol and a terminal alkene. This combination makes it a precursor for a variety of chemical transformations.[2] The synthesis of ethers from this substrate is particularly challenging due to its structure. Tertiary alcohols are prone to elimination reactions (dehydration) under acidic conditions and are poor substrates for SN2-type reactions due to steric hindrance.[3][4]
The allylic nature of the hydroxyl group, however, provides a key electronic advantage: the potential formation of a resonance-stabilized allylic carbocation. This intermediate can be intercepted by a nucleophile, such as another alcohol, to form an ether. The central challenge lies in controlling the reaction pathway to favor nucleophilic addition (etherification) over proton elimination (formation of dienes). This guide presents methodologies designed to navigate these challenges effectively.
Mechanistic Pathways and Strategic Considerations
The etherification of this compound can be approached via two primary mechanistic routes, each with distinct advantages and considerations.
Pathway A: SN1-type Acid-Catalyzed Dehydrative Coupling
This strategy leverages the stability of the tertiary allylic carbocation. The reaction is initiated by protonation of the hydroxyl group by an acid catalyst, creating a good leaving group (water). Departure of water generates a resonance-stabilized carbocation, which is then trapped by an alcohol nucleophile.
A critical aspect of this pathway is catalyst selection. While strong Brønsted acids can promote the reaction, they often lead to uncontrolled elimination. Modern methodologies employ mild Lewis acids, such as iron(III) triflate [Fe(OTf)3], which can efficiently catalyze the dehydrative etherification of alcohols while suppressing the formation of alkene side products.[5][6] The mechanism involves the formation of an iron-alcohol complex, facilitating C-O bond cleavage and generation of the key carbocationic intermediate.[6]
Caption: SN1-type mechanism for iron-catalyzed etherification.
Pathway B: SN2-type Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, typically involving the reaction of an alkoxide with a primary alkyl halide.[3][7] Attempting to use this compound as the electrophile (e.g., by converting it to an alkyl halide) would fail due to the tertiary carbon center, which would lead exclusively to elimination.[4]
However, the reverse approach is viable: converting this compound into its corresponding nucleophile (an alkoxide) and reacting it with an unhindered electrophile (e.g., methyl iodide or benzyl bromide). The tertiary alkoxide is a strong base, which can promote E2 elimination of the alkyl halide as a competitive pathway. To mitigate this, phase-transfer catalysis (PTC) is an excellent strategy. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), shuttles the alkoxide from the aqueous (or solid) base phase into the organic phase containing the alkyl halide, allowing the SN2 reaction to proceed under milder conditions that can favor substitution over elimination.[8]
Caption: SN2 mechanism for the Williamson ether synthesis.
Experimental Protocols & Workflow
General Experimental Workflow
The overall process for both protocols follows a similar logical progression from reaction setup to product analysis.
Caption: General experimental workflow for ether synthesis.
Protocol 1: Iron(III)-Catalyzed Unsymmetrical Etherification
This protocol describes the reaction of this compound with a primary alcohol (e.g., benzyl alcohol) to form an unsymmetrical ether, adapted from methodologies developed for direct alcohol coupling.[6]
Materials:
-
This compound (1.0 equiv)
-
Primary Alcohol (e.g., Benzyl Alcohol, 1.0-1.5 equiv)
-
Iron(III) triflate [Fe(OTf)3] (5 mol%)
-
Ammonium chloride [NH4Cl] (5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath, separatory funnel
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add Fe(OTf)3 (0.05 equiv) and NH4Cl (0.05 equiv).
-
Reagent Addition: Place the flask under an inert atmosphere (N2 or Argon). Add anhydrous DCM, followed by this compound (1.0 equiv) and the primary alcohol (1.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 40-45 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated NaHCO3 solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO4.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
Table 1: Optimization Parameters for Acid-Catalyzed Etherification
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst | Fe(OTf)3, Bi(OTf)3, HReO4 | Lewis/Brønsted acids activate the alcohol; Fe(OTf)3 is reported to be effective in suppressing elimination side-products.[5][9] |
| Solvent | DCM, 1,2-Dichloroethane (DCE) | Non-coordinating solvents are preferred. DCE allows for higher reaction temperatures if needed. |
| Temperature | Room Temp to Reflux | Higher temperatures increase reaction rate but may also promote elimination. Optimization is key. |
| Additive | NH4Cl | Can act as a co-catalyst or proton shuttle, reported to suppress side reactions completely in some systems.[6] |
Protocol 2: Williamson Ether Synthesis via Phase-Transfer Catalysis
This protocol details the synthesis of an ether from this compound and a primary alkyl halide (e.g., ethyl bromide) using a solid-liquid PTC system.
Materials:
-
This compound (1.0 equiv)
-
Primary Alkyl Halide (e.g., Ethyl Bromide, 1.5 equiv)
-
Sodium hydroxide (NaOH), pellets or 50% aq. solution (5.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (5-10 mol%)
-
Toluene or Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the chosen solvent (e.g., Toluene), and TBAB (0.05 equiv).
-
Base Addition: Add the solid NaOH pellets or 50% aqueous solution. Stir the biphasic mixture vigorously.
-
Alkyl Halide Addition: Slowly add the primary alkyl halide (1.5 equiv) to the mixture.
-
Reaction: Heat the reaction to 40-60 °C. Vigorous stirring is crucial to ensure efficient phase transfer. Monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the mixture to room temperature and add deionized water to dissolve any remaining solids.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous MgSO4.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the pure ether.
Table 2: Key Variables in Williamson Ether Synthesis
| Parameter | Variation | Rationale & Expected Outcome |
| Alkyl Halide | CH3I, CH3CH2Br, BnBr | Must be primary or methyl to favor SN2 over E2. Reactivity order: I > Br > Cl.[7] |
| Base | NaOH, KOH, NaH | A strong, non-nucleophilic base is required to deprotonate the tertiary alcohol. NaH can be used in an anhydrous system. |
| Catalyst | TBAB, TBAI | Quaternary ammonium salts act as phase-transfer agents. TBAI can offer a rate enhancement via in-situ Finkelstein reaction. |
| Solvent | Toluene, DCM, THF | Choice depends on the base used (solid vs. aqueous) and reaction temperature. |
Conclusion
The successful etherification of this compound requires a strategic approach that accounts for its unique structural properties. For the synthesis of complex, unsymmetrical ethers, particularly with other alcohol partners, the iron(III)-catalyzed dehydrative coupling offers an elegant and efficient SN1-type route that minimizes elimination. For the synthesis of ethers from simple primary alkyl groups, the phase-transfer catalyzed Williamson ether synthesis provides a reliable SN2 pathway. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed in these protocols, researchers can effectively synthesize a wide range of valuable tertiary allylic ethers.
References
- 2. chembk.com [chembk.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Ring-closing C–O/C–O metathesis of ethers with primary aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Ester Derivatives from 2-Methyl-4-penten-2-ol using Mild Esterification Protocols
Abstract This application note provides a detailed guide for the synthesis of ester derivatives from 2-methyl-4-penten-2-ol, a tertiary allylic alcohol. Traditional acid-catalyzed esterification methods, such as the Fischer protocol, are often ineffective for tertiary alcohols due to rapid acid-catalyzed dehydration.[1][2][3] This guide circumvents these challenges by detailing two robust, mild esterification methodologies: the Steglich esterification and the Yamaguchi esterification. These protocols are suitable for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the efficient production of highly functionalized ester derivatives while preserving the structural integrity of the sensitive alcohol substrate. Detailed experimental procedures, mechanistic insights, and characterization data are provided.
The Challenge: Incompatibility of Tertiary Alcohols with Fischer Esterification
The direct esterification of a carboxylic acid and an alcohol under acidic catalysis, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis.[4][5] However, its application is generally limited to primary and secondary alcohols.[3][6] Tertiary alcohols, such as this compound, are prone to elimination reactions in the presence of strong acids.[2][4]
The mechanism involves the protonation of the alcohol's hydroxyl group, forming a good leaving group (water). For tertiary alcohols, the subsequent departure of water generates a relatively stable tertiary carbocation. This carbocation readily undergoes a rapid E1 elimination by losing a proton, leading to the formation of an alkene (in this case, conjugated dienes), which is often faster than the nucleophilic attack by the carboxylic acid required for esterification.[2] This competing dehydration pathway severely limits the yield of the desired ester product.
Figure 1: Competing pathways in the acid-catalyzed reaction of a tertiary alcohol.
To overcome this limitation, methodologies that avoid strong acids and high temperatures are required. The Steglich and Yamaguchi esterifications are exemplary mild techniques that activate the carboxylic acid component rather than the alcohol, making them ideal for sensitive substrates.
Recommended Mild Esterification Methodologies
Steglich Esterification
First described by Wolfgang Steglich in 1978, this method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] The reaction is highly efficient at room temperature and proceeds under neutral conditions, making it suitable for acid-labile substrates.[8][9]
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium salt.[8] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol, even a sterically hindered tertiary one, to yield the final ester product and the dicyclohexylurea (DCU) byproduct.[7][8]
Figure 2: Simplified mechanism of the Steglich Esterification.
Yamaguchi Esterification
Developed by Masaru Yamaguchi in 1979, this protocol is particularly effective for the synthesis of macro-lactones and highly functionalized esters from sterically demanding alcohols.[10] The procedure involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine (Et₃N).[10][11][12]
This mixed anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP.[13] DMAP acts as a nucleophilic catalyst, selectively attacking the less sterically hindered carbonyl of the mixed anhydride to form the same highly reactive N-acylpyridinium intermediate seen in the Steglich reaction.[11] This intermediate is then rapidly acylated by the alcohol to furnish the desired ester.[14]
Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of representative acetate and benzoate esters of this compound.
Protocol 1: Synthesis of 2-methyl-4-penten-2-yl acetate via Steglich Esterification
Figure 3: Workflow for Steglich Esterification.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | C₆H₁₂O | 100.16 | 1.00 g | 9.98 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 0.72 g (0.69 mL) | 12.0 |
| DCC | C₁₃H₂₂N₂ | 206.33 | 2.47 g | 12.0 |
| DMAP | C₇H₁₀N₂ | 122.17 | 0.12 g | 0.98 |
| Dichloromethane (DCM) | CH₂Cl₂ | - | ~50 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.00 g, 9.98 mmol), glacial acetic acid (0.69 mL, 12.0 mmol), and DMAP (0.12 g, 0.98 mmol).
-
Dissolve the components in anhydrous DCM (30 mL). Cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve DCC (2.47 g, 12.0 mmol) in anhydrous DCM (20 mL).
-
Add the DCC solution dropwise to the stirring reaction mixture at 0 °C over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, 5-10% Ethyl Acetate in Hexanes) to yield the pure ester.
Protocol 2: Synthesis of 2-methyl-4-penten-2-yl benzoate via Yamaguchi Esterification
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| Benzoic Acid | C₇H₆O₂ | 122.12 | 1.46 g | 12.0 |
| 2,4,6-Trichlorobenzoyl chloride | C₇H₂Cl₄O | 243.90 | 2.93 g | 12.0 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.67 mL | 12.0 |
| This compound | C₆H₁₂O | 100.16 | 1.00 g | 9.98 |
| DMAP | C₇H₁₀N₂ | 122.17 | 1.46 g | 12.0 |
| Toluene | C₇H₈ | - | ~60 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add benzoic acid (1.46 g, 12.0 mmol) and anhydrous toluene (40 mL).
-
Add triethylamine (1.67 mL, 12.0 mmol) and stir for 10 minutes.
-
Add 2,4,6-trichlorobenzoyl chloride (2.93 g, 12.0 mmol) and stir the mixture at room temperature for 2 hours to form the mixed anhydride.
-
In a separate flask, dissolve this compound (1.00 g, 9.98 mmol) and DMAP (1.46 g, 12.0 mmol) in anhydrous toluene (20 mL).
-
Using a cannula or dropping funnel, add the solution of the alcohol and DMAP to the mixed anhydride solution.
-
Stir the reaction at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Filter the mixture to remove triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, 2-5% Ethyl Acetate in Hexanes) to yield the pure ester.
Characterization of Synthesized Esters
Confirmation of product formation and purity assessment should be performed using standard analytical techniques.
Spectroscopic Data Summary
| Compound | Technique | Expected Peaks / Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-methyl-4-penten-2-yl acetate | FTIR (neat, cm⁻¹) | ~1735 (C=O stretch), ~1240 (C-O stretch), ~1645 (C=C stretch)[15][16] |
| ¹H NMR (CDCl₃) | ~5.8 (m, 1H, -CH =CH₂), ~5.1 (m, 2H, -CH=CH ₂), ~2.2 (d, 2H, -CH ₂-CH=), ~1.9 (s, 3H, CH ₃-CO-), ~1.4 (s, 6H, -C(CH ₃)₂)[17] | |
| 2-methyl-4-penten-2-yl benzoate | FTIR (neat, cm⁻¹) | ~1720 (C=O stretch), ~1270 (C-O stretch), ~1600, 1450 (Aromatic C=C)[15][16] |
| | ¹H NMR (CDCl₃) | ~8.0 (d, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~5.9 (m, 1H, -CH =CH₂), ~5.2 (m, 2H, -CH=CH ₂), ~2.4 (d, 2H, -CH ₂-CH=), ~1.6 (s, 6H, -C(CH ₃)₂)[17] |
Chromatography:
-
GC-MS: Can be used to confirm the molecular weight of the ester and assess its purity. The mass spectrum should show the correct molecular ion peak (M⁺) or relevant fragmentation patterns.
Conclusion and Applications
The Steglich and Yamaguchi esterification protocols provide highly effective and mild solutions for the synthesis of derivatives from the challenging tertiary allylic alcohol, this compound. By activating the carboxylic acid rather than the alcohol, these methods successfully avoid the competing dehydration reactions that plague traditional acid-catalyzed approaches. The resulting esters are valuable intermediates in the synthesis of fragrances, fine chemicals, and potentially as building blocks in drug development programs.[] The protocols described herein are robust, scalable, and adaptable to a wide range of carboxylic acids, offering a reliable platform for derivative synthesis.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Why is Fischer esterification not useful for tertiary alcohols? | Filo [askfilo.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 11. Yamaguchi Esterification [organic-chemistry.org]
- 12. kazujuku.com [kazujuku.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Utility of 2-Methyl-4-penten-2-ol in the Synthesis of Novel Organometallic Complexes
Abstract
This technical guide provides an in-depth exploration of 2-methyl-4-penten-2-ol, a versatile tertiary allylic alcohol, as a strategic ligand in the synthesis of organometallic complexes. Moving beyond a simple recitation of steps, this document elucidates the mechanistic principles underpinning its coordination chemistry and offers detailed, field-proven protocols for the preparation of representative platinum(II) and rhodium(I) complexes. We delve into the causality of experimental choices, from precursor selection to reaction conditions, providing researchers, chemists, and drug development professionals with a robust framework for synthesizing and characterizing novel organometallic species. The guide is structured to empower users with both the practical "how" and the fundamental "why," ensuring the confident and successful application of this compound in their research endeavors.
Introduction: The Strategic Value of this compound as a Ligand
Organometallic chemistry forms the bedrock of modern catalysis and materials science, where the rational design of metal complexes is paramount.[1] The ligand shell surrounding a metal center dictates its electronic and steric properties, and consequently, its reactivity and catalytic efficacy. This compound (CAS 624-97-5) emerges as a particularly intriguing ligand due to its dual-functionality.[2][] It possesses both a readily accessible olefin moiety (C=C) for π-coordination and a tertiary alcohol group (-OH) capable of acting as a Lewis base or a proton source.
This unique combination allows for multiple modes of coordination:
-
Olefin Coordination: The terminal vinyl group can coordinate to a metal center in a classic η²-fashion, a foundational interaction in organometallic chemistry.[4] This mode is crucial for many catalytic transformations, including hydrosilylation, polymerization, and oxidation reactions.[4][5]
-
Hemilability: The hydroxyl group can coordinate to the metal center, but this M-O bond is often weaker than the M-olefin bond. This allows the -OH group to reversibly dissociate, opening a coordination site for substrate binding during a catalytic cycle. This "hemilabile" character can be a powerful tool for catalyst design.
-
π-Allyl Formation: In the presence of a suitable transition metal, the allylic alcohol can be activated, leading to the departure of the hydroxyl group and the formation of a highly reactive η³-π-allyl metal intermediate.[6][7] These intermediates are central to a vast array of synthetic methods, particularly in C-C and C-heteroatom bond formation.[8][9]
This guide will focus on the practical synthesis of stable olefin complexes, providing the foundational protocols necessary for researchers to begin exploring the rich chemistry of this versatile ligand.
Mechanistic Underpinnings of Olefin-Metal Coordination
The stability and reactivity of the organometallic complexes described herein are governed by the nature of the olefin-to-metal bond. This interaction is best described by the Dewar-Chatt-Duncanson model , which involves two synergistic components:
-
σ-Donation: The filled π-orbital of the C=C double bond overlaps with an empty d-orbital on the transition metal, donating electron density from the ligand to the metal.
-
π-Backbonding: A filled d-orbital on the metal donates electron density back into the empty π* (antibonding) orbital of the C=C double bond.
This synergistic bonding model explains the stability of metal-olefin complexes and the activation of the olefin toward nucleophilic attack.[4][10] The extent of backbonding influences the C=C bond length and the overall reactivity of the complex.
Caption: The Dewar-Chatt-Duncanson model for metal-olefin bonding.
Protocol I: Synthesis of a Dimeric Platinum(II)-Olefin Complex
This protocol details the synthesis of a representative platinum(II) complex using this compound. Platinum-olefin complexes are of immense importance, serving as key precursors and catalysts in reactions like hydrosilylation.[5] The procedure starts from potassium tetrachloroplatinate(II) (K₂PtCl₄), a common and reliable starting material for platinum(II) chemistry.[11][12]
Rationale and Experimental Design
-
Precursor Choice: K₂PtCl₄ is an air-stable, commercially available salt that readily undergoes ligand substitution reactions in aqueous or alcoholic solutions.[11]
-
Ligand Exchange: The olefin ligand, this compound, displaces one of the chloride ligands on each platinum center. The reaction typically results in a dimeric, chloride-bridged structure, which is common for square planar d⁸ metal complexes seeking to achieve coordination saturation.
-
Solvent System: A mixture of ethanol and water is used. Ethanol helps to solubilize the organic olefin ligand, while water is an excellent solvent for the K₂PtCl₄ salt. The use of an alcohol can also facilitate the reaction.[13]
-
Reaction Conditions: The reaction is performed at room temperature under gentle agitation to allow for the slow, controlled formation of the complex, minimizing side reactions. An inert atmosphere is not strictly necessary for this Pt(II) synthesis but is good practice.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Supplier | Notes |
| Potassium tetrachloroplatinate(II) | K₂PtCl₄ | 10025-99-7 | Major Chemical Supplier | Highly toxic, handle with care. |
| This compound | C₆H₁₂O | 624-97-5 | Major Chemical Supplier | Flammable liquid.[2] |
| Ethanol, 200 Proof | C₂H₅OH | 64-17-5 | Major Chemical Supplier | |
| Deionized Water | H₂O | 7732-18-5 | In-house | |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Major Chemical Supplier | Anhydrous, for washing. |
| Magnetic Stirrer & Stir Bar | - | - | Lab Supply | |
| Schlenk Flask or Round Bottom Flask | - | - | Lab Supply | 50 mL |
| Buchner Funnel and Filter Flask | - | - | Lab Supply | For product isolation. |
Step-by-Step Protocol
-
Preparation: In a 50 mL round bottom flask equipped with a magnetic stir bar, dissolve 208 mg (0.50 mmol) of K₂PtCl₄ in a solvent mixture of 10 mL deionized water and 5 mL ethanol. Stir until a clear, deep red-orange solution is obtained.
-
Ligand Addition: To the stirring solution, add 60 mg (0.60 mmol, ~73 µL) of this compound via syringe. A slight excess of the ligand is used to drive the reaction to completion.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 24 hours. Over this period, the color of the solution will lighten, and a yellow-orange precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate sequentially with small portions of cold deionized water (2 x 5 mL) to remove any unreacted K₂PtCl₄ and KCl, followed by cold diethyl ether (2 x 5 mL) to remove excess olefin ligand.
-
Drying: Dry the resulting yellow-orange solid under high vacuum for several hours. The expected product is di-μ-chloro-bis(this compound)diplatinum(II).
Caption: Workflow for the synthesis of the Platinum(II) complex.
Expected Characterization Data
The structure and purity of the synthesized complex should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Coordinated olefinic protons will show a characteristic upfield shift compared to the free ligand due to shielding by the metal center. Platinum satellites (coupling to ¹⁹⁵Pt, I=1/2, 33.8% abundance) are definitive proof of coordination. |
| ¹³C NMR (CDCl₃) | Similar upfield shift for the olefinic carbons upon coordination. |
| FT-IR (KBr pellet) | The C=C stretching frequency (ν_C=C) will decrease by 50-100 cm⁻¹ from the free ligand value (~1640 cm⁻¹) due to π-backbonding weakening the double bond. A strong Pt-Cl stretching band will be observed in the far-IR region (~300-350 cm⁻¹). |
| Elemental Analysis | Calculated for C₁₂H₂₄Cl₄O₂Pt₂: C, 19.63%; H, 3.29%. Found values should be within ±0.4%. |
Protocol II: Synthesis of a Rhodium(I) Carbonyl Complex
This protocol describes a ligand exchange reaction to incorporate this compound into a rhodium(I) center, starting from the dimeric rhodium(I) dicarbonyl chloride, [Rh(CO)₂Cl]₂. Rhodium complexes are workhorses in catalysis, notably for hydrogenation and hydroformylation.[14][15]
Rationale and Experimental Design
-
Precursor Choice: [Rh(CO)₂Cl]₂ is a common starting material in rhodium chemistry. The carbonyl ligands are relatively labile and can be displaced by other ligands, such as olefins.
-
Ligand Exchange Mechanism: The olefin ligand displaces a carbonyl (CO) ligand. The reaction is typically driven by the relative coordinating strengths and concentrations of the ligands.
-
Solvent and Conditions: The reaction is performed in a non-coordinating, dry solvent like dichloromethane (DCM) or hexane under an inert atmosphere (N₂ or Ar). Rhodium(I) complexes can be sensitive to oxidation. The reaction is run at low temperature initially to control the substitution and then allowed to warm to drive it to completion.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Supplier | Notes |
| Rhodium(I) dicarbonyl chloride dimer | [Rh(CO)₂Cl]₂ | 14523-22-9 | Major Chemical Supplier | Toxic, handle in a fume hood. |
| This compound | C₆H₁₂O | 624-97-5 | Major Chemical Supplier | Must be dry. |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Major Chemical Supplier | Anhydrous, purified via solvent system. |
| Schlenk Line and Glassware | - | - | Lab Supply | For inert atmosphere techniques. |
| Cryo-cool or Dry Ice/Acetone Bath | - | - | Lab Supply | For low-temperature control. |
Step-by-Step Protocol
-
Inert Atmosphere Setup: All glassware must be oven- or flame-dried and assembled under a positive pressure of nitrogen or argon using a Schlenk line.
-
Precursor Solution: In a Schlenk flask, suspend 97 mg (0.25 mmol) of [Rh(CO)₂Cl]₂ in 15 mL of anhydrous DCM.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath. The solution will become a pale yellow slurry.
-
Ligand Addition: While stirring vigorously, slowly add 50 mg (0.50 mmol, ~61 µL) of dry this compound via syringe.
-
Reaction: Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for an additional 4 hours. The color should change, and gas evolution (CO) may be observed (ensure proper ventilation to a bubbler).
-
Isolation: Reduce the solvent volume under vacuum to approximately 2-3 mL. Add 20 mL of cold pentane to precipitate the product.
-
Purification: Collect the solid by filtration via cannula or in a glovebox. Wash with cold pentane (2 x 5 mL) and dry under high vacuum.
Expected Characterization Data
| Technique | Expected Observations | | :--- | :--- | :--- | | ¹H NMR (CD₂Cl₂) | Similar to the platinum complex, olefinic protons will be shifted upfield and may show coupling to the ¹⁰³Rh nucleus (I=1/2, 100% abundance). | | FT-IR (Nujol mull or solution) | The key diagnostic feature will be the carbonyl stretching frequencies (ν_CO). The product should exhibit ν_CO bands at different wavenumbers compared to the starting material, reflecting the change in the electronic environment of the rhodium center upon olefin coordination. A decrease in ν_C=C will also be observed. | | ³¹P NMR (if phosphine co-ligands are used) | If a phosphine ligand is included in the synthesis, ³¹P NMR will show a characteristic doublet due to coupling with ¹⁰³Rh (¹J_Rh-P). |
Safety Precautions
-
Metal Toxicity: Platinum and rhodium compounds are toxic and may be sensitizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbon Monoxide: Reactions involving metal carbonyls, like [Rh(CO)₂Cl]₂, can release carbon monoxide, a colorless, odorless, and highly toxic gas. All manipulations must be performed in a fume hood.
-
Solvent Hazards: Organic solvents used are flammable and/or toxic. Avoid inhalation and skin contact. Use anhydrous solvents under an inert atmosphere to prevent reactions with water and oxygen.[1]
Conclusion
This compound is a ligand of significant potential, offering multiple coordination modes that can be exploited for the synthesis of diverse organometallic complexes. The protocols provided herein for platinum(II) and rhodium(I) serve as validated starting points for researchers. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, these procedures can be adapted to create a wide range of novel complexes with potential applications in catalysis, materials science, and medicinal chemistry. The key to success lies in the synergy of robust synthetic technique and a fundamental appreciation for the nuanced electronic and steric interactions between the ligand and the metal center.
References
- 1. mt.com [mt.com]
- 2. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition metal catalyzed nucleophilic allylic substitution: activation of allylic alcohols via π-allylic species - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. roaldhoffmann.com [roaldhoffmann.com]
- 11. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2303904B1 - Process for preparing cationic rhodium complexes - Google Patents [patents.google.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Maximizing the Yield of 2-Methyl-4-penten-2-ol in Grignard Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-4-penten-2-ol via the Grignard reaction. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction for maximum yield and purity.
Introduction: The Synthesis of this compound
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of a wide array of alcohols.[1][2] The preparation of this compound involves the reaction of allylmagnesium bromide with acetone.[3] This reaction, while straightforward in principle, is sensitive to a number of experimental variables that can significantly impact the yield and purity of the final product. This guide will walk you through potential pitfalls and their solutions.
Troubleshooting Guide: From Low Yields to Reaction Failures
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Issue 1: The Grignard Reaction Fails to Initiate
A common frustration is a reaction that simply won't start. This is almost always due to the passivation of the magnesium metal by a layer of magnesium oxide.[4][5]
Symptoms:
-
No cloudiness or bubbling is observed after adding a small amount of allyl bromide.[2]
-
The reaction mixture does not become warm.
Root Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inactive Magnesium Surface | Magnesium readily oxidizes in air, forming a passivating layer of MgO that prevents the reaction with the alkyl halide.[5][6] | Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod against the side of the flask to expose a fresh metal surface.[4] Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. The disappearance of the purple color is an indicator of initiation.[4][5][6] A few drops of 1,2-dibromoethane can also be used as an initiator.[4][5] |
| Presence of Moisture | Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[3][7] This prevents the formation of the organometallic reagent. | Rigorous Drying of Glassware: All glassware must be oven-dried (overnight at >120°C) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[5][7][8] Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are commonly used and must be thoroughly dried.[7][9] |
Issue 2: Low Yield of this compound
Even if the reaction initiates, a low yield of the desired tertiary alcohol can be a significant problem. This is often due to competing side reactions or suboptimal reaction conditions.[10]
Symptoms:
-
The isolated product mass is significantly lower than the theoretical yield.
-
The presence of significant byproducts is observed during purification (e.g., by GC-MS or NMR).
Root Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Wurtz Coupling | The Grignard reagent can react with the starting allyl bromide to form 1,5-hexadiene, a coupling byproduct.[11][12] This is particularly prevalent with allylic halides.[5] | Slow Addition of Alkyl Halide: Add the allyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[5] Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent and avoid excessive heating, as higher temperatures can favor the coupling reaction.[4][11] |
| Enolization of Acetone | The Grignard reagent can act as a base and deprotonate the alpha-carbon of acetone, forming an enolate. This enolate is unreactive towards the Grignard reagent and will be converted back to acetone upon workup, thus reducing the yield of the desired alcohol.[1][4] | Low-Temperature Addition: Add the acetone to the Grignard reagent solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and favor nucleophilic addition over enolization.[4][5] |
| Inaccurate Reagent Stoichiometry | If the concentration of the Grignard reagent is not accurately known, an incorrect stoichiometric amount of acetone may be used, leading to incomplete conversion.[10] | Titration of the Grignard Reagent: Before adding the acetone, determine the molarity of the allylmagnesium bromide solution by titration. A common method involves titration with a standard solution of iodine.[10] |
| Inefficient Work-up | The work-up procedure is crucial for quenching the reaction and isolating the product. Improper work-up can lead to product loss. | Careful Quenching: Slowly add a saturated aqueous ammonium chloride solution to the reaction mixture cooled in an ice bath.[4] This will quench any unreacted Grignard reagent and protonate the magnesium alkoxide to form the alcohol. Extraction: Thoroughly extract the aqueous layer with diethyl ether to ensure all the product is recovered.[4] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing allylmagnesium bromide?
A1: Anhydrous diethyl ether is the most common and effective solvent for the preparation of allylmagnesium bromide.[9][11] Tetrahydrofuran (THF) can also be used, but it's important to note that the reaction of allyl bromide with magnesium in THF can lead to a significant amount of Wurtz-coupling product (1,5-hexadiene).[12] Therefore, for the synthesis of allylmagnesium bromide, diethyl ether is generally preferred.
Q2: How can I be sure my Grignard reagent has formed successfully?
A2: There are several visual cues to indicate the successful formation of the Grignard reagent. The solution will typically become cloudy or turbid and may turn a grayish color.[2] The reaction is also exothermic, so a gentle reflux should be observed during the addition of the allyl bromide.[4] For a quantitative assessment, you can perform a titration of an aliquot of the Grignard solution.[10]
Q3: My reaction mixture turned dark brown or black during the Grignard reagent formation. What does this mean?
A3: A dark brown or black coloration during the formation of the Grignard reagent can indicate the presence of impurities in the magnesium or the organic halide, which can catalyze decomposition.[10] It can also be a sign of the formation of finely divided metal from side reactions like Wurtz coupling.[10] While a slight darkening is not always detrimental, a very dark mixture may suggest that the quality of your reagents should be checked.
Q4: Can I use a different ketone instead of acetone?
A4: Yes, the Grignard reaction is broadly applicable to a wide range of ketones to produce various tertiary alcohols.[1][13] The choice of ketone will determine the structure of the resulting alcohol. For instance, reacting allylmagnesium bromide with butanone would yield 3-methyl-1-hexen-3-ol.
Q5: What are the key safety precautions for this reaction?
A5: Grignard reactions require careful handling due to the pyrophoric nature of the reagents and the use of flammable solvents.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, and the exclusion of water is critical for success and safety.[3][7]
-
Inert Atmosphere: It is best practice to perform the reaction under an inert atmosphere of nitrogen or argon to prevent both quenching by moisture and oxidation.[8]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[14] Proper cooling and controlled addition of reagents are essential to prevent the reaction from becoming too vigorous.[15]
-
Flammable Solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.
Detailed Experimental Protocol
This protocol provides a general guideline for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Allyl bromide
-
Acetone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and assemble the apparatus (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer) while hot, and allow it to cool under a stream of nitrogen or argon.
-
Grignard Reagent Formation:
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the flask to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, bubbling, and the formation of a cloudy solution. Gentle warming may be required to start the reaction.[4]
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.[4]
-
Prepare a solution of acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15-30 minutes.[15]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[4]
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the diethyl ether using a rotary evaporator.
-
Purify the crude this compound by fractional distillation.
-
Logical Relationship Diagram
Caption: Key factors influencing the yield of this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. datapdf.com [datapdf.com]
common side reactions in the synthesis of 2-Methyl-4-penten-2-ol
Introduction
Welcome to the technical support center for the synthesis of 2-methyl-4-penten-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As a specialty alcohol used in fragrance and organic synthesis, achieving high purity of this compound is often critical.[] The most common synthetic route involves the Grignard reaction between an allyl magnesium halide and acetone.[2] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information presented here is grounded in established chemical principles and field-proven insights to ensure you can confidently execute and troubleshoot your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method is the Grignard reaction.[2] This involves the nucleophilic addition of an allyl Grignard reagent (e.g., allylmagnesium bromide) to the carbonyl carbon of acetone. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the final product, this compound.[3]
Q2: I'm observing a significant amount of 1,5-hexadiene in my crude product. What's causing this?
The formation of 1,5-hexadiene is a classic example of a Wurtz-type coupling reaction .[4][5] This side reaction occurs when the freshly formed allylmagnesium bromide reacts with unreacted allyl bromide in the reaction mixture.[4]
Causality:
-
High Local Concentration of Allyl Bromide: Adding the allyl bromide too quickly can create localized areas of high concentration, increasing the probability of the Grignard reagent coupling with the halide instead of reacting with the magnesium metal.[4]
-
Elevated Temperatures: The Grignard formation is exothermic. If the temperature is not controlled, it can accelerate the rate of the Wurtz coupling.[4][6]
Q3: My NMR spectrum shows a byproduct consistent with pinacol (2,3-dimethyl-2,3-butanediol). How is this formed?
Pinacol formation arises from the reductive coupling of two acetone molecules.[7] This side reaction is typically promoted by a single-electron transfer (SET) mechanism, which can be initiated by the magnesium metal, especially if the Grignard reagent formation is sluggish or incomplete.[7][8]
Mechanism Insight: The magnesium metal can donate a single electron to the carbonyl group of acetone, forming a ketyl radical anion.[7] Two of these radicals can then couple to form a vicinal diol after workup.[7][8]
Q4: I've isolated a higher boiling point impurity that appears to be an aldol condensation product. Is this common?
Yes, the formation of aldol products like diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) and its dehydration product, mesityl oxide (4-methyl-3-penten-2-one), can occur.[9]
Explanation: The Grignard reagent is a strong base and can deprotonate the α-hydrogen of acetone to form an enolate.[2][10][11] This enolate can then act as a nucleophile and attack the carbonyl group of another acetone molecule, leading to an aldol addition product.[12][13][14] Subsequent dehydration during workup or distillation can lead to the conjugated enone.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues during the synthesis of this compound.
Issue 1: Low Yield of this compound with Significant 1,5-Hexadiene Formation
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Rapid addition of allyl bromide | Add the allyl bromide solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. | Slow addition prevents the buildup of unreacted allyl bromide, minimizing the Wurtz coupling side reaction.[4][5] |
| High reaction temperature | Use an ice bath to maintain the reaction temperature between 20-30°C during the addition of allyl bromide. | Lower temperatures decrease the rate of the exothermic Wurtz coupling reaction.[5][6] |
| Inactive magnesium surface | Activate the magnesium turnings before the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.[4] | This removes the passivating magnesium oxide layer, ensuring a fresh metal surface for efficient Grignard reagent formation.[15] |
| Solvent Choice | While diethyl ether is common, consider using THF. However, be aware that for some substrates, THF can promote Wurtz coupling.[4] For allyl bromide, diethyl ether is generally a good choice. | The choice of solvent can influence the rate of both the desired Grignard formation and the undesired coupling. |
Issue 2: Presence of Pinacol in the Product Mixture
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Excess magnesium or unreacted magnesium | Ensure the stoichiometry of allyl bromide to magnesium is appropriate (typically a slight excess of magnesium is used). After Grignard formation, decant or filter the Grignard solution away from the excess magnesium before adding the acetone. | This physically separates the acetone from the unreacted magnesium metal, which is a key initiator of the pinacol coupling via single-electron transfer.[7] |
| Slow addition of acetone | Add the acetone solution to the Grignard reagent at a controlled but not excessively slow rate, while maintaining a low temperature (e.g., 0°C). | A very slow addition can prolong the contact time of acetone with any residual magnesium, potentially favoring the pinacol coupling. |
Issue 3: Formation of Aldol Condensation Byproducts
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Grignard reagent acting as a base | Add the Grignard reagent to a cooled solution of acetone (inverse addition). | This ensures that the acetone is never in excess, minimizing the opportunity for the Grignard reagent to act as a base and form an enolate. |
| Elevated reaction or workup temperature | Maintain a low temperature (e.g., 0°C) during the addition and subsequent stirring. Use a mild acidic workup (e.g., saturated aqueous NH₄Cl) instead of strong acids. | Lower temperatures disfavor the enolization of acetone. A mild workup can prevent acid-catalyzed dehydration of the aldol addition product to mesityl oxide.[4] |
| Sterically hindered Grignard reagent | While not directly applicable to allylmagnesium bromide, it's a general principle that sterically hindered Grignards are more basic and more likely to cause enolization.[2][10] | The smaller steric profile of the allyl group favors nucleophilic addition over acting as a base. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Allyl bromide
-
Anhydrous diethyl ether
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Magnesium Activation: Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine and gently warm the flask until the purple vapor dissipates. Allow to cool.
-
Grignard Formation: Add anhydrous diethyl ether to the flask. Prepare a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the allyl bromide solution to initiate the reaction. Once initiated (cloudiness, gentle reflux), add the remaining solution dropwise, maintaining a gentle reflux with an external water bath if necessary.
-
Reaction with Acetone: After the Grignard formation is complete, cool the flask to 0°C in an ice bath. Add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, keeping the temperature below 10°C.
-
Workup: After the addition is complete, stir for an additional 30 minutes at room temperature. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Protocol 2: GC-MS Analysis for Purity Assessment
Objective: To identify and quantify the desired product and potential side products.
Sample Preparation:
-
Prepare a dilute solution (e.g., 1%) of the crude reaction product in a suitable solvent like dichloromethane or diethyl ether.
Illustrative GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Carrier Gas: Helium.
-
MS Detector: Scan range of m/z 35-300.
Expected Elution Order (based on boiling points):
-
1,5-Hexadiene
-
Acetone (if any remains)
-
This compound (Product)
-
Diacetone alcohol
-
Pinacol
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired synthesis and major side reaction pathways.
Caption: Desired Grignard reaction pathway for the synthesis.
Caption: Major competing side reaction pathways.
References
- 2. adichemistry.com [adichemistry.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Acetone can be converted into pinacol by a MgHg H 2 class 12 chemistry CBSE [vedantu.com]
- 9. quora.com [quora.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. studylib.net [studylib.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jackwestin.com [jackwestin.com]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of Crude 2-Methyl-4-penten-2-ol by Fractional Distillation
Welcome to the technical support guide for the purification of 2-Methyl-4-penten-2-ol. As researchers and drug development professionals, achieving high purity of key intermediates is paramount. This guide moves beyond a simple protocol, offering a deep dive into the principles, common pitfalls, and optimization strategies for the fractional distillation of this specific tertiary alcohol. We will address the inherent challenges of this molecule, particularly its susceptibility to acid-catalyzed dehydration, to ensure you can develop a robust and reproducible purification process.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common preliminary questions, establishing the scientific basis for the procedural choices detailed later.
Q1: Why is fractional distillation required for this compound instead of simple distillation?
A1: Fractional distillation is employed to separate liquid mixtures when the boiling points of the components are close, typically differing by less than 25 °C (45 °F)[1]. Crude this compound often contains impurities from its synthesis, such as unreacted starting materials, solvents, or side-products with similar volatilities. The key challenge is separating the target compound from these closely boiling impurities. A fractionating column provides a large internal surface area, facilitating numerous successive vaporization-condensation cycles, which is analogous to performing many simple distillations in one apparatus. Each cycle enriches the vapor in the more volatile component, allowing for a much finer separation than is possible with a single distillation[1][2].
Q2: What are the critical physical properties and hazards of this compound that influence its distillation?
A2: A thorough understanding of the compound's properties is the foundation of a safe and effective purification protocol. The moderate boiling point and its nature as a tertiary alcohol are the most critical factors.
| Property | Value | Significance for Distillation | Reference(s) |
| IUPAC Name | 2-methylpent-4-en-2-ol | N/A | [3] |
| CAS Number | 624-97-5 | N/A | [3] |
| Molecular Formula | C₆H₁₂O | N/A | [3] |
| Molecular Weight | 100.16 g/mol | Affects molar calculations and vapor density. | [3] |
| Boiling Point | 118-120 °C (at 760 mmHg) | The target temperature for collection at atmospheric pressure. | |
| Melting Point | -73 °C | Relevant for storage, not distillation. | |
| Density | 0.836 g/cm³ (at 17 °C) | Useful for calculating mass from a measured volume. | |
| Hazards | Flammable; Causes skin irritation and serious eye damage; May cause respiratory irritation. | Dictates mandatory safety protocols, including use of a fume hood, proper PPE, and no open flames. | [3][4] |
Q3: What is the single biggest risk during the distillation of this compound, and how can it be mitigated?
A3: The primary risk is the acid-catalyzed dehydration of the tertiary alcohol to form undesired alkene byproducts.[5][6] Tertiary alcohols dehydrate more readily than primary or secondary alcohols because the mechanism proceeds through a stable tertiary carbocation intermediate.[6][7] Heating the alcohol, especially in the presence of trace acidic impurities, can initiate this elimination reaction, reducing yield and contaminating the distillate.
Mitigation Strategy: Before distillation, it is crucial to neutralize any residual acid from the synthesis or workup. This can be achieved by washing the crude organic material with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), followed by washing with brine to remove bulk water. The neutralized organic layer must then be thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation.
Q4: Can an azeotrope with water impact the purification?
Section 2: Step-by-Step Experimental Protocols
As a tertiary alcohol with a boiling point over 100 °C, this compound is susceptible to thermal degradation. For the highest purity, vacuum distillation is the recommended method as it lowers the boiling point, minimizing the risk of dehydration.[10][11]
Diagram: Standard Fractional Distillation Apparatus
Caption: A standard laboratory setup for fractional distillation.
Protocol A: Atmospheric Fractional Distillation
Objective: To purify this compound from less and more volatile impurities under atmospheric pressure. Use this method if high-vacuum equipment is unavailable and the crude material is relatively clean.
Materials:
-
Crude this compound (neutralized and dried)
-
Boiling chips or magnetic stir bar
-
Fractionating column (e.g., Vigreux or packed with Raschig rings/glass helices)
-
Standard distillation glassware (round-bottom flasks, distillation head, condenser, receiving flasks)
-
Heating mantle with controller
-
Thermometer
-
Glass wool or aluminum foil for insulation
Procedure:
-
Preparation: Add the dried, crude this compound to a round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.
-
Assembly: Assemble the fractional distillation apparatus as shown in the diagram above inside a certified chemical fume hood. Ensure all joints are properly sealed. Insulate the fractionating column and the neck of the flask with glass wool or aluminum foil to maintain an efficient temperature gradient.[1]
-
Heating: Begin heating the flask gently. If using a stir bar, ensure it is stirring at a moderate speed.
-
Equilibration: As the mixture boils, vapor will rise into the column. Adjust the heating rate to allow a "reflux ring" of condensing vapor to slowly ascend the column. This equilibration period is critical for good separation.
-
Collecting Fractions:
-
Forerun: The temperature at the distillation head will stabilize at the boiling point of the most volatile impurity. Collect this initial distillate in a "forerun" flask until the temperature begins to rise.
-
Main Fraction: When the temperature stabilizes at the boiling point of this compound (approx. 118-120 °C), switch to a clean, pre-weighed receiving flask. Collect the product only while the temperature remains in this stable range.
-
Final Fraction: If the temperature rises above 120 °C or drops significantly, it indicates the main fraction is complete. Stop the distillation or collect this higher-boiling fraction in a third flask.
-
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembly.
Protocol B: Vacuum Fractional Distillation (Recommended)
Objective: To purify this compound at a reduced temperature to prevent thermal decomposition.
Additional Materials:
-
Vacuum pump with trap
-
Manometer to monitor pressure
-
A capillary bubbler or a specialized vacuum distillation stir bar for smooth boiling (boiling chips are ineffective under vacuum[1])
-
Receiving flask system suitable for vacuum (e.g., a "cow" or Perkin triangle)
Procedure:
-
Preparation: Add the dried, crude alcohol and a magnetic stir bar to the distilling flask. A capillary bubbler can be used instead of a stir bar.
-
Assembly: Assemble the apparatus as for atmospheric distillation, but use thick-walled vacuum tubing to connect the receiving adapter to a vacuum trap and the pump. Incorporate a manometer to read the system pressure. Ensure all glassware is free of cracks and joints are sealed with appropriate vacuum grease.
-
Applying Vacuum: Close the system to the atmosphere and slowly turn on the vacuum pump. Allow the pressure to stabilize at the desired level (e.g., 20 mmHg). The boiling point of this compound will be significantly lower at this pressure.
-
Heating: Once the vacuum is stable, begin gentle heating and stirring.
-
Distillation & Collection: The process is analogous to atmospheric distillation. Collect a forerun, the main product fraction at its stable boiling point under vacuum, and a final fraction. The use of a "cow" or Perkin triangle allows for switching receiving flasks without breaking the vacuum.[1]
-
Shutdown: Crucially , cool the entire system to room temperature before slowly venting the apparatus to atmospheric pressure. Disassemble only after the system is fully vented.
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common distillation issues.
Section 4: Optimizing Distillation Performance
Achieving the highest purity requires fine-tuning your setup and parameters.
1. Selecting the Appropriate Column Packing
The packing provides the surface area for mass transfer between the liquid and vapor phases.[12] The choice of packing is a trade-off between efficiency (separation power), throughput (distillation speed), and pressure drop (especially important for vacuum work).
| Packing Type | Description | Advantages | Disadvantages | Best For... |
| Glass Beads | Spherical beads providing moderate surface area.[2][13] | Inexpensive, easy to clean, low liquid holdup. | Low efficiency (low number of theoretical plates). | Simple purifications where impurities have very different boiling points. |
| Raschig Rings | Hollow cylindrical rings made of ceramic or metal.[14] | Good throughput, corrosion-resistant. | Lower efficiency compared to structured packing. | General purpose, pilot-scale distillations. |
| Berl Saddles | Saddle-shaped ceramic packing.[15] | Improved flow distribution and efficiency over rings. | More expensive, can be difficult to pack uniformly. | Applications requiring better efficiency than rings. |
| Structured Packing | Corrugated metal sheets or wire gauze arranged in a geometric structure.[12][15][16] | High efficiency, very low pressure drop, high capacity. | Expensive, can be more difficult to clean. | High-purity separations, especially under vacuum. |
For purifying this compound, structured packing or glass helices are excellent choices as they offer high efficiency with a low pressure drop, which is ideal for vacuum distillation.
2. Understanding and Setting the Reflux Ratio
The reflux ratio is the ratio of the amount of liquid condensate returned to the column versus the amount collected as distillate (R = L/D).[17][18]
-
High Reflux Ratio (e.g., 10:1): More liquid is returned to the column, leading to more vaporization-condensation cycles and thus higher purity in the distillate. However, this makes the distillation process very slow and energy-intensive.[19][20]
-
Low Reflux Ratio (e.g., 1:1): More product is collected relative to what is returned. This results in a faster distillation but with poorer separation efficiency .[17]
-
Total Reflux (R = ∞): The system is run with all condensate returning to the column and no product being taken off. This is used to determine the maximum separation capability of a column (minimum number of theoretical plates).[17]
Practical Guidance: For a typical laboratory purification, start with a reflux ratio of around 5:1. This can be estimated by counting the drops returning to the column versus those being collected in the receiving flask. If separation is poor, increase the reflux ratio. If the separation is excellent and you wish to speed up the process, you can cautiously decrease the ratio. The optimal reflux ratio is an empirical value that balances desired purity with acceptable distillation time.[17]
Section 5: Mandatory Safety Precautions
Handling this compound requires strict adherence to safety protocols.
-
Engineering Controls: Always conduct distillations inside a certified chemical fume hood to prevent inhalation of flammable and irritating vapors.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (check manufacturer's compatibility chart), splash goggles, and a flame-resistant lab coat.[4][22]
-
Fire Safety: This compound is flammable. Ensure no ignition sources (open flames, spark-producing equipment) are present. Use a heating mantle, not a Bunsen burner. Keep a Class B fire extinguisher nearby.[4][21]
-
Glassware: Inspect all glassware for cracks or defects before use, especially for vacuum distillation, to prevent implosion.
-
Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous chemical waste. Ventilate the area.[22]
-
Exposure: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
- 7. odinity.com [odinity.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 12. ambanimetal.com [ambanimetal.com]
- 13. labdepotinc.com [labdepotinc.com]
- 14. distilmate.com [distilmate.com]
- 15. Distillation Columns: Plates and Packing - EPCM [epcmholdings.com]
- 16. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 17. thermopedia.com [thermopedia.com]
- 18. REFLUX RATIO FORMULA IN DISTILLATION COLUMN – JEFERSON COSTA [jefersoncosta.com]
- 19. Reflux Distillation Column: A Comprehensive Guide - SKE Equipment [skeequipment.com]
- 20. researchgate.net [researchgate.net]
- 21. pfaltzandbauer.com [pfaltzandbauer.com]
- 22. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Catalytic Dehydration of 2-Methyl-4-penten-2-ol
This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic dehydration of 2-methyl-4-penten-2-ol. As a tertiary allylic alcohol, this substrate presents unique challenges and opportunities in synthetic chemistry, particularly in the formation of valuable dienes like isoprene. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the catalytic dehydration of this compound, providing foundational knowledge for experimental design.
Q1: What is the primary product of the acid-catalyzed dehydration of this compound?
The primary and most desired product of the acid-catalyzed dehydration of this compound is typically isoprene (2-methyl-1,3-butadiene) . This reaction proceeds through an E1 elimination mechanism.[1][2]
Q2: What type of catalyst is most effective for this dehydration?
Both Brønsted and Lewis acid catalysts can be employed. Strong protic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are common homogeneous catalysts.[1][3] For improved separation and reusability, solid acid catalysts such as zirconia, alumina, and zeolites are often preferred.[4] The choice of catalyst will significantly impact selectivity and reaction conditions.
Q3: What are the expected side reactions and byproducts?
Common side reactions include the formation of isomeric dienes, ether formation (especially at lower temperatures), and polymerization of the starting material or the highly reactive diene products.[1][5] Dehydrogenation to form ketones can also occur, particularly with certain catalysts.[4]
Q4: How does the reaction temperature influence the product distribution?
Higher temperatures generally favor the elimination reaction to form the desired alkene.[5] However, excessively high temperatures can lead to unwanted side reactions, including cracking and catalyst deactivation. For tertiary alcohols, dehydration can often be achieved at milder temperatures compared to primary or secondary alcohols.[5]
Q5: Can carbocation rearrangements occur during this reaction?
While the initial carbocation formed from this compound is tertiary and relatively stable, rearrangements are always a possibility in acid-catalyzed reactions of alcohols, potentially leading to a mixture of isomeric products.[1][6]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common experimental challenges.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient catalyst activity or loading. 2. Reaction temperature is too low. 3. Catalyst deactivation. | 1. Increase catalyst loading or switch to a more active catalyst. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Regenerate the catalyst (if solid) or use a fresh batch. Consider a continuous flow setup to minimize contact time. |
| Poor Selectivity to Isoprene | 1. Formation of isomeric dienes. 2. Polymerization of isoprene. 3. Ether formation. | 1. Optimize catalyst acidity and pore structure. A catalyst with well-defined active sites can improve selectivity. 2. Lower the reaction temperature or decrease the residence time. Consider in-situ removal of the product. 3. Ensure the reaction temperature is sufficiently high to favor elimination over substitution. |
| Rapid Catalyst Deactivation | 1. Coke formation on the catalyst surface from polymerization of reactants or products. 2. Poisoning of catalyst active sites. | 1. Introduce a co-feed of an inert gas to help remove products from the catalyst surface. 2. Implement a regeneration cycle for the catalyst (e.g., calcination in air for solid catalysts). 3. Purify the feed to remove any potential catalyst poisons. |
| Formation of a Viscous or Solid Residue | 1. Polymerization of the starting material or product. | 1. Add a polymerization inhibitor to the reaction mixture. 2. Lower the reaction temperature and/or concentration of the reactant. |
Section 3: Reaction Mechanisms and Pathways
The acid-catalyzed dehydration of this compound primarily follows an E1 (Elimination, Unimolecular) mechanism.
DOT Script for E1 Mechanism
Caption: E1 mechanism for the dehydration of this compound.
Section 4: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific experimental setup and goals.
Protocol 4.1: Gas-Phase Dehydration using a Solid Acid Catalyst
This protocol is suitable for continuous production and screening of solid acid catalysts.
Materials:
-
This compound (98% or higher purity)
-
Solid acid catalyst (e.g., γ-Al₂O₃, H-ZSM-5, or Amberlyst™ 15)
-
Inert gas (e.g., Nitrogen or Argon)
-
Fixed-bed reactor system with temperature and flow control
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Pack a fixed-bed reactor with a known amount of the solid acid catalyst.
-
Heat the reactor to the desired temperature (e.g., 150-300 °C) under a flow of inert gas.
-
Introduce a controlled flow of this compound into the reactor using a syringe pump. The alcohol should be vaporized before reaching the catalyst bed.
-
The reaction products are carried by the inert gas stream to a condenser to collect the liquid products.
-
Analyze the product mixture using GC to determine the conversion and selectivity.
-
Periodically regenerate the catalyst by stopping the alcohol feed and passing air or a mixture of oxygen and nitrogen over the catalyst bed at an elevated temperature to burn off coke deposits.
DOT Script for Gas-Phase Dehydration Workflow
Caption: Workflow for gas-phase dehydration of this compound.
Protocol 4.2: Liquid-Phase Dehydration using a Homogeneous Acid Catalyst
This protocol is suitable for smaller-scale batch reactions.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Ice bath
Procedure:
-
Assemble a distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile product.
-
In the distillation flask, cautiously add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the this compound.
-
Heat the mixture gently to initiate the dehydration reaction. The product, isoprene, has a low boiling point (34 °C) and will distill as it is formed.
-
Collect the distillate.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
The final product can be further purified by fractional distillation if necessary.
Safety Note: Concentrated acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should be performed in a well-ventilated fume hood.
Section 5: References
-
Auroux, A., Artizzu, P., Ferino, I., Solinas, V., Leofanti, G., Padovan, M., Messina, G., & Mansani, R. (1995). Dehydration of 4-methylpentan-2-ol over zirconia catalysts. Journal of the Chemical Society, Faraday Transactions, 91(17), 3263-3267. --INVALID-LINK--
-
Dania Lynch. (2019). Dehydration of an Alcohol, 4-methyl-2-pentanol. EduBirdie. --INVALID-LINK--
-
Brainly. (2023). Which alcohol should be used to produce 4-methyl-2-pentene by an acid-catalyzed dehydration reaction? --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-METHYL-4-PENTEN-2-OL synthesis. --INVALID-LINK--
-
Dehydration of 2-methyl-2-butanol. (2017, May 23). YouTube. --INVALID-LINK--
-
Dehydration of 2-Methylcyclohexanol Experiment, Part 2. (2020, April 20). YouTube. --INVALID-LINK--
-
Dehydration of 2 methyl 2 butanol. (2020, October 26). YouTube. --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. --INVALID-LINK--
-
Dehydration of 2-methylpropan-1-ol in a Pasteur pipette MVI 5481. (2017, January 8). YouTube. --INVALID-LINK--
-
Chemguide. (n.d.). Dehydration of more complicated alcohols. --INVALID-LINK--
-
Transtutors. (2024). The acid catalyzed dehydration of 4-methyl-2-pentanol gives the... --INVALID-LINK--
-
PubChem. (n.d.). 4-Penten-2-ol. National Center for Biotechnology Information. --INVALID-LINK--
-
Dehydration of Alcohols "Preparation of 2-Methyl -2-butene" /Organic Chemistry Lab. (2020, December 4). YouTube. --INVALID-LINK--
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. --INVALID-LINK--
References
- 1. Dehydration of an Alcohol, 4-methyl-2-pentanol - Edubirdie [edubirdie.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. brainly.com [brainly.com]
- 4. Dehydration of 4-methylpentan-2-ol over zirconia catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. (Solved) - The acid catalyzed dehydration of 4-methyl-2-pentanol gives the... (1 Answer) | Transtutors [transtutors.com]
- 6. youtube.com [youtube.com]
preventing polymerization of 2-Methyl-4-penten-2-ol during storage
Technical Support Center: 2-Methyl-4-penten-2-ol
A Guide to Preventing Polymerization During Storage and Handling
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that the success of your research depends on the quality and stability of your reagents. This compound is a valuable tertiary allylic alcohol used in various organic syntheses, including fragrance development and the introduction of specific functional groups.[] However, its molecular structure also makes it susceptible to polymerization, which can compromise experimental outcomes.
This guide provides in-depth, field-proven insights to help you maintain the integrity of your this compound, ensuring its reliability from storage to application. We will explore the causality behind its instability and provide actionable, self-validating protocols for its preservation.
Frequently Asked Questions (FAQs)
Q1: What is polymerization and why is it a concern for this compound?
A: Polymerization is a process where small molecules, called monomers (in this case, this compound), react together to form long chains or networks, creating a polymer. For this specific alcohol, the concern is uncontrolled polymerization during storage, which degrades the reagent. Instead of a clear liquid, you might find a viscous, syrupy substance or even a solid precipitate. This polymerized material is no longer suitable for most chemical reactions, leading to failed experiments and wasted resources.
Q2: What chemical properties of this compound make it prone to polymerization?
A: The instability arises from its structure as a tertiary allylic alcohol. This structure is highly susceptible to acid-catalyzed dehydration.[2] Trace amounts of acid can protonate the hydroxyl (-OH) group, which then leaves as a water molecule, forming a relatively stable tertiary allylic carbocation. This carbocation is a key intermediate that can initiate a chain reaction, leading to polymerization of the surrounding alcohol molecules.
Q3: What are the visible signs that my this compound has started to polymerize?
A: The primary signs include:
-
Increased Viscosity: The liquid will feel noticeably thicker or more syrupy than expected.
-
Appearance of Haze or Cloudiness: The initially clear liquid may become hazy.
-
Formation of Precipitates: You may observe white or yellowish solids, either suspended in the liquid or settled at the bottom of the container.
-
Exothermic Reaction: In advanced stages or during improper handling, you might notice the container becoming warm to the touch, indicating an uncontrolled, heat-releasing polymerization reaction.
Q4: What is the optimal temperature for storing this compound?
A: For long-term stability, it is highly recommended to store the container in a cool, well-ventilated place.[3][4] Specifically, refrigeration at 2-8°C is ideal. Storing at lower temperatures significantly reduces the rate of potential degradation pathways.
Q5: Should I use an inhibitor? If so, which one?
A: Yes, using an inhibitor is a critical preventative measure. For unsaturated alcohols, radical scavengers are effective. Butylated hydroxytoluene (BHT) is a common and effective antioxidant and stabilizer.[5][6] It works by terminating the free-radical chain reactions that can contribute to polymerization. Typically, a concentration of 100-200 ppm of BHT is sufficient.
Troubleshooting Guide: Managing Potential Polymerization
This section provides a logical workflow for assessing the quality of your stored material and taking appropriate action.
| Observed Problem | Potential Cause | Recommended Action & Scientific Rationale |
| Increased Viscosity or Haze | Onset of polymerization. | 1. Isolate the Container: Move the container to a secondary containment unit in a fume hood.[7] This mitigates risks if the reaction accelerates.2. Do Not Heat: Heating will accelerate the polymerization rate. Keep the container cool.3. Small-Scale Solubility Test: In a controlled setting (fume hood, with PPE), take a small aliquot and test its solubility in a solvent like acetone or THF. If a significant portion is insoluble, polymerization is confirmed.4. Decision: If polymerization is confirmed, the reagent is compromised. It should be disposed of according to your institution's hazardous waste protocols. Do not attempt to "rescue" the material. |
| Solid Precipitate Found in Container | Advanced polymerization. | 1. Handle with Extreme Care: Do not attempt to redissolve the material by shaking or heating. An uncontrolled reaction is a significant safety hazard.[3]2. Check for Heat: Carefully feel the outside of the container. If it is warm, evacuate the immediate area and contact your institution's safety officer. The reaction could be accelerating.3. Disposal: The material is unusable and must be disposed of as hazardous waste. Clearly label the container as "Polymerized this compound - Potential Runaway Reaction." |
| Reagent is Old or Has Unknown History | Depletion of inhibitor; exposure to contaminants (e.g., acid, air). | 1. Visual Inspection: Check for any of the signs listed above (viscosity, haze, solids).2. Check Inhibitor Levels (Advanced): If you have the analytical capability (e.g., HPLC), you can quantify the remaining BHT concentration. This is typically done only for high-stakes applications.3. Re-inhibit if Clear: If the material is perfectly clear and has low viscosity, you can add a small amount of fresh inhibitor (e.g., BHT solution) to replenish what may have been consumed over time. This is a preventative measure for extending shelf life. |
Logical Workflow for Reagent Management
The following diagram illustrates the decision-making process from receiving a new bottle of this compound to its long-term storage and use.
Caption: Decision workflow for handling and storing this compound.
Preventative Protocols
Adherence to rigorous storage and handling protocols is the most effective way to prevent polymerization.
Protocol 1: Optimal Storage Conditions
This protocol is designed to create a multi-barrier defense against degradation by controlling temperature, atmosphere, and chemical environment.
Materials:
-
Container of this compound
-
Inert gas source (Nitrogen or Argon) with regulator and tubing
-
Parafilm or high-quality cap seals
-
Refrigerator or cold room (2-8°C, explosion-proof recommended)
-
Secondary containment bin
Procedure:
-
Minimize Headspace: Upon receiving or after first use, if a significant amount of the reagent has been used, consider transferring the remainder to a smaller, appropriately sized amber glass bottle. This minimizes the volume of gas (headspace) above the liquid, reducing exposure to potential atmospheric contaminants.
-
Inert Gas Blanket: Before sealing the container for storage, gently flush the headspace with a stream of dry nitrogen or argon for 30-60 seconds.[7] This displaces oxygen, which can form peroxides that may initiate polymerization.
-
Causality: Oxygen can lead to the formation of hydroperoxides, which can decompose to form radicals, another pathway for initiating polymerization. An inert atmosphere removes this risk factor.
-
-
Secure Sealing: Tightly seal the container cap. For extra protection, wrap the cap and neck of the bottle with Parafilm. This provides a secondary barrier against moisture and air ingress.
-
Refrigerate: Place the sealed container inside a secondary containment bin and store it in a refrigerator at 2-8°C.[4]
-
Self-Validation: The secondary containment will confine any potential leaks. The cold temperature slows down all chemical reactions, including polymerization, providing the primary layer of protection.
-
-
Log and Label: Label the container with the date received, date opened, and the date the inhibitor was added (if applicable). Maintain a log for periodic checks.
Protocol 2: Stabilization with BHT Inhibitor
For long-term storage or if the supplied material is uninhibited, the addition of a stabilizer is crucial.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
Anhydrous solvent for stock solution (e.g., Toluene or the reagent itself)
-
Micropipette or syringe
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare BHT Stock Solution (Recommended): Prepare a 1% (w/v) stock solution of BHT in anhydrous toluene. For example, dissolve 100 mg of BHT in 10 mL of toluene. This allows for more accurate dosing of the inhibitor.
-
Calculate Required Volume: The target concentration of BHT in the this compound is 100-200 ppm (0.01-0.02%).
-
For 100 mL of the alcohol, you would need 10-20 mg of BHT.
-
Using the 1% stock solution, this corresponds to 1-2 mL.
-
-
Add Inhibitor: Under an inert atmosphere if possible (e.g., in a glovebox or using a Schlenk line), add the calculated volume of BHT stock solution to the this compound.
-
Ensure Homogeneity: Seal the container and gently swirl or mix to ensure the inhibitor is evenly distributed throughout the liquid.
-
Causality: BHT is a phenolic antioxidant.[6] It functions by donating a hydrogen atom from its hydroxyl group to reactive free radicals, neutralizing them and terminating the chain reaction of polymerization. Effective distribution is key to its function.
-
-
Store as per Protocol 1: Proceed to store the now-inhibited reagent according to the optimal storage conditions outlined above.
By implementing these robust preventative measures and troubleshooting workflows, you can ensure the long-term stability and reliability of your this compound, safeguarding the integrity of your valuable research.
References
- 2. researchgate.net [researchgate.net]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents [patents.google.com]
- 6. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Methyl-4-penten-2-ol
Welcome to the technical support guide for the synthesis of 2-Methyl-4-penten-2-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced organic transformation. The primary synthetic route discussed is the Grignard reaction between allylmagnesium bromide and acetone, a fundamental method for C-C bond formation to generate tertiary alcohols.[1][2] This guide moves beyond a simple protocol, offering a troubleshooting framework in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Reaction Overview and Mechanism
The synthesis of this compound is most effectively achieved via the nucleophilic addition of an allyl Grignard reagent to acetone. The Grignard reagent, allylmagnesium bromide, is typically prepared in situ by reacting allyl bromide with magnesium metal in an anhydrous ether solvent.[3][4] The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic work-up protonates the resulting alkoxide to yield the final tertiary alcohol product.[1][5]
Caption: High-level workflow for the two-stage synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each answer provides not just a solution, but the chemical reasoning behind it, empowering you to make informed decisions in your experiments.
Part 1: Grignard Reagent Formation (Allylmagnesium Bromide)
Question 1: My Grignard reaction fails to initiate. The solution does not become cloudy or warm. What is the cause and how do I fix it?
Answer: This is the most frequent challenge and is almost always due to two primary factors: an oxidized magnesium surface or the presence of moisture.
-
Causality (Magnesium Passivation): Magnesium turnings readily form a passivating layer of magnesium oxide (MgO) on their surface when exposed to air.[6] This oxide layer is inert and prevents the allyl bromide from reacting with the underlying magnesium metal.[5]
-
Causality (Moisture): Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water or other protic sources (e.g., alcohols).[1][5] This side reaction consumes the Grignard reagent as it forms, preventing its accumulation.
Solutions:
-
Magnesium Activation: The MgO layer must be disrupted.
-
Mechanical Activation: Before setting up the reaction, briefly grind the magnesium turnings in a dry mortar and pestle to expose fresh, unoxidized surfaces.[7]
-
Chemical Activation (Recommended): The most common method is to add a small crystal of iodine (I₂) to the flask containing magnesium and anhydrous ether.[3][6] The iodine etches the magnesium surface, exposing the reactive metal. You should wait for the brown color of the iodine to fade before adding the bulk of your alkyl halide.[8] A few drops of 1,2-dibromoethane can also be used as an effective initiator.[7]
-
-
Ensure Anhydrous Conditions:
-
Glassware: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours is essential. Allow the glassware to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Solvents: Use freshly opened anhydrous solvents or solvent purified through a solvent purification system. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard.[6] Ether is often preferred for initial formation as it is less likely to promote Wurtz coupling compared to THF in some cases.[9]
-
Reagents: Ensure your allyl bromide and acetone are anhydrous.
-
Question 2: The reaction starts, but then turns brown/black and the yield of the Grignard reagent is low. I also notice a significant amount of a non-polar byproduct.
Answer: This strongly indicates that the primary side reaction, Wurtz-type homocoupling, is dominating.[3][10]
-
Causality (Wurtz Coupling): The already-formed allylmagnesium bromide can act as a nucleophile and attack the C-Br bond of another molecule of allyl bromide. This results in the formation of 1,5-hexadiene and magnesium bromide, consuming both your starting material and the desired reagent. This side reaction is particularly favored at higher temperatures and high local concentrations of allyl bromide.[4][9]
Solutions:
-
Control the Temperature: The formation of allylmagnesium bromide is exothermic. It is critical to maintain a low temperature to suppress the formation of 1,5-hexadiene.[4] Perform the addition of allyl bromide while cooling the reaction flask in an ice bath, aiming to keep the internal temperature below 10°C.[4]
-
Slow, Controlled Addition: Add the allyl bromide dropwise from an addition funnel over an extended period (e.g., 1-2 hours for a moderate scale).[3] This maintains a low concentration of the halide in the flask, minimizing its chance of reacting with the Grignard reagent.
-
Efficient Stirring: Stir the mixture vigorously to ensure the allyl bromide reacts quickly with the magnesium surface rather than with another Grignard molecule in solution.[7]
Caption: Competing reactions during the formation of allylmagnesium bromide.
Part 2: Reaction with Acetone and Work-up
Question 3: My Grignard reagent seemed to form correctly, but after adding acetone and performing the work-up, the yield of this compound is very low.
Answer: Assuming the Grignard formation was successful, yield loss at this stage is typically due to improper reaction conditions during the addition of the electrophile (acetone) or an inefficient work-up procedure.
-
Causality (Exothermic Addition): The addition of the Grignard reagent to acetone is highly exothermic. If the acetone is added too quickly or without adequate cooling, the temperature can rise uncontrollably. This can lead to side reactions, including potential enolization of the acetone (though less likely with a non-hindered ketone) or reduction reactions.[2][7]
-
Causality (Inefficient Quenching/Protonation): The immediate product of the reaction is a magnesium alkoxide salt. This must be carefully hydrolyzed (quenched) and protonated to yield the final alcohol. Improper quenching can lead to the formation of emulsions or insoluble magnesium salts that trap the product, making extraction difficult.[11]
Solutions:
-
Controlled Addition of Acetone: Cool the prepared Grignard reagent solution to 0°C using an ice bath. Add a solution of anhydrous acetone in anhydrous ether dropwise with vigorous stirring.[7] Maintaining a low temperature ensures a controlled reaction rate and minimizes side reactions. After the addition is complete, allow the mixture to slowly warm to room temperature to ensure the reaction goes to completion.
-
Proper Work-up Procedure:
-
Cool the reaction mixture back down in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[7][12] This is a weakly acidic solution that effectively protonates the alkoxide while minimizing the risk of acid-catalyzed elimination/dehydration of the tertiary alcohol product, which can occur with stronger acids like HCl or H₂SO₄.
-
The ammonium chloride will also complex with the magnesium salts (Mg(OH)Br), keeping them soluble in the aqueous layer and preventing the formation of a thick precipitate that can hinder separation.[11]
-
After quenching, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer multiple times with diethyl ether to recover all the product.
-
Question 4: How can I determine the concentration of my Grignard reagent before reacting it with acetone?
Answer: Titration is the most reliable method to quantify the active Grignard reagent, allowing for precise stoichiometry in the subsequent step. A common and straightforward method is iodine titration.
-
Principle: A known excess of iodine (I₂) is added to an aliquot of the Grignard solution. The Grignard reagent reacts with iodine in a 1:1 molar ratio (for R-MgBr). The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.
Simplified Titration Protocol:
-
Add a precise volume (e.g., 1.0 mL) of the Grignard solution to a flask containing a known excess of a standardized I₂ solution in THF.
-
Stir for a few minutes.
-
Add a few drops of a starch indicator solution.
-
Titrate the solution with a standardized Na₂S₂O₃ solution until the dark blue/black color disappears.
-
Calculate the moles of I₂ that reacted with the Grignard reagent to determine its concentration.
Quantitative Data and Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reactant Stoichiometry | ||
| Magnesium | 1.2 - 1.5 eq | Excess ensures complete consumption of the allyl bromide. |
| Allyl Bromide | 1.0 eq | Limiting reagent for Grignard formation. |
| Acetone | 0.9 - 1.0 eq | Use slightly less than or equal to the titrated Grignard to avoid excess acetone in the final product. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to solvate and stabilize the Grignard reagent.[1][6] |
| Grignard Formation Temp. | 0 - 10 °C | Minimizes Wurtz coupling of allyl bromide.[4] |
| Acetone Addition Temp. | 0 °C | Controls the exothermic nucleophilic addition.[7] |
| Reaction Time (Post-Addition) | 30-60 min at RT | Ensures the reaction proceeds to completion.[3] |
| Work-up Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic to protonate the alkoxide without causing dehydration of the tertiary alcohol.[7] |
Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal)
-
Anhydrous diethyl ether
-
Allyl bromide (1.0 eq)
-
Anhydrous acetone (0.95 eq relative to theoretical Grignard yield)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Maintain a positive pressure of an inert gas (N₂ or Ar).
-
Grignard Formation:
-
Place the magnesium turnings and a single crystal of iodine in the flask.
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Cool the flask in an ice bath. Add a small portion of the allyl bromide solution to initiate the reaction (observe bubbling and disappearance of iodine color).
-
Once initiated, add the remaining allyl bromide solution dropwise over 1-2 hours, maintaining the internal temperature below 10°C.
-
After addition, remove the ice bath and stir for an additional 30 minutes at room temperature. The solution should be cloudy and grayish.
-
-
Reaction with Acetone:
-
Cool the Grignard solution to 0°C in an ice bath.
-
Prepare a solution of anhydrous acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the vigorously stirred Grignard reagent over 30-60 minutes.
-
After addition is complete, remove the ice bath and stir for 1 hour at room temperature.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C.
-
Slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction. A white precipitate may form.
-
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
References
- 1. leah4sci.com [leah4sci.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
Troubleshooting Peak Tailing in GC Analysis of 2-Methyl-4-penten-2-ol: A Technical Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of 2-Methyl-4-penten-2-ol. As a polar tertiary alcohol, this compound presents unique challenges in achieving symmetrical peak shapes, which are crucial for accurate quantification. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you diagnose and resolve these common chromatographic issues.
Understanding the Challenge: Why Does this compound Exhibit Peak Tailing?
This compound possesses a hydroxyl (-OH) group, which makes it a polar molecule. This polarity is the primary reason for its tendency to exhibit peak tailing in GC analysis. The hydroxyl group can engage in hydrogen bonding with active sites within the GC system. These active sites are often exposed silanol groups (-Si-OH) found in the inlet liner, at the head of the GC column, or on particulate matter from previous injections.[1] When some molecules of this compound have this secondary interaction with active sites, they are retained longer than the bulk of the molecules, resulting in an asymmetrical peak with a "tail."
Furthermore, as a tertiary alcohol, this compound can be thermally labile, meaning it may degrade at high temperatures in the GC inlet. This degradation can lead to distorted peak shapes and the appearance of additional, unwanted peaks.[1]
Key Physicochemical Properties of this compound:
| Property | Value | Significance for GC Analysis |
| Molecular Formula | C₆H₁₂O | |
| Molecular Weight | 100.16 g/mol [2][3] | |
| Boiling Point | 118-120 °C | Guides the setting of inlet and oven temperatures. The initial oven temperature should be significantly lower than the boiling point for proper focusing. |
| Polarity | Polar | The primary driver for interactions with active sites in the GC system, leading to peak tailing. |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and provides structured troubleshooting workflows to resolve peak tailing for this compound.
FAQ 1: My this compound peak is consistently tailing. What is the most likely cause?
Answer: The most probable cause is the interaction of the polar hydroxyl group of your analyte with active sites in your GC system. These active sites can be present in the inlet liner, on the column, or due to contamination.
Troubleshooting Workflow:
A systematic approach is crucial to pinpointing the source of the issue. We recommend the following diagnostic workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocols:
1. Inlet Liner Maintenance:
-
Rationale: The inlet liner is a common source of active sites, either from the glass surface itself or from accumulated non-volatile residues from previous injections.
-
Protocol:
-
Cool the GC inlet to a safe temperature.
-
Carefully remove the current inlet liner.
-
Visually inspect the liner for any discoloration or visible contamination.
-
Replace the liner with a new, deactivated liner. Using a liner with glass wool can aid in sample vaporization and trap non-volatile contaminants, but the wool itself must be deactivated.[4]
-
Reassemble the inlet and perform a leak check.
-
2. Column Trimming and Conditioning:
-
Rationale: The first few centimeters of the GC column can accumulate contaminants and active sites. Trimming this section can restore inertness.
-
Protocol:
-
Cool the GC oven and inlet.
-
Disconnect the column from the inlet.
-
Using a ceramic scoring wafer, carefully cut 10-20 cm from the inlet end of the column. Ensure the cut is clean and at a 90-degree angle.[]
-
Reinstall the column in the inlet, ensuring the correct insertion depth.
-
Condition the column by heating it to its maximum isothermal temperature (or 20°C above the final oven temperature of your method, whichever is lower) for 1-2 hours with carrier gas flow.
-
FAQ 2: I've replaced the liner and trimmed the column, but the peak tailing persists. What should I try next?
Answer: If basic maintenance doesn't resolve the issue, you should consider the choice of your GC column and the analytical conditions. It's also possible that the inherent activity of your system requires a more robust solution like derivatization.
In-Depth Solutions:
A. GC Column Selection:
The choice of the stationary phase is critical for analyzing polar compounds like alcohols.
-
Recommendation: For alcohols, a mid-polarity to polar stationary phase is generally recommended. A polyethylene glycol (PEG) phase, often designated with a "WAX" suffix, is a common choice and can significantly reduce peak tailing for polar analytes.[6] However, the inertness of the column is paramount. Consider using a column specifically designed for high inertness and low bleed.
| Column Type | Polarity | Recommended for this compound? | Rationale |
| DB-5ms, HP-5ms | Low | Not ideal | Prone to interactions with the polar analyte, leading to peak tailing. |
| DB-624, Rtx-VMS | Intermediate | Good | Offers a balance of polarizability and inertness suitable for alcohols.[7] |
| DB-WAX, Stabilwax | High (Polar) | Excellent | The polar stationary phase has a higher affinity for the alcohol, leading to better peak shape.[6] |
B. Derivatization: A Robust Solution
If peak tailing cannot be eliminated through system maintenance and optimization, derivatization is a highly effective strategy.[8][9]
-
Principle: Derivatization involves a chemical reaction to modify the analyte of interest into a less polar and more volatile compound. For alcohols, silylation is the most common derivatization technique. This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[9]
-
Workflow for Silylation:
References
- 1. purdue.edu [purdue.edu]
- 2. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:624-97-5 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 8. agilent.com [agilent.com]
- 9. This compound, 624-97-5 [thegoodscentscompany.com]
Technical Support Center: Resolving Impurities in the 1H NMR Spectrum of 2-Methyl-4-penten-2-ol
Introduction
Welcome to the technical support guide for 2-Methyl-4-penten-2-ol. This resource is designed for researchers, synthetic chemists, and quality control analysts who rely on Nuclear Magnetic Resonance (NMR) spectroscopy to verify the purity and structure of their material. As a tertiary allylic alcohol, this compound presents unique challenges, both in its synthesis and subsequent purification.[] This guide provides a structured, experience-driven approach to identifying and resolving common impurities observed in its 1H NMR spectrum, moving beyond simple peak lists to explain the chemical logic behind their appearance and removal.
Section 1: The Ideal Spectrum - ¹H NMR of Pure this compound
Before troubleshooting impurities, it is critical to establish a baseline for the pure compound. The structure and expected ¹H NMR signals for this compound are detailed below. Note that the hydroxyl (-OH) proton is often broad and its chemical shift can vary with concentration, temperature, and solvent.[2]
Structure:
Table 1: Expected ¹H NMR Chemical Shifts for this compound (Data referenced in CDCl₃ at 300 MHz; shifts can vary slightly with different instruments and conditions)[3][4]
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 5.80 - 5.95 | ddt | 1H | =CH - |
| b | 5.05 - 5.15 | m | 2H | H₂ C= |
| c | 2.25 | d | 2H | -CH₂ - |
| d | 1.60 (variable) | s (broad) | 1H | -OH |
| e | 1.25 | s | 6H | -C(CH₃ )₂ |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in my NMR spectrum?
A1: Impurities can be broadly categorized into three groups:
-
Process-Related Impurities: These originate from the synthetic route. For a Grignard synthesis of this compound (e.g., from allylmagnesium bromide and acetone), this includes unreacted starting materials, solvents (like diethyl ether or THF), and side-products from competing reactions like enolization or Wurtz coupling.[5][6]
-
Exogenous Contaminants: These are introduced during workup, purification, or sample preparation. Common culprits include grease from glass joints (silicone or hydrocarbon-based)[7][8], residual solvents from washing glassware (acetone, hexanes)[9], plasticizers from pipette tips or vial caps[9][10], and moisture.
-
Degradation Products: Tertiary allylic alcohols can be sensitive to acidic conditions and may undergo rearrangement or elimination reactions.[11][12] While generally stable, prolonged storage or harsh purification conditions can lead to degradation.
Q2: My integration values don't seem correct, even for the main peaks. What's the issue?
A2: This is often due to the presence of broad signals from impurities like water or grease that are not properly integrated, or if the spectral baseline is distorted. It can also occur if there's a dynamic exchange process happening, such as with the hydroxyl proton. First, ensure your spectrum is correctly phased and baseline-corrected. Then, calibrate the integration of a well-resolved, non-overlapping peak from your target compound (e.g., the 6H singlet at ~1.25 ppm) to its expected value and re-evaluate the other integrals.
Q3: I see a very broad singlet that shifts between experiments. What could it be?
A3: A broad, shifting singlet is the classic signature of an exchangeable proton, most commonly from water (H₂O).[13] In deuterated chloroform (CDCl₃), this peak often appears around 1.56 ppm but can move depending on the sample's temperature and concentration.[14][15] The hydroxyl proton of your alcohol can also exchange with trace D₂O in the solvent, affecting its appearance. To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad peak should diminish or disappear as the protons exchange for deuterium.
Section 3: Troubleshooting Guide - Identifying Common Impurities
Use the following workflow and data table to diagnose unexpected peaks in your ¹H NMR spectrum.
Impurity Identification Workflow
This diagram provides a decision-making tree to help identify the class of an unknown impurity based on its general location in the ¹H NMR spectrum.
Caption: Troubleshooting flowchart for impurity identification.
Table 2: Common Impurities in the ¹H NMR of this compound (in CDCl₃)
| Observed Peak(s) (δ, ppm) | Appearance | Probable Identity | Likely Source & Rationale |
| ~0.0 | Sharp singlet | Silicone Grease | From greased ground-glass joints. Silicone is very nonpolar and can be difficult to remove.[9][14] |
| ~0.88 (t), ~1.26 (m) | Multiplets, often broad | Hydrocarbon Grease / Hexanes | From non-silicone vacuum grease or residual hexanes used during chromatography or extraction.[8] |
| ~1.21 (t), ~3.48 (q) | Triplet and Quartet | Diethyl Ether (Et₂O) | Common solvent for Grignard reagent preparation. Its high volatility means it should be removed by rotovap, but traces can persist.[3] |
| ~1.56 | Broad singlet | Water (H₂O) | Ubiquitous moisture from solvents, glassware, or the sample itself. Confirmed by D₂O shake.[13][14] |
| ~1.78 (m), ~3.65 (m) | Multiplets | Tetrahydrofuran (THF) | Another common Grignard solvent. Less volatile than diethyl ether, making it harder to remove completely.[14] |
| ~2.05 (s) | Sharp singlet | Acetic Acid | Can be formed from oxidation of acetaldehyde impurities or used in acidic workups.[14] |
| ~2.17 (s) | Sharp singlet | Acetone | Unreacted starting material if synthesis was incomplete. Also a very common solvent for washing glassware.[3][14] |
| ~7.26 | Sharp singlet | Chloroform (CHCl₃) | Residual proteo-solvent in the deuterated CDCl₃. Its presence is normal and used for spectral calibration.[13] |
Section 4: Experimental Protocols for Impurity Resolution
Protocol 1: Best Practices for Clean NMR Sample Preparation
The root cause of many impurities is contamination during sample preparation. Following a strict protocol can eliminate many common issues like grease and solvent peaks.
Objective: To prepare a sample of this compound for ¹H NMR analysis that is free from exogenous contaminants.
Materials:
-
NMR tube and cap (do not reuse caps if possible[9])
-
Pasteur pipette and bulb
-
Sample vial
-
Deuterated solvent (e.g., CDCl₃)
-
Cleaning solvents (Acetone, Hexanes/Pentane, Deionized Water)
-
Drying oven or high-vacuum line
Methodology:
-
Glassware Cleaning:
-
Thoroughly wash the NMR tube and sample vial with soap and water, followed by rinses with deionized water and then acetone.
-
Causality: Acetone removes water and many organic residues, but it is ineffective against nonpolar contaminants like grease.[9]
-
Perform a final rinse with a nonpolar solvent like hexanes or pentane to remove any residual grease or oils.
-
Dry the glassware in an oven at >100 °C for several hours or under high vacuum to remove all solvent traces.
-
-
Sample Preparation:
-
Place ~5-10 mg of your purified this compound into the clean, dry sample vial.
-
Using a clean Pasteur pipette, add ~0.6-0.7 mL of deuterated solvent.
-
Trustworthiness: Run a blank spectrum of your deuterated solvent from the same bottle to ensure it is not the source of contamination.[10]
-
Gently swirl to dissolve the sample.
-
Transfer the solution to the clean NMR tube. Avoid using disposable plastic syringes, as some are coated with silicone oil that can leach into the sample.[10]
-
Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) before inserting it into the spectrometer spinner.
-
Protocol 2: Purification by Fractional Distillation
For the removal of less volatile process-related impurities (e.g., THF, side-products) or any accumulated degradation products, fractional distillation is a highly effective method.
Objective: To purify liquid this compound from non-volatile or less-volatile impurities.
Apparatus:
-
Round-bottom flask (distilling pot)
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
-
(Optional) Vacuum adapter and vacuum source for reduced pressure distillation
Methodology:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all ground-glass joints are clean and properly sealed. If necessary, use minimal high-vacuum grease and ensure it is applied only to the upper part of the joint to avoid contact with the vapor path.
-
Place boiling chips or a magnetic stir bar in the distilling pot.
-
Causality: Boiling chips or stirring prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth boiling.[16]
-
-
Distillation:
-
Charge the distilling pot with the crude this compound (do not fill more than two-thirds full).
-
Begin heating the pot gently with the heating mantle.
-
Observe the temperature at the distillation head. The initial vapors will be from lower-boiling impurities. Collect this "forerun" in a separate flask and discard it.
-
Trustworthiness: The boiling point of pure this compound is ~121-122 °C at atmospheric pressure. When the thermometer reading stabilizes at this temperature, change to a clean receiving flask.
-
Collect the main fraction while the temperature remains constant. If the temperature drops, it indicates the desired product has finished distilling. If it rises sharply, higher-boiling impurities are beginning to distill. Stop the distillation at this point.
-
-
Purity Confirmation:
-
Acquire a ¹H NMR spectrum of the purified fraction to confirm the absence of the targeted impurities.
-
Section 5: References
-
Zhurakovskyi, A. (2016). Grease in NMR. Alex Zhurakovskyi Blog. --INVALID-LINK--
-
Reddit r/chemistry Community. (2022). Grease in NMRs. Reddit. --INVALID-LINK--
-
Reddit r/Chempros Community. (2024). Getting rid of grease peaks in NMR spectrum. Reddit. --INVALID-LINK--
-
SpectraBase. (n.d.). This compound, acetate. Wiley. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. MilliporeSigma. --INVALID-LINK--
-
Reddit r/Chempros Community. (2020). H-grease in NMR spectrum. Reddit. --INVALID-LINK--
-
Man, P. (n.d.). Si NMR Some Practical Aspects. Pascal-Man. --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. --INVALID-LINK--
-
Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. --INVALID-LINK--
-
SLT. (2025). Why Allylic Alcohol Is Stable. --INVALID-LINK--
-
Bruker. (2023). Determination of base oil content in lubricating greases by NMR. --INVALID-LINK--
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--
-
SpectraBase. (n.d.). This compound. Wiley. --INVALID-LINK--
-
University Course Material. (n.d.). Grignard Reaction. --INVALID-LINK--
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. --INVALID-LINK--
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. --INVALID-LINK--
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). why is tertiary carbocation more stable than primary allylic carbocation?. --INVALID-LINK--
-
ECHEMI. (n.d.). why is tertiary carbocation more stable than primary allylic carbocation?. --INVALID-LINK--
-
LearnExams. (2025). A study called "Allylic Carbocation Stability" examines.... --INVALID-LINK--
-
Chemistry Stack Exchange. (2015). Comparing the stabilities of allylic, benzylic, and tertiary radicals. --INVALID-LINK--
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 624-97-5 this compound. --INVALID-LINK--
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 2-Ethyl-4-methylpentanal. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. --INVALID-LINK--
-
Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL. --INVALID-LINK--
References
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. kovsky.net [kovsky.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. sltchemicals.com [sltchemicals.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 15. chem.washington.edu [chem.washington.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in the Synthesis of 2-Methyl-4-penten-2-ol
Welcome to the Technical Support Center for the synthesis of 2-methyl-4-penten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during this critical industrial synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the efficiency and reproducibility of your experiments.
The synthesis of this compound, a valuable intermediate in the production of fragrances and specialty chemicals, is often achieved through the Prins reaction or aldol condensation of isobutylene and acetaldehyde. Solid acid catalysts, such as zeolites and ion-exchange resins, are frequently employed to facilitate this reaction. However, catalyst deactivation is a significant hurdle that can lead to decreased yield, poor selectivity, and process interruptions. This guide provides a comprehensive overview of the primary causes of catalyst deactivation and offers practical, field-proven solutions.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Gradual Decrease in Acetaldehyde Conversion and Product Yield
A slow but steady decline in the conversion of acetaldehyde and the yield of this compound over time is a classic symptom of catalyst deactivation.
Potential Causes and Solutions:
-
Coke Formation: The most common cause of deactivation for solid acid catalysts like zeolites is the formation of carbonaceous deposits, or "coke," on the active sites and within the catalyst pores.[1][2] These deposits physically block access to the catalytic sites. Coke formation is often accelerated at higher reaction temperatures and with longer residence times.
-
Troubleshooting Steps:
-
Confirm Coke Presence: Analyze the spent catalyst using thermogravimetric analysis (TGA). A significant weight loss at high temperatures (450-600°C) in an oxidizing atmosphere is indicative of coke combustion.
-
Optimize Reaction Conditions: Lowering the reaction temperature, if feasible for the desired conversion rate, can reduce the rate of coke formation. Additionally, optimizing the feed ratio of isobutylene to acetaldehyde can minimize side reactions that lead to coke precursors.
-
Catalyst Regeneration: For zeolitic catalysts, a common regeneration procedure is calcination in air at high temperatures (e.g., 550-600°C) to burn off the coke deposits.[3] For ion-exchange resins, a solvent wash followed by acid treatment can be effective.[4]
-
-
-
Fouling by Polymeric Byproducts: The reaction can produce high molecular weight oligomers and polymers that are not easily desorbed from the catalyst surface, leading to pore blockage.[5]
-
Troubleshooting Steps:
-
Characterize Byproducts: Analyze the product stream using gas chromatography-mass spectrometry (GC-MS) to identify the presence of high-boiling point oligomers.
-
Modify Catalyst: Employing a catalyst with a larger pore size, such as a mesoporous zeolite, can improve resistance to fouling by larger molecules.[6]
-
Solvent Washing: For ion-exchange resins, washing the catalyst with a suitable organic solvent can dissolve and remove polymeric foulants.[4]
-
-
-
Poisoning by Impurities: Feedstock impurities, such as sulfur or nitrogen-containing compounds, can strongly and sometimes irreversibly bind to the active sites of the catalyst, rendering them inactive.[7]
-
Troubleshooting Steps:
-
Analyze Feedstock Purity: Ensure the purity of isobutylene and acetaldehyde feedstocks using appropriate analytical techniques.
-
Implement Feed Purification: If impurities are detected, use guard beds or other purification methods to remove them before the feedstock enters the reactor.
-
Catalyst Selection: Choose a catalyst that is known to be more resistant to poisoning by the specific impurities present in your system.
-
-
Issue 2: Shift in Product Selectivity
An undesirable change in the product distribution, such as an increase in the formation of byproducts like diisobutyl ketone or other oligomers, can be a sign of catalyst deactivation or changes in the active sites.
Potential Causes and Solutions:
-
Alteration of Acid Site Strength: The deposition of coke can selectively deactivate stronger acid sites, leading to a change in the catalytic pathways and, consequently, product selectivity.[3] It is known that strong acid sites can deactivate more rapidly than weaker ones.[3]
-
Troubleshooting Steps:
-
Characterize Acid Sites: Use techniques like ammonia temperature-programmed desorption (NH3-TPD) to analyze the acid site distribution of fresh and spent catalysts.
-
Catalyst Modification: Modify the catalyst to have a more uniform and desired acid site strength. For zeolites, this can be achieved through ion exchange or steam treatment.
-
Controlled Coking: In some cases, a controlled, mild coking of the catalyst can selectively poison the strongest acid sites that are responsible for unwanted side reactions, thereby improving selectivity to the desired product.
-
-
-
Pore Mouth Plugging: The formation of coke or polymers at the entrance of the catalyst pores can restrict the diffusion of reactants and products, leading to a shift in selectivity towards smaller molecules that can more easily access the remaining active sites.[8]
-
Troubleshooting Steps:
-
Porosity Analysis: Compare the pore size distribution of the fresh and spent catalyst using nitrogen physisorption (BET analysis).
-
Catalyst with Hierarchical Porosity: Utilize catalysts with a hierarchical pore structure (containing both micropores and mesopores) to mitigate diffusion limitations.
-
Regeneration: As with general coking, calcination or solvent washing can help to clear plugged pores.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of this compound?
A1: The most common catalysts are solid acids, particularly macroporous ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., H-BEA, H-MFI).[3][9] The choice of catalyst depends on the specific process conditions and desired selectivity.
Q2: How can I distinguish between catalyst deactivation by coking and poisoning?
A2: Coking is typically characterized by a gradual decline in activity and can often be reversed by calcination to burn off the carbonaceous deposits.[1] Poisoning, on the other hand, can cause a more rapid and sometimes irreversible loss of activity, even at low concentrations of the poison.[7] Elemental analysis of the spent catalyst can help identify the presence of common poisons like sulfur or nitrogen.
Q3: Is it possible to regenerate a deactivated catalyst, and is it cost-effective?
A3: Yes, catalyst regeneration is often possible and can be highly cost-effective compared to replacing the entire catalyst batch. For zeolites deactivated by coke, regeneration via calcination is a standard industrial practice.[3] For ion-exchange resins, regeneration typically involves washing with solvents and acid solutions.[4] The economic feasibility of regeneration depends on the cost of the catalyst, the severity of deactivation, and the efficiency of the regeneration process.
Q4: What is the typical lifetime of a catalyst in this synthesis?
A4: The lifetime of a catalyst can vary significantly depending on the catalyst type, reaction conditions, and feedstock purity. Under optimized conditions, a robust catalyst can last for hundreds of hours of continuous operation before requiring regeneration.
Q5: Can the reactor type influence the rate of catalyst deactivation?
A5: Yes, the reactor design can impact catalyst deactivation. For example, a continuous stirred-tank reactor (CSTR) may experience different deactivation profiles compared to a fixed-bed reactor due to variations in reactant and product concentrations at the catalyst surface. In fixed-bed reactors, deactivation can sometimes occur more rapidly at the reactor inlet where reactant concentrations are highest.
Data Presentation
Table 1: Comparison of Common Catalysts for this compound Synthesis
| Catalyst Type | Typical Operating Temperature (°C) | Key Advantages | Common Deactivation Mechanisms | Regeneration Method |
| Zeolite (e.g., H-BEA) | 100 - 150 | High thermal stability, shape selectivity | Coking, Pore plugging | Calcination in air |
| Ion-Exchange Resin (e.g., Amberlyst-15) | 60 - 120 | High activity at lower temperatures | Fouling by polymers, Thermal degradation | Solvent washing, Acid treatment |
Experimental Protocols
Protocol 1: Regeneration of a Coked Zeolite Catalyst
-
Catalyst Unloading: Carefully unload the deactivated catalyst from the reactor under an inert atmosphere to prevent uncontrolled combustion of coke.
-
Purging: Place the catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen) at a low flow rate while gradually increasing the temperature to the desired calcination temperature (e.g., 550°C).
-
Calcination: Once the target temperature is reached, slowly introduce a controlled flow of air or a mixture of air and nitrogen. Maintain this temperature for 4-6 hours to ensure complete combustion of the coke.
-
Cooling: After calcination, switch back to an inert gas flow and allow the catalyst to cool down to room temperature.
-
Storage: Store the regenerated catalyst under an inert atmosphere to prevent moisture adsorption before reloading it into the reactor.
Protocol 2: Regeneration of a Fouled Ion-Exchange Resin Catalyst
-
Solvent Wash: Suspend the deactivated resin in a suitable organic solvent (e.g., methanol or acetone) and stir for 1-2 hours to dissolve and remove adsorbed organic foulants.[4] Decant the solvent. Repeat this step two to three times.
-
Acid Treatment: After the solvent wash, immerse the resin in a dilute solution of a strong acid (e.g., 1 M H₂SO₄) and stir for 24 hours at room temperature.[4] This step helps to remove any remaining impurities and ensures the resin is in its active protonated form.
-
Rinsing: Decant the acid solution and rinse the resin with deionized water until the washings are neutral.
-
Drying: Dry the regenerated resin under vacuum at a temperature below its thermal stability limit (typically < 120°C).
Visualizations
Caption: Common catalyst deactivation pathways in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Regeneration of Ion Exchange Resin - FAQ [lanlangcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
minimizing the formation of isomers in 2-Methyl-4-penten-2-ol synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-methyl-4-penten-2-ol. Our focus is on troubleshooting and minimizing the formation of common isomeric impurities, ensuring high purity and yield of the target tertiary allylic alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method is the Grignard reaction. This involves the nucleophilic addition of an allyl organometallic reagent, typically allylmagnesium bromide, to acetone.[1][2] The reaction is highly effective for forming the desired carbon-carbon bond and generating the tertiary alcohol in a single step.
Q2: What are the primary isomeric impurities I should be concerned about in this synthesis?
A2: The major isomeric byproduct is the thermodynamically more stable conjugated isomer, 4-methyl-3-penten-2-ol . This is formed via a 1,3-hydrogen shift, which moves the double bond into conjugation with the carbon bearing the hydroxyl group. This rearrangement is typically catalyzed by acid.[3]
Q3: Why is my final product a mixture of isomers even after a successful Grignard reaction?
A3: Isomerization does not typically occur during the Grignard addition itself, especially if the reaction is kept cold. The rearrangement almost always happens during the aqueous workup stage. Tertiary allylic alcohols are highly susceptible to acid-catalyzed dehydration and isomerization.[4][5] If a strong acid (like HCl or H₂SO₄) is used to quench the reaction and protonate the intermediate magnesium alkoxide, the acidic conditions will promote the formation of a stable tertiary carbocation, which can then rearrange to the conjugated isomer upon elimination of a proton.
Q4: What is a "mild" or "non-acidic" workup, and why is it critical?
A4: A mild workup is essential to prevent the acid-catalyzed isomerization of the sensitive tertiary allylic alcohol product. The standard and most effective method is to "quench" the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][5][6] Ammonium chloride is the salt of a weak acid and a weak base, and its solution is only very mildly acidic (around pH 4.5-5.5). This is sufficient to protonate the magnesium alkoxide to yield the final alcohol but not acidic enough to cause significant isomerization.[6] It effectively provides a proton source without creating the strongly acidic environment that leads to unwanted side reactions.
Troubleshooting Guide: Minimizing Isomer Formation
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on mechanistic principles.
| Problem Encountered | Probable Cause | Recommended Solution & Scientific Rationale |
| Low Yield of this compound and a high percentage of 4-Methyl-3-penten-2-ol. | Acid-catalyzed isomerization during workup. | Action: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching instead of a strong acid.[6] Rationale: Strong acids protonate the hydroxyl group, which then leaves as water to form a resonance-stabilized tertiary carbocation. This intermediate allows for the rearrangement of the double bond to the more thermodynamically stable conjugated position. Saturated NH₄Cl provides a gentle protonation of the alkoxide intermediate without creating the low pH environment required for this isomerization pathway.[4][5] |
| Reaction is sluggish or does not initiate. | Inactive magnesium surface. | Action: Activate the magnesium turnings before adding the allyl bromide. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. Rationale: Magnesium readily forms a passivating oxide layer on its surface that prevents reaction. The activators chemically remove this layer, exposing fresh, reactive magnesium metal. |
| Significant amount of 1,5-hexadiene byproduct. | Wurtz-type coupling of the Grignard reagent. | Action: Ensure slow, dropwise addition of the allyl bromide solution to the magnesium suspension. Maintain a moderate reaction temperature to avoid localized heating. Rationale: The Wurtz coupling is a side reaction where two allyl groups couple. Slow addition maintains a low concentration of the alkyl halide, favoring the formation of the Grignard reagent over the coupling side reaction. |
| Final product is contaminated with solvent or starting materials. | Inefficient purification. | Action: Perform fractional distillation. The boiling points of the product and the main isomer are different enough for separation with an efficient column. Rationale: this compound has a boiling point of approximately 121-122 °C, while the conjugated isomer 4-methyl-3-penten-2-ol has a slightly higher boiling point. A fractionating column provides the necessary theoretical plates to separate these components. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from established procedures for Grignard reactions and is optimized to minimize isomer formation.
Step 1: Preparation of Allylmagnesium Bromide
-
Set up a dry, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Place magnesium turnings (1.2 eq) in the flask.
-
In the dropping funnel, place a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a small crystal of iodine and warm gently.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetone
-
Cool the freshly prepared Grignard reagent in an ice-salt bath to 0 to -5 °C.
-
Add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
Step 3: Mild Workup (Quenching)
-
Continue to cool the reaction mixture in the ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. This will quench any unreacted Grignard reagent and protonate the magnesium alkoxide salt.
-
Continue adding the NH₄Cl solution until the inorganic salts precipitate and two clear layers (aqueous and ether) are observed.
-
Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Protocol 2: Purification by Fractional Distillation
Objective: To separate the target product, this compound, from the higher-boiling isomer, 4-methyl-3-penten-2-ol.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a Vigreux or packed column to ensure adequate separation efficiency.
-
Distillation: Heat the crude product in the distillation flask.
-
Fraction Collection:
-
Forerun: Collect any low-boiling impurities (e.g., residual ether) and discard.
-
Main Fraction: Collect the fraction that distills at a constant temperature of 121-122 °C . This is your purified this compound.
-
Isomer Fraction: As the temperature begins to rise, the isomeric byproduct, 4-methyl-3-penten-2-ol (B.P. ~135-137 °C), will start to distill. This fraction should be collected separately.
-
| Compound | Structure | Boiling Point (°C) |
| This compound |
| 121-122 |
| 4-Methyl-3-penten-2-ol |
| 135-137 |
Protocol 3: Purity Analysis by GC-MS
Objective: To confirm the identity and quantify the isomeric purity of the final product.
-
GC-MS System: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent like dichloromethane or diethyl ether.
-
Illustrative GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 2 minutes
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-150.
-
-
Expected Results: this compound will elute before its higher-boiling isomer, 4-methyl-3-penten-2-ol. The identity of each peak can be confirmed by its mass spectrum. The relative peak areas can be used to determine the isomeric ratio.
Visualizing the Process
Reaction Pathway and Isomerization
Caption: Synthesis of this compound and the acid-catalyzed isomerization pathway.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. 4-METHYL-4-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 2. 4-METHYL-3-PENTEN-2-OL CAS#: 4325-82-0 [m.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. 3-Penten-2-ol, 4-methyl- (CAS 4325-82-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
scale-up challenges for the industrial production of 2-Methyl-4-penten-2-ol
Introduction: This technical support guide is designed for researchers, chemists, and process engineers involved in the industrial production of 2-Methyl-4-penten-2-ol. As a key intermediate in the synthesis of various fine chemicals and fragrances, scaling its production from the laboratory to an industrial setting presents a unique set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities, ensuring a safe, efficient, and scalable manufacturing process. Our approach is grounded in fundamental chemical engineering principles and practical, field-proven insights to support your drug development and manufacturing endeavors.
Section 1: Synthesis Route Deep Dive & Troubleshooting
The predominant industrial synthesis of this compound involves the acid-catalyzed reaction of isobutylene with acetaldehyde. This method offers high atom economy and utilizes readily available feedstocks. However, its successful implementation on a large scale hinges on precise control over reaction conditions to mitigate side reactions and optimize yield.
Primary Synthesis Pathway: Acetaldehyde & Isobutylene Condensation
The core of this process is the Prins-type reaction where isobutylene and acetaldehyde react in the presence of a solid acid catalyst, such as a supported heteropolyacid like HSiW-V2O5-SiO2, to form the desired tertiary alcohol.[1]
Reaction: CH₃CHO + (CH₃)₂C=CH₂ --(Catalyst)--> CH₂=CHCH₂C(CH₃)₂OH
A typical industrial process involves reacting a toluene solution of acetaldehyde with isobutylene under elevated temperature (e.g., 120°C) and pressure (e.g., 0.60 MPa) in a stirred autoclave reactor.[1]
Frequently Asked Questions (FAQs): Synthesis & Scale-Up
Q1: Our pilot run shows a significant yield of an isomeric byproduct, 4-methyl-3-en-2-pentanol. What is causing this and how can we improve selectivity for the desired this compound?
A1: The formation of 4-methyl-3-en-2-pentanol alongside this compound is a classic example of kinetic versus thermodynamic control in an acid-catalyzed reaction.
-
Causality: The reaction proceeds through a carbocation intermediate. The initial protonation of acetaldehyde and subsequent attack by isobutylene can lead to different carbocation rearrangements. The formation of the more substituted, and thus more stable, internal double bond in 4-methyl-3-en-2-pentanol is thermodynamically favored. Conversely, the formation of the terminal double bond in this compound is often kinetically favored.
-
Troubleshooting & Optimization:
-
Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product. Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity.[2]
-
Catalyst Selection: The acidity and pore structure of the catalyst play a crucial role. A catalyst with milder acid sites or specific pore dimensions that sterically hinder the formation of the thermodynamically favored isomer can improve selectivity.
-
Residence Time: Shorter residence times in the reactor can also favor the kinetic product by minimizing the time for the reaction to reach thermodynamic equilibrium.
-
Q2: We are observing a faster-than-expected decline in catalyst activity. What are the likely causes and what is the recommended regeneration protocol?
A2: Catalyst deactivation in this process is primarily due to coking, where heavy hydrocarbon byproducts deposit on the active sites of the catalyst.[3]
-
Causality: The acidic nature of the catalyst can promote the oligomerization of isobutylene into dimers, trimers, and higher molecular weight polymers.[4][5][6][7] These oligomers can block the catalyst pores and cover the active sites, leading to a loss of activity.
-
Troubleshooting & Optimization:
-
Feed Purity: Ensure that the acetaldehyde and isobutylene feeds are free from impurities that could act as coke precursors.
-
Operating Conditions: High temperatures and long residence times can accelerate coking.[3] Optimize these parameters to minimize coke formation.
-
Catalyst Regeneration Protocol: For supported heteropolyacid catalysts, a common and effective regeneration method is controlled thermal treatment (calcination).[8][9] This involves carefully burning off the carbonaceous deposits in a stream of air or a mixture of an inert gas and oxygen. The temperature must be carefully controlled to avoid sintering of the catalyst support or degradation of the active species.[8][9] A typical regeneration cycle would involve a gradual temperature ramp-up to a specific hold temperature (e.g., 400-500°C), followed by a cooling period.
-
Q3: During scale-up, we are concerned about the potential for runaway reactions. What are the primary safety concerns and how can they be mitigated?
A3: The acid-catalyzed oligomerization of isobutene is a highly exothermic reaction, which poses a significant risk of a thermal runaway if not properly controlled.[7]
-
Causality: Poor heat removal in a large reactor can lead to a rapid increase in temperature and pressure, potentially exceeding the design limits of the vessel.
-
Mitigation Strategies:
-
Reactor Design: Utilize a reactor with a high surface area-to-volume ratio, such as a multi-tubular reactor, to ensure efficient heat transfer.
-
Cooling Systems: Implement a robust cooling system with sufficient capacity to handle the heat of reaction. Redundant cooling systems are highly recommended.
-
Dosing Control: Add the reactants, particularly the isobutylene, in a controlled manner to manage the rate of heat generation.
-
Emergency Relief Systems: Equip the reactor with properly sized rupture discs and relief valves to safely vent excess pressure in the event of a runaway reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent the formation of flammable mixtures.
-
Section 2: Purification Challenges & Solutions
The purification of this compound to the high purity required for pharmaceutical and fine chemical applications presents its own set of challenges at an industrial scale.
Purification Workflow
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs): Purification
Q4: We are struggling to separate this compound from its isomer, 4-methyl-3-en-2-pentanol, by conventional fractional distillation. Why is this separation difficult and what are our options?
A4: The boiling points of this compound and its isomer are very close, making their separation by simple fractional distillation energy-intensive and inefficient, requiring a high number of theoretical plates.[10][11][12][13]
-
Troubleshooting & Optimization:
-
Extractive Distillation: This is a highly effective technique for separating components with close boiling points.[14][15][16][17][18] It involves introducing a high-boiling, non-volatile solvent that alters the relative volatility of the components to be separated. The choice of solvent is critical and should be based on its ability to selectively interact with one of the isomers.
-
Azeotropic Distillation: While less common for this specific separation, exploring the formation of azeotropes with an entrainer could be a viable strategy. The entrainer would form a lower-boiling azeotrope with one of the isomers, allowing it to be removed as the distillate.
-
Membrane Separation: Technologies like pervaporation and vapor permeation are emerging as energy-efficient alternatives to distillation for separating close-boiling mixtures.[19][20] These methods utilize semi-permeable membranes that allow for the selective passage of one component over another.
-
Q5: We are observing product degradation and the formation of high-boiling impurities during distillation. What is the cause and how can we prevent this?
A5: Tertiary allylic alcohols like this compound can be susceptible to thermal degradation, especially in the presence of residual acid from the synthesis step.
-
Causality: At elevated temperatures, the alcohol can undergo dehydration to form dienes or undergo acid-catalyzed etherification to form high-boiling ethers.[21][22][23][24][25]
-
Troubleshooting & Optimization:
-
Neutralization: Before distillation, it is crucial to completely neutralize any residual acid catalyst in the crude product stream. This can be achieved by washing with a dilute aqueous base solution.
-
Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points of the components, thereby reducing the thermal stress on the product and minimizing degradation.
-
Residence Time in Reboiler: Minimize the residence time of the product in the hot reboiler of the distillation column to reduce the extent of thermal decomposition.
-
Section 3: Alternative Synthesis Routes & Scale-Up Considerations
While the condensation of acetaldehyde and isobutylene is a common industrial route, other synthetic pathways exist, each with its own set of advantages and challenges for scale-up.
Grignard Reaction
The Grignard reaction is a classic laboratory method for synthesizing tertiary alcohols.[26][27] For this compound, this would involve the reaction of a suitable Grignard reagent (e.g., allylmagnesium bromide) with acetone.
Reaction: CH₃COCH₃ + CH₂=CHCH₂MgBr → CH₂=CHCH₂C(CH₃)₂OMgBr --(H₃O⁺)--> CH₂=CHCH₂C(CH₃)₂OH
| Advantages | Scale-Up Challenges |
| High yielding and versatile | Highly exothermic reaction with a significant risk of thermal runaway.[4][6] |
| Well-established chemistry | Grignard reagents are highly reactive with water and air, requiring strictly anhydrous and inert conditions.[6] |
| The use of flammable ether solvents (e.g., THF, diethyl ether) poses a significant fire hazard.[4][19] | |
| Formation of byproducts through side reactions like enolization and reduction.[20] |
Prins Reaction
The Prins reaction, in its broader definition, can be adapted to synthesize this compound.[8][28][29][30] This would involve the acid-catalyzed reaction of isobutylene with an acetaldehyde equivalent. The outcome of the Prins reaction is highly dependent on the reaction conditions.[29][30]
| Advantages | Scale-Up Challenges |
| Can utilize similar feedstocks to the primary industrial route | The reaction can produce a mixture of products, including 1,3-diols and dioxanes, depending on the conditions.[28][30] |
| Can be catalyzed by a variety of Lewis and Brønsted acids | Controlling selectivity can be challenging at an industrial scale. |
| Requires careful optimization of temperature, pressure, and catalyst to favor the desired allylic alcohol.[31][32] |
Comparative Analysis of Synthesis Routes for Industrial Production
| Feature | Acetaldehyde & Isobutylene | Grignard Reaction | Prins Reaction |
| Feedstocks | Readily available, low cost | More specialized (Grignard reagent) | Similar to primary route |
| Catalyst | Solid acid (recyclable) | Stoichiometric magnesium | Lewis or Brønsted acid |
| Safety | Exothermic, high pressure | Highly exothermic, flammable solvents, water-sensitive reagents | Exothermic, requires acid handling |
| Byproducts | Isomers, oligomers | Wurtz coupling, enolization products | Diols, dioxanes, ethers |
| Purification | Challenging isomer separation | Standard workup and distillation | Potentially complex mixture |
| Industrial Viability | High (demonstrated) | Moderate (high safety overhead) | Moderate (selectivity challenges) |
Section 4: Safety at Scale
The industrial production of this compound involves handling hazardous materials under demanding conditions. A robust safety protocol is paramount.
Key Chemical Hazards & Handling Procedures
-
Isobutylene: A highly flammable liquefied gas.[33][34][35][36][37]
-
Handling: Must be handled in a closed system with explosion-proof electrical equipment and lighting.[33] Grounding is essential to prevent the buildup of static electricity.[33] Use non-sparking tools.[33][36]
-
Storage: Store in a cool, well-ventilated area away from sources of ignition.[34] Cylinders should be secured to prevent falling.
-
PPE: Chemical-resistant gloves, safety glasses with side shields or goggles, and flame-retardant clothing are required. For large-scale transfers or in case of a leak, a self-contained breathing apparatus (SCBA) is necessary.[34]
-
-
Acetaldehyde: A flammable, volatile liquid with a pungent odor. It is also a suspected carcinogen.
-
Handling: Use in a well-ventilated area, preferably within a closed system. Avoid inhalation of vapors.
-
Storage: Store in a cool, dark, and well-ventilated area in tightly sealed containers. It can polymerize violently if contaminated with acids or bases.
-
PPE: Chemical-resistant gloves and splash goggles are essential. Respiratory protection may be required depending on the scale of operation and ventilation.
-
-
Solid Acid Catalyst: Can be corrosive and an irritant.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
PPE: Wear gloves, safety glasses, and a dust mask.
-
Process Safety Management
For any large-scale production of this compound, a comprehensive Process Safety Management (PSM) program should be implemented. This includes:
-
Hazard and Operability (HAZOP) studies: To identify and mitigate potential process hazards.
-
Management of Change (MOC) procedures: To ensure that any changes to the process are thoroughly evaluated for their safety implications.
-
Emergency planning and response: To prepare for and respond to potential incidents such as fires, explosions, or chemical releases.
References
- 1. Economic Analysis of Isoprene Production from Good Year Scientific Process, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. journal.bcrec.id [journal.bcrec.id]
- 7. researchgate.net [researchgate.net]
- 8. Graphite supported heteropolyacid as a regenerable catalyst in the dehydration of 1-butanol to butenes [e-spacio.uned.es]
- 9. mdpi.com [mdpi.com]
- 10. byjus.com [byjus.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US2552412A - Purification of aliphatic alcohols by extractive distillation - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. Extractive distillation - Wikipedia [en.wikipedia.org]
- 17. Extractive Distillation Method for Azeotropes - ChemEnggHelp [chemengghelp.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Analysis of Ethanol Dehydration using Membrane Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. jackwestin.com [jackwestin.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Synthesis of ethers by condensation of alcohols [quimicaorganica.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. cdn.ihs.com [cdn.ihs.com]
- 27. Khan Academy [khanacademy.org]
- 28. De-Alcoholisation: A Detailed Look Into The Process [puretechsystems.co.uk]
- 29. Prins Reaction [organic-chemistry.org]
- 30. Prins reaction - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
- 32. Origin of Manipulating Selectivity in Prins Cyclization by [Ga4L6]12- Supramolecular Catalysis through Host-Guest Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. chemicalbook.com [chemicalbook.com]
- 34. haskellcorp.com [haskellcorp.com]
- 35. airgas.com [airgas.com]
- 36. gasinnovations.com [gasinnovations.com]
- 37. gasinnovations.com [gasinnovations.com]
managing exothermic reactions in the synthesis of 2-Methyl-4-penten-2-ol
A Guide to Managing Exothermic Reactions
Welcome to the Technical Support Center for the synthesis of 2-Methyl-4-penten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the exothermic nature of this synthesis, primarily through the Grignard reaction. As Senior Application Scientists, we have compiled this guide based on established scientific principles and field-proven insights to ensure the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route to this compound and why is it exothermic?
The most common and efficient method for synthesizing this compound is the Grignard reaction between methylmagnesium bromide (CH₃MgBr) and acetone ((CH₃)₂CO).[1][2][3] This reaction is highly exothermic due to the formation of a stable carbon-carbon bond and the subsequent acid-base reaction during the workup.[4][5] The Grignard reagent is a strong nucleophile and a strong base, leading to a rapid and energetic reaction with the electrophilic carbonyl carbon of acetone.
Q2: What are the main safety concerns associated with this synthesis?
The primary safety concerns are the highly exothermic nature of the Grignard reaction, which can lead to a thermal runaway if not properly controlled.[6][7] This can result in a rapid increase in temperature and pressure, potentially causing the boiling over of flammable solvents like diethyl ether or tetrahydrofuran (THF), and in worst-case scenarios, vessel rupture.[6] Additionally, Grignard reagents are sensitive to air and moisture, and the final product, this compound, is classified as a skin and eye irritant.[8][9]
Q3: What is a thermal runaway and how can it be prevented?
A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[6] It occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system. Prevention involves several key strategies:
-
Slow and controlled addition of reagents: Adding the Grignard reagent to the acetone solution dropwise allows for the dissipation of heat as it is generated.
-
Efficient cooling: Maintaining a low reaction temperature using an ice bath or a cryocooler is crucial.[10]
-
Adequate stirring: Vigorous stirring ensures even temperature distribution and prevents the formation of localized hot spots.
-
Monitoring: Continuous monitoring of the internal reaction temperature is essential to detect any unexpected exotherms.[5]
-
Proper reaction scale: When scaling up, it's important to remember that the volume increases by the cube of the vessel radius, while the heat transfer area only increases by the square of the radius, making heat dissipation more challenging at larger scales.[7]
Q4: What are the key parameters to monitor during the reaction?
The most critical parameter to monitor is the internal reaction temperature . A sudden, uncontrolled rise in temperature is a clear indicator of a potential thermal runaway. Other parameters to observe include the rate of reflux (if any), changes in color or viscosity of the reaction mixture, and the rate of gas evolution during quenching. For larger scale reactions, in-situ monitoring techniques like FTIR can be used to track the consumption of reactants and formation of products in real-time.[5]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis of this compound.
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've added a small amount of the methylmagnesium bromide solution to the acetone, but the reaction hasn't started, and there's no temperature increase. What should I do?
-
Answer: Failure to initiate is a common problem in Grignard reactions. Here are the likely causes and solutions:
-
Wet glassware or solvent: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that anhydrous solvents are used.
-
Inactive magnesium surface (if preparing the Grignard reagent in-situ): The magnesium turnings may have an oxide layer. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[11] Gentle warming can also help, but be prepared to cool the reaction immediately once it initiates.
-
Low-quality reagents: Ensure the Grignard reagent and acetone are of high purity.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for a non-initiating Grignard reaction.
-
Issue 2: The reaction is too vigorous and difficult to control.
-
Question: As soon as I started adding the Grignard reagent, the reaction started boiling violently, and the temperature is rising rapidly. What should I do?
-
Answer: A highly vigorous reaction indicates that the rate of heat generation is exceeding the cooling capacity. Immediate action is required to prevent a runaway.
-
Stop the addition of the Grignard reagent immediately.
-
Increase cooling: If using an ice bath, add more ice and salt to lower the temperature. If you have a cryocooler, lower the setpoint.
-
Ensure vigorous stirring: This will help to dissipate the heat more effectively.
-
If the reaction continues to escalate, have a quenching agent ready. A cold, saturated aqueous solution of ammonium chloride (NH₄Cl) can be added slowly to quench the reaction. Caution: Quenching is also exothermic, so add the quenching agent slowly and with efficient cooling.[10]
-
Issue 3: The yield of this compound is low.
-
Question: After workup and purification, my product yield is much lower than expected. What are the possible reasons?
-
Answer: Low yields can result from several factors throughout the experimental process.
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to poor quality reagents, insufficient reaction time, or a non-stoichiometric ratio of reactants.
-
Side reactions: The most common side reaction is the formation of byproducts. In this synthesis, potential side reactions include:
-
Enolization of acetone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of acetone, leading to the formation of an enolate and unreacted starting material after workup.
-
Wurtz-type coupling: If preparing the Grignard reagent in-situ, the methyl halide can react with the already formed Grignard reagent to form ethane.[12]
-
-
Losses during workup and purification: Product can be lost during the quenching, extraction, and distillation steps. Ensure proper technique and minimize transfers.
Quantitative Data Summary for Optimizing Yield:
-
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.0 - 1.2 equivalents of CH₃MgBr per 1.0 equivalent of acetone | A slight excess of the Grignard reagent can help drive the reaction to completion, but a large excess can increase side reactions. |
| Reaction Temperature | 0 to 10 °C | Lower temperatures favor the desired nucleophilic addition over side reactions like enolization.[13] |
| Addition Rate | Slow, dropwise addition to maintain the desired temperature | Prevents heat accumulation and potential for thermal runaway. |
| Quenching Agent | Saturated aqueous NH₄Cl solution | Provides a milder quench than strong acids, which can sometimes lead to dehydration of the tertiary alcohol product.[10] |
Issue 4: The final product is contaminated with byproducts.
-
Question: My NMR spectrum of the final product shows impurities. What are they and how can I remove them?
-
Answer: Common impurities include unreacted starting materials and byproducts from side reactions.
-
Unreacted acetone: Can be removed by careful distillation.
-
Biphenyl (if using phenylmagnesium bromide for other syntheses): A common byproduct from the coupling of the Grignard reagent with unreacted aryl halide.[11] It can be removed by chromatography or recrystallization.
-
Dehydration product (2-methyl-1,3-pentadiene): Can form if the workup is too acidic or if the distillation is performed at too high a temperature. Use a mild quenching agent and distill under reduced pressure.
-
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound, with an emphasis on managing the exothermic reaction.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Thermometer or thermocouple
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous acetone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard distillation apparatus
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble the three-necked flask with the magnetic stir bar, dropping funnel, reflux condenser, and a thermometer/thermocouple to monitor the internal temperature.
-
Ensure all glassware is thoroughly dried.
-
Flush the entire apparatus with an inert gas (N₂ or Ar) to create an anhydrous atmosphere.
-
-
Charging the Reactor:
-
In the reaction flask, place a solution of anhydrous acetone in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Grignard Reagent:
-
Charge the dropping funnel with the methylmagnesium bromide solution.
-
Begin slow, dropwise addition of the Grignard reagent to the stirred acetone solution.
-
CRITICAL: Monitor the internal temperature closely. Maintain the temperature between 0 and 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Quenching the Reaction:
-
CAUTION: The quenching process is also exothermic.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to the reaction mixture while maintaining cooling with the ice bath.
-
Continue adding the quenching solution until the vigorous reaction ceases and two distinct layers form.
-
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the diethyl ether solvent using a rotary evaporator.
-
Purify the crude product by distillation under atmospheric or reduced pressure to obtain this compound.
-
Reaction Pathway Diagram:
Caption: Synthetic pathway for this compound via Grignard reaction.
References
- 1. homework.study.com [homework.study.com]
- 2. brainly.in [brainly.in]
- 3. testbook.com [testbook.com]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.org [acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. adichemistry.com [adichemistry.com]
- 13. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
selection of appropriate drying agents for 2-Methyl-4-penten-2-ol
Welcome to our dedicated technical support guide for the handling and processing of 2-Methyl-4-penten-2-ol. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical step of selecting an appropriate drying agent for this sensitive tertiary allylic alcohol. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their material and the success of their experiments.
Understanding the Challenge: The Chemical Nature of this compound
This compound is a valuable intermediate in organic synthesis.[] However, its structural features—a tertiary alcohol and an allylic double bond—render it susceptible to undesirable side reactions under certain conditions. The primary challenge in drying this compound is to remove water without inducing acid-catalyzed dehydration or rearrangement.
Tertiary alcohols are significantly more prone to dehydration to form alkenes compared to primary or secondary alcohols, a reaction that is readily catalyzed by acids and heat.[2] The resulting carbocation intermediate is stabilized by the adjacent alkyl groups. In the case of this compound, the allylic nature of the alcohol further enhances its reactivity, making it susceptible to rearrangements.
Therefore, the selection of a drying agent is not a trivial matter and requires careful consideration of the agent's chemical properties to avoid compromising the yield and purity of the desired alcohol.
Frequently Asked Questions (FAQs)
Q1: Why can't I use common acidic drying agents like anhydrous calcium chloride or sulfuric acid for this compound?
Acidic drying agents, such as anhydrous calcium chloride (which can be slightly acidic due to hydrolysis) and concentrated sulfuric acid, are incompatible with this compound. These agents can protonate the hydroxyl group, turning it into a good leaving group (water). This initiates an elimination reaction (dehydration) to form undesired alkene byproducts. Given the tertiary and allylic nature of the alcohol, this reaction can be particularly facile.
Q2: I observe the formation of new, unexpected peaks in my NMR spectrum after drying. What could be the cause?
The appearance of new signals in your NMR spectrum, particularly in the alkene region, strongly suggests that dehydration or rearrangement has occurred. This is a common issue when an inappropriate (acidic) drying agent is used, or if the drying process is performed at elevated temperatures. It is crucial to use neutral or basic drying agents and maintain mild conditions.
Q3: How do I know if the this compound is sufficiently dry?
Visual inspection can be a preliminary indicator. For instance, when using anhydrous sodium sulfate, the drying agent will clump together in the presence of water.[3][4] The solution is considered dry when freshly added drying agent remains free-flowing.[5] For more sensitive applications, the water content can be quantified using Karl Fischer titration.
Q4: Can I reuse the drying agents?
Molecular sieves can be regenerated by heating them in a furnace under vacuum to drive off the adsorbed water, making them a cost-effective option in the long run.[6] Anhydrous salts that form hydrates can sometimes be regenerated by heating, but it is often more practical and reliable to use fresh material for each application to ensure maximum drying efficiency.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low yield of this compound after drying and workup. | 1. Decomposition: Use of an acidic or overly reactive drying agent. 2. Adsorption: The product may be adsorbed onto the surface of the drying agent, especially if a large excess is used. | 1. Switch to a neutral or basic drying agent such as anhydrous potassium carbonate or 3Å molecular sieves. 2. Use the minimum amount of drying agent necessary. After decanting the dried solution, rinse the drying agent with a small amount of anhydrous solvent and combine the rinsings. |
| The solution remains cloudy or "wet" even after adding a significant amount of drying agent. | 1. Insufficient drying agent: The amount of water present exceeds the capacity of the added drying agent. 2. Slow kinetics: Some drying agents, like anhydrous sodium sulfate, have a slower rate of water absorption.[7][8] | 1. Add more drying agent in small portions until the solution becomes clear and freshly added agent no longer clumps. 2. Allow for a longer contact time with the drying agent, with occasional swirling. For faster drying, consider using anhydrous magnesium sulfate (if neutrality is confirmed to be sufficient) or molecular sieves. |
| The color of the solution changes during the drying process. | 1. Reaction with impurities: The drying agent may contain impurities that react with the alcohol or trace components in the solution. 2. Decomposition: A slight color change could indicate the onset of decomposition, especially if the temperature is not controlled. | 1. Use a high-purity grade of the drying agent. 2. Ensure the drying process is conducted at or below room temperature. |
Selection of Appropriate Drying Agents: A Comparative Analysis
The key to successfully drying this compound is to choose a drying agent that is chemically inert towards the alcohol. This necessitates the use of neutral or basic drying agents.
| Drying Agent | Type | Advantages | Disadvantages | Recommendation for this compound |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Neutral Salt | Inexpensive, high capacity, easy to handle.[5][7] | Slow-acting, may leave a small amount of residual water.[7][8] | Suitable for pre-drying. Can be used to remove the bulk of water before a more efficient drying agent is used. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Neutral Salt | Fast-acting, high capacity, provides a clear visual indication of dryness.[8] | Can be slightly acidic, fine powder can be difficult to filter. | Use with caution. Test on a small scale to ensure no degradation occurs. |
| Anhydrous Potassium Carbonate (K₂CO₃) | Basic Salt | Basic nature prevents acid-catalyzed side reactions, effective for drying alcohols.[9][10] | Can be slower than MgSO₄. | Highly Recommended. An excellent choice due to its basicity, which safeguards the sensitive alcohol. |
| 3Å Molecular Sieves | Neutral Adsorbent | Highly efficient, can achieve very low water content, inert to most organic compounds, regenerable.[6][11][12][13] | Higher initial cost, slower than some salt-based agents. | Highly Recommended. The 3Å pore size is ideal for selectively adsorbing water while excluding the larger alcohol molecule.[6] |
| Calcium Oxide (CaO) | Basic Oxide | Basic, effective for drying alcohols.[14][15] | Can be slow and may require distillation of the alcohol from the drying agent. | Suitable. A viable basic option, though perhaps less convenient than K₂CO₃ or molecular sieves for simple batch drying. |
Drying Agents to AVOID for this compound:
-
Anhydrous Calcium Chloride (CaCl₂): Can form adducts with alcohols and is often slightly acidic.
-
Concentrated Sulfuric Acid (H₂SO₄): A strong acid that will rapidly dehydrate the alcohol.
-
Phosphorus Pentoxide (P₄O₁₀): A highly reactive and acidic drying agent.
-
Calcium Hydride (CaH₂): A reactive hydride that is typically used for drying aprotic solvents and would react with the alcohol.
Experimental Protocols
Method 1: Drying with Anhydrous Potassium Carbonate
-
Transfer the this compound solution to a dry Erlenmeyer flask.
-
Add a small amount of anhydrous potassium carbonate (e.g., a spatula tip) to the solution.
-
Swirl the flask and observe the drying agent. If it clumps together, add more potassium carbonate in small portions.
-
Continue adding the drying agent until it no longer clumps and remains free-flowing upon swirling.
-
Allow the mixture to stand for at least 30 minutes with occasional swirling to ensure complete drying.
-
Carefully decant or filter the dried solution to separate it from the potassium carbonate.
Method 2: Drying with 3Å Molecular Sieves
-
Activate the 3Å molecular sieves by heating them in a furnace at a temperature and for a duration recommended by the manufacturer (typically >250 °C for several hours) under vacuum or an inert gas stream.
-
Allow the sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves (approximately 10-20% of the solution volume) to the this compound solution in a sealed container.
-
Allow the mixture to stand for several hours (or overnight for very low water content) with occasional swirling.
-
Decant or filter the dried solution from the molecular sieves.
Visualizing the Decision Process and Potential Pitfalls
To further clarify the selection process and the consequences of choosing an inappropriate drying agent, the following diagrams illustrate the key decision points and potential reaction pathways.
Caption: Decision workflow for selecting a drying agent.
Caption: Potential side reactions with acidic agents.
References
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 6. cnmstable.com [cnmstable.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sciencemadness Discussion Board - Alternative Ethanol Drying Agent - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 12. Dehydration of Ethanol | Molecular Sieve | Wintek Corporation [wintek-corp.com]
- 13. echemi.com [echemi.com]
- 14. quora.com [quora.com]
- 15. xylemtech.com [xylemtech.com]
stability issues of 2-Methyl-4-penten-2-ol under acidic or basic conditions
Welcome to the technical support resource for 2-Methyl-4-penten-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the stability challenges associated with this tertiary allylic alcohol. Here, we provide in-depth, mechanism-based answers to common issues encountered during experimentation.
Stability under Acidic Conditions
Tertiary allylic alcohols like this compound are notoriously sensitive to acidic environments. The presence of even catalytic amounts of acid can initiate a cascade of reactions, leading to low yields and a complex mixture of byproducts. Understanding the underlying mechanisms is crucial for controlling its reactivity.
FAQ 1: Why is my reaction yield low and my starting material consumed when using this compound in an acidic medium?
Short Answer: Your starting material is likely undergoing rapid acid-catalyzed decomposition. As a tertiary allylic alcohol, the hydroxyl group is easily protonated, creating an excellent leaving group (water) and forming a highly stabilized tertiary allylic carbocation.[1][2] This carbocation is the central intermediate for several unwanted side reactions.
In-Depth Explanation:
The process begins with the rapid and reversible protonation of the alcohol's hydroxyl group by an acid (H-A). This converts the poor leaving group (-OH) into a very good one (-OH₂⁺).[2][3] The subsequent departure of a neutral water molecule is energetically favorable and results in the formation of a resonance-stabilized carbocation. This initial activation is the rate-determining step for the degradation of your compound.
The stability of this carbocation is twofold:
-
Tertiary Nature: The positive charge is on a carbon atom bonded to three other carbons, which stabilize the charge through inductive effects.
-
Allylic Resonance: The positive charge is delocalized across the adjacent carbon-carbon double bond, further enhancing its stability and leading to multiple reactive sites.
FAQ 2: I'm observing multiple unexpected byproducts in my analysis (GC-MS, NMR). What are they likely to be?
Short Answer: The resonance-stabilized carbocation (Fig. 1) can proceed down several pathways, primarily dehydration (elimination) to form dienes or rearrangement followed by nucleophilic attack.
Detailed Breakdown of Potential Byproducts:
-
Dehydration Products (E1 Mechanism): The most common pathway is the loss of a proton from a carbon adjacent to the carbocation, leading to the formation of alkenes.[1] In this case, isomeric dienes are the primary products.
-
2-Methyl-1,3-pentadiene: Formed by removing a proton from the methyl group at C2. This is a conjugated diene and is often a major thermodynamic product.
-
4-Methyl-1,3-pentadiene: Formed by removing a proton from the C3 methylene group. This is also a conjugated diene.
-
2-Methyl-1,4-pentadiene: Formed by removing a proton from the terminal methyl group of the resonance structure. This is an unconjugated diene and typically a minor product.
-
-
Allylic Rearrangement Product (Sɴ1-type): If water is present as a nucleophile (as is often the case in aqueous acidic media), it can attack the alternative carbon of the resonance-stabilized cation.[4] This results in a constitutional isomer.
-
4-Methyl-3-penten-2-ol: This secondary allylic alcohol is formed when water attacks the C4 position of the carbocation system.
-
| Potential Byproduct | Formation Pathway | Key Identifier |
| 2-Methyl-1,3-pentadiene | Dehydration (E1) | Conjugated diene system |
| 4-Methyl-1,3-pentadiene | Dehydration (E1) | Conjugated diene system |
| 4-Methyl-3-penten-2-ol | Allylic Rearrangement | Isomeric secondary alcohol |
| Dimeric/Polymeric materials | Polymerization of dienes | High molecular weight species |
FAQ 3: How can I prevent or minimize the degradation of this compound in my process?
Short Answer: The key is to avoid the formation of the carbocation intermediate. This can be achieved by carefully controlling reaction parameters or by using a protecting group strategy.
Troubleshooting and Prevention Strategies:
| Parameter | Problematic Conditions (Avoid) | Recommended Conditions (Best Practice) | Rationale |
| pH / Catalyst | Strong mineral acids (H₂SO₄, HCl), strong Lewis acids (AlCl₃, BF₃·OEt₂). | Use buffered systems if possible. If acid is required, use weaker, milder acids (e.g., pyridinium p-toluenesulfonate, PPTS) or perform reactions in the presence of a nucleophilic solvent that can trap the carbocation if it forms. | Strong, non-nucleophilic acids are highly effective at promoting dehydration.[1][3] Milder conditions lower the rate of protonation and subsequent decomposition. |
| Temperature | Elevated temperatures (> 25 °C). | Maintain the lowest possible temperature for your desired reaction (e.g., 0 °C to -78 °C). | Elimination and rearrangement reactions have a significant activation energy barrier.[1] Lowering the temperature drastically reduces the rate of these side reactions. |
| Solvent | Non-polar, aprotic solvents (e.g., Toluene, Hexane). | Polar, protic solvents (if compatible with your reaction) can help stabilize the starting material through hydrogen bonding. | Non-polar solvents do not stabilize the ground state of the alcohol, potentially making the transition to the carbocation more favorable. |
| Reaction Time | Prolonged reaction times. | Monitor the reaction closely (e.g., by TLC or LCMS) and quench as soon as the desired transformation is complete. | Increased time provides more opportunity for the starting material to decompose. |
Advanced Strategy: Protecting Groups If your synthetic route requires harsh acidic conditions for other functional groups, consider protecting the tertiary alcohol. An acid-labile protecting group like a silyl ether (e.g., TMS, TES) can be used. It can be installed under basic or neutral conditions and later removed under carefully controlled, mild acidic or fluoride-mediated conditions after the critical acidic step is complete.
Troubleshooting Guide: A Quick Protocol to Test Stability
If you suspect your reaction conditions are causing degradation, perform this simple control experiment:
-
Setup: In a small vial, dissolve a sample of this compound in your reaction solvent.
-
Addition: Add the acid catalyst you intend to use at the planned reaction concentration and temperature.
-
Monitoring: Take aliquots at regular intervals (e.g., 5 min, 15 min, 1 hour).
-
Analysis: Quench the aliquots with a mild base (e.g., saturated NaHCO₃ solution) and extract with a suitable organic solvent (e.g., diethyl ether). Analyze the organic layer by GC-MS or TLC to observe the disappearance of the starting material and the appearance of new products.
-
Evaluation: This will give you a clear indication of the stability of your compound under your specific proposed conditions and the timescale of its decomposition.
Stability under Basic Conditions
FAQ 1: Is this compound stable under common basic conditions (e.g., NaOH, K₂CO₃, Et₃N)?
Short Answer: Yes, this compound is generally very stable under a wide range of basic conditions.
In-Depth Explanation:
The stability arises from the nature of the hydroxyl group. In a basic medium, the most likely event is the deprotonation of the alcohol to form a corresponding alkoxide anion (R-O⁻).
-
Poor Leaving Group: Unlike the acid-catalyzed scenario where the hydroxyl is converted to a good leaving group, the alkoxide is an even poorer leaving group than -OH. There is no low-energy pathway for it to depart and initiate rearrangement or elimination.
-
No Activation: Bases do not activate the C-O bond for cleavage. Therefore, the core structure of the molecule remains intact.
You can confidently use this compound as a solvent or substrate in reactions involving common inorganic bases (hydroxides, carbonates) and organic amines.
FAQ 2: Are there any exceptions or specific basic reagents I should avoid?
Short Answer: While stable to most bases, you should be cautious with reagents that can react with the alkene or alcohol functionality through mechanisms other than simple acid-base chemistry.
Specific Cases to Consider:
-
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) under basic conditions will readily oxidize and potentially cleave the carbon-carbon double bond.
-
Very Strong, Non-Nucleophilic Bases: While unlikely to cause decomposition of the alcohol itself, extremely strong bases like LDA or NaH could deprotonate less acidic, but kinetically accessible, allylic protons at C3, potentially leading to isomerization if coupled with a proton source. However, this is not a common pathway and requires specific conditions.
-
Reactions Targeting the Alcohol: The alcohol can, of course, be transformed under basic conditions if an appropriate electrophile is added. For example, it can be acylated using an acid chloride in the presence of pyridine or converted to an ether via the Williamson ether synthesis (deprotonation with a strong base like NaH followed by addition of an alkyl halide). These are desired transformations, not stability issues.
References
Technical Support Center: Byproduct Identification in 2-Methyl-4-penten-2-ol Reactions
Welcome to the technical support center for navigating the complexities of 2-Methyl-4-penten-2-ol reactions. As a specialty tertiary alcohol with both an alkene and a hydroxyl group, this compound presents a unique landscape of potential chemical transformations.[][2] This guide is designed for researchers, scientists, and drug development professionals to proactively identify and characterize common and unexpected byproducts, ensuring the integrity and success of your synthetic routes.
My experience in the field has shown that a deep understanding of reaction mechanisms is the cornerstone of effective troubleshooting. This guide moves beyond simple protocols to explain the causality behind byproduct formation and the logic driving our analytical strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the initial stages of working with this compound.
Q1: What are the most common byproducts I should anticipate in my reactions?
A: The byproducts are highly dependent on your reaction conditions. However, the most common classes of byproducts stem from the two reactive centers in the molecule: the tertiary alcohol and the terminal alkene.
-
Acid-Catalyzed Reactions: Expect a mixture of isomeric dienes from dehydration, primarily 2-methyl-1,3-pentadiene and 2-methyl-2,4-pentadiene. Under certain conditions, you may also see rearrangements.
-
Oxidative Reactions: As a tertiary alcohol, it is resistant to mild oxidation.[3][4] Under harsh conditions (e.g., hot, acidic permanganate or dichromate), you will see C-C bond cleavage, leading to smaller molecules like acetone and propanoic acid.[3]
-
Thermal Stress: High temperatures can induce isomerization of the double bond or dehydration.
Q2: I'm seeing multiple peaks on my Gas Chromatography (GC) trace with very similar mass spectra. What are they?
A: This is a classic sign of isomer formation. In the case of this compound, you are likely observing constitutional isomers or, if chiral centers are formed, diastereomers. For example, acid-catalyzed dehydration can produce multiple alkene isomers like 2-methyl-2-pentene and 2-methyl-1-pentene from a saturated analogue, 2-methyl-2-pentanol.[5][6] Differentiating these requires high-resolution gas chromatography and careful analysis of fragmentation patterns or, more definitively, Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What is the single most effective analytical technique for monitoring these reactions?
A: For routine reaction monitoring and initial byproduct identification, Gas Chromatography-Mass Spectrometry (GC-MS) is unparalleled for its ability to separate volatile compounds and provide immediate mass information.[7] However, for unambiguous structure elucidation of an unknown byproduct, isolation followed by NMR spectroscopy is the gold standard.[8]
Q4: How can I quickly confirm if an unknown peak is another alcohol?
A: Infrared (IR) spectroscopy is a fast method to check for the characteristic broad O-H stretch of an alcohol, typically found between 3300-3600 cm⁻¹.[9] In ¹H NMR, adding a drop of deuterium oxide (D₂O) to your sample will cause the alcohol's O-H proton signal to disappear due to proton-deuterium exchange. This "D₂O shake" is a definitive test.[10]
Part 2: Troubleshooting Guides
This section uses a problem-and-solution format to address specific experimental challenges.
Scenario A: Acid-Catalyzed Dehydration Reactions
Q: My goal was to dehydrate this compound to a specific diene, but my GC-MS shows a complex mixture of products. How do I identify them and control the selectivity?
A: This outcome is common due to the stability of the intermediate tertiary carbocation, which allows for multiple elimination pathways.
-
Causality: When you protonate the hydroxyl group, it leaves as water, forming a tertiary carbocation. A proton can then be eliminated from adjacent carbons. Elimination of a proton from the C1 methyl group gives 2-methyl-1,3-pentadiene, while elimination from the C3 methylene group gives 2-methyl-2,4-pentadiene. The thermodynamic stability of the resulting conjugated dienes often dictates the product ratio, but this can be influenced by the acid catalyst and temperature.
-
Troubleshooting Steps:
-
Peak Identification: Compare the mass spectra of your product peaks with a reference library (e.g., NIST). Isomeric dienes will have the same molecular ion (M⁺) but may show subtle differences in their fragmentation patterns.
-
Control Temperature: Dehydration reactions are sensitive to temperature. Lowering the temperature may favor the kinetically controlled product over the thermodynamically more stable product. Run a temperature screen (e.g., 40°C, 60°C, 80°C) to find the optimal conditions.
-
Vary the Acid Catalyst: The choice of acid can influence selectivity. Compare results from a strong Brønsted acid like sulfuric acid with a solid acid catalyst like Amberlyst-15. Solid acids can sometimes offer better selectivity and easier workup.
-
Scenario B: Unexpected Oxidation Results
Q: I attempted an oxidation reaction on this compound, expecting to form a ketone, but the starting material was mostly consumed, and I can't identify the products. What happened?
A: This is a classic case of misunderstanding the substrate's reactivity. Tertiary alcohols lack a hydrogen atom on the carbinol carbon and thus cannot be oxidized to ketones or aldehydes under standard conditions (e.g., PCC, Swern).
-
Causality: To oxidize a tertiary alcohol, you must use harsh, forcing conditions (e.g., strong acid and a potent oxidizer like KMnO₄ with heat).[4] These conditions do not lead to a simple ketone but instead cause oxidative cleavage of C-C bonds adjacent to the alcohol. The reaction fragments the molecule.
-
Troubleshooting Steps:
-
Analyze for Cleavage Products: Based on the structure, the expected cleavage products are acetone (from the three carbons including the gem-dimethyl group) and, after further oxidation of the remaining fragment, propanoic acid.[3] Adjust your GC-MS or HPLC method to detect these smaller, more polar molecules.
-
Re-evaluate Synthetic Goal: If your goal was to introduce a carbonyl, this is not a viable pathway. You must reconsider your synthetic strategy. For instance, could you use an alternative starting material that is a secondary alcohol?
-
Protecting Group Strategy: If you intended to oxidize the alkene without affecting the alcohol, you must first protect the hydroxyl group (e.g., as a silyl ether) before proceeding with the oxidation.
-
Part 3: Analytical Workflows & Protocols
Byproduct Identification Workflow
This workflow outlines the logical progression from detecting an unknown peak to confirming its structure.
Caption: Logical workflow for identifying unknown byproducts.
Common Byproducts and Their Analytical Signatures
| Byproduct Name | Formation Condition | Expected M/Z (EI) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 2-Methyl-1,3-pentadiene | Acid-catalyzed dehydration | 82 (M⁺), 67 | ~6.0-6.4 (m, 1H), ~4.9-5.2 (m, 3H), ~1.8 (s, 3H) | ~110-145 (4x C=C), ~18 (CH₃) |
| 2-Methyl-2,4-pentadiene | Acid-catalyzed dehydration | 82 (M⁺), 67 | ~5.7-6.3 (m, 2H), ~4.9 (d, 2H), ~1.7-1.8 (2x s, 6H) | ~115-140 (4x C=C), ~20-25 (2x CH₃) |
| Acetone | Harsh Oxidation | 58 (M⁺), 43 | ~2.17 (s) | ~206 (C=O), ~30 (CH₃) |
| Propanoic Acid | Harsh Oxidation | 74 (M⁺), 45, 29 | ~11.5 (br s, 1H), ~2.3 (q, 2H), ~1.1 (t, 3H) | ~180 (C=O), ~28 (CH₂), ~9 (CH₃) |
Experimental Protocols
Protocol 1: Sample Preparation and GC-MS Analysis
This protocol provides a self-validating system by including an internal standard for accurate quantification.
-
Prepare Internal Standard (IS) Stock: Accurately prepare a 1 mg/mL solution of a suitable internal standard (e.g., n-dodecane, which is unlikely to be in your reaction mixture) in your analysis solvent (e.g., Hexane or Ethyl Acetate).
-
Sample Preparation:
-
Quench a 100 µL aliquot of your reaction mixture in 900 µL of the analysis solvent.
-
Vortex thoroughly. If solids are present, centrifuge and take the supernatant.
-
In a new GC vial, combine 100 µL of your diluted sample with 100 µL of the IS stock solution.
-
-
GC-MS Parameters (Example):
-
Injector: 250°C, Split ratio 50:1.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
-
MS Detector: Scan range 35-500 m/z.
-
-
Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing the peak area of your analyte to the peak area of the internal standard.
Protocol 2: Structure Confirmation using ¹H NMR and D₂O Shake
This protocol confirms the presence of a hydroxyl group in a purified byproduct.
-
Acquire Standard ¹H NMR: Dissolve ~5-10 mg of the purified byproduct in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire a standard proton NMR spectrum. Identify the suspected O-H proton signal (often a broad singlet).[11][12]
-
Perform D₂O Shake:
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake gently for ~30 seconds to mix. You may see a separate D₂O layer.
-
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire the ¹H NMR spectrum again using the same parameters.
-
Analyze: Compare the two spectra. If the suspected O-H peak has disappeared or significantly diminished, you have confirmed the presence of an exchangeable proton, characteristic of an alcohol.[10]
References
- 2. This compound | 624-97-5 [amp.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. azom.com [azom.com]
- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alcohols | OpenOChem Learn [learn.openochem.org]
- 12. youtube.com [youtube.com]
Validation & Comparative
alternative reagents to allyl magnesium bromide for 2-Methyl-4-penten-2-ol synthesis
An In-Depth Technical Guide to Alternative Reagents for the Synthesis of 2-Methyl-4-penten-2-ol
This guide provides a comprehensive comparison of alternative nucleophilic allylation reagents to the traditional allyl magnesium bromide for the synthesis of the tertiary homoallylic alcohol, this compound, from acetone. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this common synthetic transformation, particularly in contexts where sensitive functional groups, scalability, or reaction conditions are a concern.
Executive Summary
The addition of an allyl group to a ketone is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While the Grignard reaction, utilizing allyl magnesium bromide, is a robust and high-yielding method, its high basicity and intolerance to moisture and protic functional groups limit its application, especially in the synthesis of complex molecules. This guide explores several modern alternatives, including Barbier-type reactions (using Zn, In), organocerium reagents, the Nozaki-Hiyama-Kishi (NHK) reaction, the Hosomi-Sakurai allylation, and other organozinc-based methods. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each, supported by experimental protocols and comparative data to inform reagent selection for specific synthetic challenges.
The Benchmark: The Grignard Reaction with Allyl Magnesium Bromide
The reaction of allyl magnesium bromide with acetone is a classic and straightforward method to produce this compound. The organomagnesium compound is typically prepared in advance from allyl bromide and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][2]
Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the carbanionic allyl group on the electrophilic carbonyl carbon of acetone. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the final tertiary alcohol product.
Advantages:
-
High yields (often >75%) are achievable under optimized conditions.[3]
-
Reagents are readily available and the procedure is well-established in the literature.
Limitations:
-
High Basicity: Allyl magnesium bromide is a strong base and can deprotonate any acidic protons present in the substrate (e.g., α-protons of enolizable ketones), leading to side products and reduced yields.
-
Moisture and Air Sensitivity: Grignard reagents react vigorously with water, alcohols, and atmospheric oxygen and carbon dioxide, necessitating strictly anhydrous and inert reaction conditions.[1]
-
Functional Group Intolerance: It is incompatible with many common functional groups, including esters, nitriles, and amides, limiting its use in complex syntheses.
Standard Experimental Workflow: Grignard Synthesis
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methyl-4-penten-2-ol Quantification
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Methyl-4-penten-2-ol. As a volatile, unsaturated tertiary alcohol, the accurate and precise measurement of this compound is critical in various research and drug development contexts. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of suitable analytical techniques, supported by detailed experimental protocols and validation insights grounded in scientific principles and regulatory expectations.
Introduction: The Analytical Challenge of this compound
This compound (also known as allyldimethylcarbinol) is a tertiary alcohol with the chemical formula C₆H₁₂O.[1] Its structure, featuring a double bond and a tertiary alcohol group, presents unique analytical challenges. The volatility of this compound makes it a prime candidate for gas chromatography, while its lack of a strong chromophore complicates its detection by UV-based high-performance liquid chromatography.
The accurate quantification of this compound is essential for process control in chemical synthesis, for monitoring its levels as a potential impurity in pharmaceutical preparations, and in various research applications. The validation of the analytical method used is paramount to ensure the reliability, consistency, and accuracy of the obtained results. This guide will explore and compare two primary analytical techniques: Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID), along with a discussion on derivatization to enable UV detection.
The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[2]
Method 1: Headspace Gas Chromatography (HS-GC-FID/MS)
Principle: Headspace Gas Chromatography is an ideal technique for the analysis of volatile organic compounds (VOCs) in liquid or solid samples. The sample is placed in a sealed vial and heated, allowing the volatile analytes to partition between the sample matrix and the headspace gas. A portion of the headspace is then injected into the gas chromatograph for separation and detection. This technique minimizes matrix effects and protects the GC inlet and column from non-volatile components. For detection, Flame Ionization Detection (FID) offers excellent sensitivity for hydrocarbons, while Mass Spectrometry (MS) provides definitive identification of the analyte.
Causality Behind Experimental Choices: The choice of HS-GC is dictated by the high volatility of this compound. The "salting-out" effect, achieved by adding a salt like sodium chloride to the sample, increases the ionic strength of the aqueous phase, thereby reducing the solubility of the analyte and promoting its partitioning into the headspace for enhanced sensitivity. The use of a polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., Stabilwax), is chosen to effectively separate the polar alcohol from other potential volatile components.
Experimental Protocol: HS-GC-FID/MS
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound into a 20 mL headspace vial.
-
Add a known volume of an appropriate solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Add 1 g of sodium chloride to the vial.
-
Spike the vial with an appropriate internal standard (e.g., 2-methyl-2-pentanol) for improved quantitative accuracy.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
-
Instrumentation:
-
Headspace Autosampler:
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL
-
-
Gas Chromatograph:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: Stabilwax or equivalent (30 m x 0.25 mm I.D., 0.5 µm film thickness)[3]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes
-
Ramp: 10°C/min to 180°C
-
Hold for 5 minutes
-
-
-
Detector:
-
FID: Temperature: 280°C
-
MS: Transfer line temperature: 240°C; Ion source temperature: 230°C; Scan range: m/z 35-350
-
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent, covering the expected concentration range of the samples.
-
Treat the calibration standards in the same manner as the samples (addition of internal standard and sodium chloride).
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Method Validation (as per ICH Q2(R2))
-
Specificity: The ability to assess the analyte in the presence of other components. For HS-GC-FID, this is demonstrated by the chromatographic separation of the analyte peak from other potential volatiles. With HS-GC-MS, specificity is further enhanced by comparing the mass spectrum of the peak to a reference spectrum.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of at least 5 concentration levels. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery studies on a placebo or sample matrix, with acceptance criteria of 98-102% recovery.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, under the same conditions. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Analysis on different days, with different analysts or equipment. The RSD should be ≤ 3%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., incubation temperature, oven temperature ramp rate).
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Principle: HPLC is a powerful separation technique, but this compound lacks a UV chromophore, making detection by common UV detectors challenging. A Refractive Index Detector (RID) is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte. This makes it suitable for the analysis of non-chromophoric compounds like alcohols.
Causality Behind Experimental Choices: The choice of an ion-exclusion column, such as the Aminex HPX-87H, is based on its ability to separate small organic molecules like alcohols and acids in an aqueous mobile phase.[4][5] An acidic mobile phase (e.g., dilute sulfuric acid) is used to ensure the analytes are in a non-ionized state, which is necessary for retention on this type of column. The isocratic elution simplifies the method and is compatible with the RID.
Experimental Protocol: HPLC-RID
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase (0.01 N Sulfuric Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Method Validation (as per ICH Q2(R2))
The validation parameters for HPLC-RID are the same as for HS-GC. However, some considerations are specific to this technique:
-
Specificity: Due to the universal nature of the RID, specificity can be a challenge. It is crucial to demonstrate that there are no co-eluting impurities from the sample matrix.
-
Sensitivity: RID is generally less sensitive than FID or MS, which will result in higher LOD and LOQ values.
-
Robustness: The RID is sensitive to changes in mobile phase composition and temperature, so these parameters should be carefully evaluated during robustness studies.
Alternative Method: HPLC with UV Detection via Pre-column Derivatization
For enhanced sensitivity and specificity in HPLC, this compound can be derivatized to introduce a UV-active chromophore. Benzoyl chloride is a suitable derivatizing agent for alcohols, reacting with the hydroxyl group to form a highly UV-absorbent benzoyl ester.[6][7][8]
Principle of Derivatization: The reaction is a nucleophilic acyl substitution where the oxygen of the alcohol attacks the carbonyl carbon of benzoyl chloride, displacing the chloride ion. The reaction is typically carried out in an alkaline medium to deprotonate the alcohol, increasing its nucleophilicity.[9]
General Derivatization Protocol:
-
To the sample containing this compound in an appropriate solvent, add an alkaline buffer (e.g., 100 mM sodium carbonate).[7]
-
Add a solution of benzoyl chloride in acetonitrile.[7]
-
Vortex the mixture and allow it to react at room temperature.
-
Quench the reaction by adding an acid.
-
The resulting derivative can then be analyzed by reversed-phase HPLC with UV detection (e.g., at 230 nm).
This approach offers significantly lower detection limits compared to HPLC-RID but requires an additional sample preparation step and careful optimization of the derivatization reaction.
Comparative Analysis
| Feature | Headspace Gas Chromatography (HS-GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-RID) | HPLC-UV with Derivatization |
| Principle | Partitioning of volatile analyte into headspace, followed by GC separation. | Separation of non-chromophoric analyte in the liquid phase, detection by refractive index change. | Chemical modification to add a UV-absorbing group, followed by HPLC separation and UV detection. |
| Sample Preparation | Simple dilution and sealing in a vial. | Simple dilution and filtration. | More complex, requires a chemical reaction step. |
| Specificity | High (especially with MS detection). | Moderate (potential for co-elution). | High (chromatographic separation and specific UV absorbance). |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL). | Lower (µg/mL). | Very high (ng/mL or lower). |
| Robustness | Generally robust. | Sensitive to mobile phase and temperature changes. | Dependent on the reproducibility of the derivatization reaction. |
| Throughput | Can be high with an autosampler. | Generally high. | Lower due to the extra derivatization step. |
| Cost | Moderate to high (especially with MS). | Lower. | Moderate (reagent costs and method development time). |
Visualization of Analytical Workflows
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
Headspace Gas Chromatography (HS-GC) coupled with FID or MS is the recommended method for its high sensitivity, specificity, and robustness, especially for trace-level analysis in complex matrices. The use of MS detection provides unequivocal identification, which is crucial in regulated environments.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) offers a viable, cost-effective alternative when the higher sensitivity of GC is not required. Its simplicity in sample preparation and operation makes it suitable for routine analysis of higher concentration samples. However, careful validation of specificity is essential.
-
HPLC with UV detection following pre-column derivatization is a powerful option when very low detection limits are necessary and GC is not available or suitable. The added complexity of the derivatization step must be weighed against the significant improvement in sensitivity.
Ultimately, the selected method must be rigorously validated to demonstrate its fitness for the intended purpose, ensuring the generation of reliable and accurate data in compliance with scientific and regulatory standards.
References
- 1. A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. shimadzu.com [shimadzu.com]
- 4. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of alcohols... - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalysts for the Dehydration of 2-Methyl-4-penten-2-ol
Introduction: The Quest for Efficient Isoprene Precursors
The catalytic dehydration of tertiary alcohols is a cornerstone reaction in organic synthesis, providing access to valuable alkenes and dienes. 2-Methyl-4-penten-2-ol stands out as a particularly interesting substrate, as its selective dehydration can lead to the formation of conjugated dienes, which are precursors to isoprene, a critical monomer for synthetic rubber and other polymers. The challenge lies in achieving high conversion and, more importantly, high selectivity towards the desired conjugated diene product while minimizing side reactions and employing catalysts that are robust, reusable, and environmentally benign.
This guide provides a comparative analysis of various catalytic systems for the dehydration of this compound. We will move beyond a simple listing of options to dissect the mechanistic underpinnings, experimental considerations, and performance trade-offs associated with each class of catalyst. This analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature, designed to equip researchers with the insights needed to make informed decisions in their own work.
Reaction Fundamentals: The E1 Pathway
The acid-catalyzed dehydration of a tertiary alcohol such as this compound proceeds via an Elimination Unimolecular (E1) mechanism.[1] This multi-step process is favored due to the stability of the tertiary carbocation intermediate formed.
-
Protonation: The reaction is initiated by the rapid and reversible protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water).[2][3]
-
Carbocation Formation: The C-O bond cleaves, and the water molecule departs, forming a relatively stable tertiary carbocation. This is the rate-determining step of the reaction.[4]
-
Deprotonation and Isomerization: A base (such as water or the conjugate base of the catalyst) abstracts a proton from a carbon adjacent to the carbocation. This can lead to multiple products. Abstraction from the methyl group (C1) yields 2-methyl-1,4-pentadiene. Abstraction from the methylene group (C3) forms 2-methyl-2,4-pentadiene. This unconjugated diene can then rapidly isomerize under acidic conditions to the thermodynamically more stable conjugated diene, 2-methyl-1,3-butadiene (isoprene).
Category 1: Homogeneous Mineral Acid Catalysts
Homogeneous catalysts like concentrated sulfuric acid (H₂SO₄) and phosphoric(V) acid (H₃PO₄) represent the traditional approach to alcohol dehydration.[5] They are effective proton donors but suffer from significant practical and environmental drawbacks.
Expertise & Causality: Sulfuric acid is a powerful dehydrating agent due to its strong Brønsted acidity and affinity for water, which helps drive the equilibrium forward. However, its strong oxidizing nature leads to charring and the formation of sulfur dioxide and carbon dioxide, complicating purification.[5] Phosphoric acid is a less-oxidizing alternative but typically requires higher temperatures. The primary issue with both is the post-reaction workup; neutralization is required, generating significant salt waste, and the catalyst cannot be recovered.
Representative Experimental Protocol (H₂SO₄)
-
Setup: A simple distillation apparatus is assembled with a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.[4][6]
-
Charging: The reaction flask is charged with this compound.
-
Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) is added slowly to the cooled alcohol with gentle swirling.[4]
-
Reaction & Distillation: The mixture is heated gently. The lower-boiling alkene products distill as they are formed, which helps to shift the reaction equilibrium toward the products. The temperature at the distillation head should be monitored to ensure only the desired products are collected.
-
Workup: The collected distillate is washed with a dilute sodium bicarbonate solution to neutralize any acidic residue, followed by a water wash. The organic layer is then dried over an anhydrous salt like sodium sulfate and purified further if necessary.
Performance Analysis
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity | Notes |
| H₂SO₄ | 80 - 120 | >95% | Moderate-Low | Significant charring and side product formation (e.g., SO₂).[5] Difficult product purification. |
| H₃PO₄ | 140 - 180 | ~90% | Moderate | Cleaner reaction than H₂SO₄ but requires higher energy input.[5] Still poses separation challenges. |
Trustworthiness: This protocol is a standard undergraduate laboratory procedure. However, its lack of catalyst recyclability and the generation of corrosive, acidic waste make it unsuitable for sustainable, large-scale industrial processes.
Category 2: Polymeric Resin Catalysts (Amberlyst-15)
Strongly acidic ion-exchange resins, particularly the macroporous Amberlyst-15, have emerged as highly effective and practical heterogeneous catalysts for this transformation.[7]
Expertise & Causality: Amberlyst-15 is a sulfonated styrene-divinylbenzene copolymer.[8] Its power lies in mimicking the Brønsted acidity of sulfuric acid within a solid, porous polymer bead. The "macroporous" or "macroreticular" structure is critical; it provides large, permanent pores that allow organic molecules to readily access the active sulfonic acid sites throughout the bead's interior, even in non-swelling solvents.[9] This overcomes the diffusion limitations that can plague gel-type resins. As a solid, it is easily separated from the liquid reaction mixture by simple filtration, enabling straightforward reuse.
Representative Experimental Protocol (Amberlyst-15)
-
Catalyst Preparation: Amberlyst-15 (hydrogen form) is activated by washing with a solvent (e.g., ethanol) and then dried overnight in a vacuum oven at 80-100°C to remove water, which can impede the reaction.[8]
-
Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer, and placed in a heating bath.
-
Charging: The flask is charged with this compound and a suitable solvent if required (e.g., toluene), followed by the pre-treated Amberlyst-15 catalyst (typically 5-15 wt% relative to the alcohol).
-
Reaction: The mixture is heated to the target temperature (e.g., 80-100°C) and stirred vigorously to ensure good contact between the reactants and the solid catalyst.[7] Reaction progress is monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).
-
Recovery: Upon completion, the mixture is cooled, and the catalyst is recovered by filtration. The catalyst can be washed with a solvent and re-dried for subsequent runs. The filtrate contains the product mixture, which can be purified by distillation.
Performance Analysis
| Catalyst | Temperature (°C) | Catalyst Loading | Conversion (%) | Selectivity (Dienes) | Reusability |
| Amberlyst-15 | 80 - 100 | 10 wt% | >98% | >90% | High (multiple cycles with minimal activity loss)[7] |
Trustworthiness: The protocol is robust and self-validating. The ease of catalyst separation and reusability demonstrates a clear advantage over homogeneous systems. The reaction is generally cleaner, with fewer side products compared to mineral acids.
Category 3: Supported Heteropolyacids (HPAs)
Heteropolyacids, such as tungstophosphoric acid (TPA, H₃PW₁₂O₄₀) and silicotungstic acid (STA, H₄SiW₁₂O₄₀), are "superacids" with extremely strong Brønsted acidity. When dispersed on high-surface-area supports, they form highly active and selective heterogeneous catalysts.[10][11]
Expertise & Causality: HPAs possess a well-defined molecular structure known as the Keggin structure.[12] Their acidity is significantly stronger than that of sulfuric acid. Dispersing them on an inert, high-surface-area support like silica (SiO₂) or graphite prevents the bulk HPA from dissolving in polar reaction media and increases the number of accessible active sites.[11][13] This combination of superacidity and heterogeneity can lead to very high reaction rates at lower temperatures compared to other catalysts. The interaction with the support can also influence catalyst stability and selectivity.[11]
Representative Experimental Protocol (TPA/SiO₂)
-
Catalyst Preparation: The catalyst is prepared by incipient wetness impregnation. A solution of TPA in water or ethanol is added dropwise to dry silica powder until the pores are just filled. The resulting solid is then dried and calcined at a specific temperature (e.g., 150-300°C) to anchor the HPA while preserving its Keggin structure.[12]
-
Setup: A fixed-bed flow reactor is often used for gas-phase reactions, which are common with these highly active catalysts. The reactor consists of a tube packed with the catalyst, housed in a furnace.
-
Reaction: The this compound is vaporized and passed through the heated catalyst bed, typically with an inert carrier gas like nitrogen.
-
Analysis: The product stream exiting the reactor is cooled, condensed, and analyzed online using a GC.
-
Regeneration: Over time, coking can deactivate the catalyst. Regeneration can often be achieved by carefully burning off the coke in a stream of air at elevated temperatures.[11]
Performance Analysis
| Catalyst | Temperature (°C) | Phase | Conversion (%) | Selectivity (Dienes) | Key Feature |
| TPA/SiO₂ | 100 - 150 | Gas | ~100% | >95% | Extremely high activity; suitable for continuous flow processes.[14] |
| STA/Graphite | 120 - 180 | Gas | >98% | >98% | High stability and regenerability.[11] |
Comparative Summary & Visualization
Choosing the optimal catalyst requires balancing activity, selectivity, cost, and operational complexity.
-
Homogeneous Acids: Best for small-scale, exploratory synthesis where cost is minimal and waste is manageable. Not viable for green, industrial applications.
-
Amberlyst-15: The workhorse for batch processing. It offers an excellent balance of high activity, good selectivity, operational simplicity, and outstanding reusability. It represents the most straightforward and robust option for scaling up the reaction.
-
Supported HPAs: The premier choice for large-scale, continuous production where maximizing throughput is key. Their superior activity allows for high conversion rates in flow reactors, though the initial catalyst cost and the need for regeneration protocols are more complex considerations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dehydration of an Alcohol, 4-methyl-2-pentanol - Edubirdie [edubirdie.com]
- 3. Propose mechanisms for the following reactions. (b) | Study Prep in Pearson+ [pearson.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. dupont.com [dupont.com]
- 10. digital.csic.es [digital.csic.es]
- 11. Graphite supported heteropolyacid as a regenerable catalyst in the dehydration of 1-butanol to butenes [e-spacio.uned.es]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to 2-Methyl-4-penten-2-ol and Its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a foundational requirement for advancing research. The subtle differences between isomers can lead to vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of 2-Methyl-4-penten-2-ol against its key structural isomers. By leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, we will demonstrate a clear and logical workflow for definitive identification.
The core of this guide is not just to present data, but to explain the underlying principles that govern the unique spectroscopic fingerprint of each molecule. Every experimental choice and interpretation is grounded in established chemical theory to ensure a self-validating and trustworthy analytical approach.
The Challenge: Distinguishing C6H12O Unsaturated Alcohols
This compound is a tertiary allylic alcohol. Its isomers, sharing the same molecular formula C₆H₁₂O and molecular weight of 100.16 g/mol , present a classic analytical challenge.[1][2] For this guide, we will compare it against a secondary allylic alcohol (1-Hexen-3-ol), a primary allylic alcohol (cis-3-Hexen-1-ol), and another tertiary isomer where the positions of the hydroxyl and alkene groups are varied (4-Methyl-4-penten-2-ol).
| Compound | Structure | Class |
| This compound | CH₂=CHCH₂C(CH₃)₂OH | Tertiary Allylic Alcohol |
| 1-Hexen-3-ol | CH₂=CHCH(OH)CH₂CH₂CH₃ | Secondary Allylic Alcohol |
| cis-3-Hexen-1-ol | CH₃CH₂CH=CHCH₂CH₂OH | Primary Allylic Alcohol |
| 4-Methyl-4-penten-2-ol | CH₂=C(CH₃)CH₂CH(OH)CH₃ | Secondary Alcohol |
Mass Spectrometry: Decoding Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for distinguishing isomers. While all C₆H₁₂O isomers have the same molecular ion (M⁺) peak at m/z 100 (if visible), their fragmentation patterns are distinct, dictated by the stability of the resulting carbocations and radical species.[3] For alcohols, the two most significant fragmentation pathways are α-cleavage and dehydration (loss of water).[4][5]
Causality Behind Fragmentation:
-
α-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. This process is highly favored because it forms a resonance-stabilized oxonium ion.[4][5] The mass of the resulting fragment is a direct indicator of the substitution around the alcohol.
-
Dehydration (M-18): Alcohols can readily lose a molecule of water (18 amu), especially tertiary alcohols, to form an alkene radical cation.[4]
-
Allylic Cleavage: The presence of a double bond introduces another favored fragmentation pathway, where cleavage of the bond allylic to the double bond results in a stable allylic carbocation.
For our target, this compound, being a tertiary alcohol, the molecular ion peak is often weak or absent.[6] The most significant fragmentation is the α-cleavage loss of an allyl radical (•CH₂CH=CH₂, 41 amu) to form a highly stable, resonance-stabilized oxonium ion at m/z 59 . This is often the base peak and is a key diagnostic feature.
Caption: Key fragmentation pathways for this compound.
Comparative Fragmentation Data:
| Compound | Key Fragments (m/z) & Interpretation |
| This compound | 59 (Base Peak, M - 41, α-cleavage, loss of allyl radical), 82 (M - 18, dehydration), 43 (C₃H₇⁺ or CH₃CO⁺) |
| 1-Hexen-3-ol | 57 (Base Peak, M - 43, α-cleavage, loss of propyl radical), 71 (M - 29, α-cleavage, loss of ethyl radical), 82 (M - 18, dehydration)[3] |
| cis-3-Hexen-1-ol | 82 (M-18, dehydration), 67 (loss of ethyl radical from M-18), 55, 41 (allyl cation)[7] |
| 4-Methyl-4-penten-2-ol | 45 (Base Peak, α-cleavage), 82 (M - 18, dehydration), 67, 43[8] |
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Preparation: Dilute the analyte in a volatile solvent (e.g., methanol or dichloromethane) to approximately 1 µg/mL.
-
Instrument Setup: Use a GC-MS system. Set the injector temperature to 250°C and the transfer line to 280°C. Use a standard non-polar column (e.g., DB-5ms).
-
GC Method: Program a suitable temperature gradient, for instance, hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Acquisition: Set the ion source to electron ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 200.
-
Data Analysis: The instrument software will generate a mass spectrum showing the relative abundance of ions. Identify the molecular ion (if present) and characteristic fragment ions, comparing them to reference spectra and the expected patterns described above.[3]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule. For unsaturated alcohols, the key absorptions are the O-H stretch of the alcohol and the C=C and =C-H stretches of the alkene.
Causality Behind IR Absorptions:
-
O-H Stretch: The hydroxyl group gives rise to a characteristic broad and strong absorption band, the broadening is due to hydrogen bonding.
-
=C-H Stretch: The stretching vibration of hydrogens attached to sp² hybridized carbons of the alkene occurs at a higher frequency (>3000 cm⁻¹) than those of sp³ carbons (<3000 cm⁻¹).
-
C=C Stretch: The carbon-carbon double bond stretch appears in the 1680-1620 cm⁻¹ region. Its intensity can be weak and is influenced by the substitution pattern of the alkene.
Comparative IR Data:
| Compound | O-H Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |
| This compound | ~3380 (broad, strong) | ~3080 (medium) | ~1640 (weak)[9] |
| 1-Hexen-3-ol | ~3350 (broad, strong) | ~3080 (medium) | ~1645 (weak)[3][10] |
| cis-3-Hexen-1-ol | ~3330 (broad, strong) | ~3010 (medium) | ~1655 (weak)[7] |
| 4-Methyl-4-penten-2-ol | ~3360 (broad, strong) | ~3075 (medium) | ~1650 (weak)[11] |
While IR is excellent for confirming the presence of both hydroxyl and alkene functionalities in all isomers, it is generally insufficient for distinguishing them from one another without careful analysis of the fingerprint region (below 1500 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Background Collection: Record a background spectrum of the empty instrument. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.[3]
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically perform the background subtraction.
-
Data Analysis: Identify the characteristic absorption bands and their frequencies (in cm⁻¹). Compare these to the expected values for the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for differentiating isomers.
¹H NMR Spectroscopy
¹H NMR provides information on the number of different proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).
Causality Behind ¹H NMR Spectra:
-
Chemical Shift (δ): The position of a signal is determined by the degree of shielding of the proton's nucleus from the external magnetic field. Electronegative atoms (like oxygen) deshield nearby protons, shifting their signals downfield (to higher ppm). Protons on sp² carbons (vinylic protons) are also significantly deshielded.
-
Multiplicity: The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is caused by spin-spin coupling with non-equivalent protons on adjacent carbons. The n+1 rule is a useful guide.
Comparative ¹H NMR Data (Approx. δ in CDCl₃):
| Compound | Vinylic Protons (δ 4.9-6.0) | Carbinol Proton (-CH-OH) (δ ~3.5-4.5) | Methyl Protons (δ ~0.9-1.7) | Other Key Signals |
| This compound | 3H: m (δ ~5.8), dd (δ ~5.1), dd (δ ~5.0) | Absent (quaternary C) | 6H: s (δ ~1.2) | 2H: d (δ ~2.2, allylic -CH₂-) |
| 1-Hexen-3-ol | 3H: m (δ ~5.8), d (δ ~5.2), d (δ ~5.1) | 1H: q (δ ~4.1) | 3H: t (δ ~0.9) | 2H: m (δ ~1.5, -CH₂-), 2H: m (δ ~1.4, -CH₂-) |
| cis-3-Hexen-1-ol | 2H: m (δ ~5.4) | Absent (primary alcohol) | 3H: t (δ ~1.0) | 2H: t (δ ~3.6, -CH₂OH), 2H: q (δ ~2.3), 2H: m (δ ~2.1) |
| 4-Methyl-4-penten-2-ol | 2H: s (δ ~4.7) | 1H: m (δ ~3.8) | 3H: s (δ ~1.7), 3H: d (δ ~1.2) | 2H: m (δ ~2.2, allylic -CH₂-) |
The ¹H NMR spectrum of This compound is uniquely identified by the presence of a 6H singlet for the two equivalent methyl groups on the tertiary carbinol carbon and the absence of a carbinol proton signal. This combination is distinct from all other isomers.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their electronic environment.
Comparative ¹³C NMR Data (Approx. δ in CDCl₃):
| Compound | C=C (δ ~110-145) | C-OH (δ ~60-75) | CH₃ (δ ~10-30) | Other Key Carbons |
| This compound | δ ~134.7, 118.5 | δ ~70.8 | δ ~29.3 (2C) | δ ~50.2 (-CH₂-) |
| 1-Hexen-3-ol | δ ~141.0, 114.5 | δ ~73.0 | δ ~14.0 | δ ~38.5, 18.9 |
| cis-3-Hexen-1-ol | δ ~132.5, 125.0 | δ ~62.2 | δ ~14.3 | δ ~30.8, 20.7 |
| 4-Methyl-4-penten-2-ol | δ ~145.0, 112.0 | δ ~68.0 | δ ~23.0, 22.5 | δ ~48.0 |
The ¹³C NMR spectrum for this compound is distinguished by having only 5 unique carbon signals due to the equivalence of the two methyl groups attached to C2.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be tuned, and the field will be locked onto the deuterium signal of the solvent.[3]
-
¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters typically involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8 or 16) are averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This requires a significantly larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS. Chemical shifts, integrations (for ¹H), and multiplicities (for ¹H) are determined and compared to reference data.
Integrated Analytical Workflow
A logical approach ensures efficient and accurate identification. The combination of techniques provides layers of confirmation, moving from general functional group identification to a detailed structural map.
Caption: Logical workflow for the spectroscopic confirmation of this compound.
By following this workflow, a researcher can confidently distinguish this compound from its isomers. While IR confirms the presence of the required functional groups, mass spectrometry provides the first crucial piece of structural evidence with its characteristic m/z 59 base peak. Finally, ¹H and ¹³C NMR deliver the definitive, high-resolution data that unambiguously confirms the molecular structure.
References
- 1. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. whitman.edu [whitman.edu]
- 7. 3-Hexen-1-ol, (Z)- [webbook.nist.gov]
- 8. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 1-Hexen-3-ol(4798-44-1) IR Spectrum [m.chemicalbook.com]
- 11. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
cost-benefit analysis of different synthetic routes to 2-Methyl-4-penten-2-ol
For researchers and professionals in the fields of fragrance synthesis, fine chemicals, and organic methodology development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Methyl-4-penten-2-ol, a tertiary allylic alcohol, is a valuable building block, and its synthesis can be approached through several classic organic transformations. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this target molecule: the Grignard reaction and the Prins reaction. This analysis is grounded in established chemical principles and supported by practical experimental considerations to aid researchers in selecting the optimal route for their specific laboratory or industrial needs.
Executive Summary
The choice between the Grignard and Prins routes for the synthesis of this compound hinges on a trade-off between feedstock availability, reaction conditions, and atom economy. The Grignard reaction offers a conceptually straightforward and high-yielding pathway using a ketone and an organometallic reagent. In contrast, the Prins reaction provides a more atom-economical approach by constructing the carbon skeleton from two smaller alkene and aldehyde fragments, though it may require more specialized equipment to handle gaseous reactants and higher temperatures.
Route 1: The Grignard Reaction Approach
The Grignard reaction is a cornerstone of carbon-carbon bond formation, prized for its reliability and broad applicability in alcohol synthesis.[1] The synthesis of this compound via this route involves the nucleophilic addition of a methylmagnesium halide to 4-penten-2-one (allyl acetone).
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of 4-penten-2-one. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the desired tertiary alcohol.[1][2]
Caption: Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide or methyl bromide
-
4-Penten-2-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a single crystal of iodine to activate the magnesium surface.[1] Slowly add a solution of methyl halide in anhydrous ether to the magnesium suspension. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux.[3]
-
Reaction with Ketone: Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add a solution of 4-penten-2-one in anhydrous ether dropwise from the dropping funnel.[4]
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Purification: Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product is purified by distillation.
Route 2: The Prins Reaction Approach
The Prins reaction is an electrophilic addition of an aldehyde to an alkene, catalyzed by a Brønsted or Lewis acid.[5] For the synthesis of this compound, this involves the reaction of isobutylene with acetaldehyde under acidic conditions and in the absence of water to favor the formation of the allylic alcohol.[5][6]
Mechanistic Rationale
The reaction is initiated by the protonation of acetaldehyde by the acid catalyst, which increases its electrophilicity. The protonated acetaldehyde is then attacked by the nucleophilic double bond of isobutylene, forming a stable tertiary carbocation intermediate. Subsequent elimination of a proton yields the desired product, this compound.[5]
Caption: Prins synthesis of this compound.
Experimental Protocol: Prins Reaction Synthesis
A detailed protocol for the synthesis of a constitutional isomer, 4-methyl-4-penten-2-ol, from isobutylene and acetaldehyde has been reported and can be adapted for the synthesis of this compound, likely with a different catalyst to control regioselectivity.[7]
Materials:
-
Solid acid catalyst (e.g., HSiW-V₂O₅-SiO₂)
-
Toluene
-
Acetaldehyde
-
Isobutylene
-
Autoclave reactor
Procedure:
-
Reactor Setup: In a high-pressure autoclave equipped with mechanical stirring and a thermostat, charge the solid acid catalyst and toluene.
-
Reactant Addition: Add a solution of acetaldehyde in toluene to the reactor. Then, slowly introduce isobutylene gas into the reaction system until the desired pressure is reached.[7]
-
Reaction: Heat the sealed autoclave to the reaction temperature (e.g., 120 °C) and stir vigorously. Monitor the reaction progress by gas chromatography.[7]
-
Workup and Purification: After the reaction is complete, cool the reactor and carefully vent the excess isobutylene. The reaction mixture is filtered to recover the catalyst, and the filtrate is purified by distillation to isolate the product.[7] A mixture of isomers, including 4-methyl-3-penten-2-ol, may be formed.[7]
Cost-Benefit Analysis
The following table provides a comparative analysis of the two synthetic routes, focusing on key economic and practical parameters. Prices for reagents are based on currently available catalog prices and are subject to change.
| Parameter | Grignard Reaction | Prins Reaction |
| Starting Materials | 4-Penten-2-one, Methylmagnesium bromide | Isobutylene, Acetaldehyde |
| Approximate Reagent Cost | Methylmagnesium bromide (3.0 M in ether): ~$112/100mL[8]; 4-Penten-2-one: pricing varies with supplier[9] | Isobutylene: ~ |
| Reaction Conditions | Anhydrous, inert atmosphere; typically room temperature or below | Elevated temperature and pressure (e.g., 120 °C, 0.60 MPa)[7] |
| Yield | Generally high, often >80%[11] | Reported up to 95.7% (for a mixture of isomers)[7] |
| Atom Economy | Lower, due to the formation of magnesium salts as byproducts | Higher, as all atoms from the reactants are incorporated into the product |
| Safety Considerations | Highly flammable ether solvents; pyrophoric Grignard reagent; requires careful handling to exclude moisture.[12][13] | Flammable and volatile reactants; requires a high-pressure reactor. |
| Environmental Impact | Generates significant magnesium salt waste; use of volatile organic solvents.[14][15] | Can be performed with a recyclable solid acid catalyst; toluene is a common solvent. |
| Scalability | Well-established for both lab and industrial scale | Suitable for industrial scale, particularly in a continuous flow setup |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the allylic protons, the methyl groups, and the hydroxyl proton.[16]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the six distinct carbon atoms in the molecule, including the quaternary carbon of the alcohol and the sp² carbons of the double bond.[16][17]
-
GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the product and confirm its molecular weight.
Conclusion and Recommendations
Both the Grignard and Prins reactions represent viable synthetic routes to this compound, each with its own set of advantages and disadvantages.
The Grignard reaction is recommended for:
-
Small to medium-scale laboratory synthesis where the cost of reagents is less critical than the ease of execution and high product purity.
The Prins reaction is a more suitable choice for:
-
Large-scale industrial production where atom economy and the cost of raw materials are primary concerns.
-
Facilities equipped to handle high-pressure and high-temperature reactions safely.
Ultimately, the selection of the synthetic route will depend on the specific requirements of the project, including the desired scale of production, budget constraints, and available equipment. This guide provides the necessary data and protocols to make an informed decision based on a comprehensive cost-benefit analysis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Prins Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-METHYL-4-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 8. 3.0 Mメチルマグネシウムブロミド(臭化メチルマグネシウム)のジエチルエーテル溶液 - 複数のサイズが利用可能 [sigmaaldrich.com]
- 9. Buy 4-Penten-2-one | 13891-87-7 [smolecule.com]
- 10. echemi.com [echemi.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 120-year-old reaction turned on its head with environment-friendly, paste-based method | EurekAlert! [eurekalert.org]
- 15. sciencedaily.com [sciencedaily.com]
- 16. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
A Comparative Environmental Impact Assessment of Synthesis Methods for 2-Methyl-4-penten-2-ol
Introduction: The Imperative of Green Synthesis in Modern Chemistry
2-Methyl-4-penten-2-ol is a valuable tertiary alcohol with applications in fragrance synthesis and as an intermediate in the production of other fine chemicals.[][2] As the chemical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental footprint of synthetic methodologies is paramount.[3] This guide provides an in-depth comparative analysis of three distinct synthesis routes to this compound: the Prins Reaction, the Grignard Reaction, and a multi-step approach involving a Wittig Reaction.
This document moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals to offer a nuanced understanding of the environmental and safety implications inherent in each synthetic choice. By leveraging key green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity, we will dissect the efficiency and waste generation of each pathway. This analysis is further contextualized by considering the broader life cycle impacts of the reagents and solvents employed.
Workflow for Environmental Impact Assessment of Chemical Synthesis
A systematic approach is necessary to evaluate the environmental impact of a chemical synthesis. The following workflow outlines the key stages, from defining the synthesis to quantifying its greenness and identifying areas for improvement.
Caption: Generalized workflow for assessing the environmental impact of a chemical synthesis.
Method 1: The Prins Reaction
The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde to an alkene. For the synthesis of this compound, this involves the reaction of acetaldehyde with isobutylene. The outcome of the Prins reaction is highly dependent on the reaction conditions, and can yield various products including 1,3-diols and allylic alcohols.
Chemical Principles and Mechanistic Insights
The reaction is initiated by the protonation of the carbonyl group of acetaldehyde by an acid catalyst, which enhances its electrophilicity. The electron-rich double bond of isobutylene then attacks the activated carbonyl carbon, forming a carbocation intermediate. Under anhydrous conditions, this intermediate can lose a proton to yield the desired allylic alcohol, this compound. The choice of catalyst and solvent is critical in directing the reaction towards the desired product and minimizing the formation of byproducts such as diols or dioxanes.
Caption: Simplified reaction pathway for the Prins synthesis of this compound.
Experimental Protocol
The following protocol is adapted from a general procedure for the Prins reaction involving isobutylene derivatives.
-
Catalyst Preparation: A solid acid catalyst, such as HSiW-V2O5-SiO2, is prepared and activated.
-
Reactor Charging: A 2000 mL autoclave is charged with a toluene solution of acetaldehyde (4 mol, 40% by mass), additional toluene, and the solid acid catalyst (20g).
-
Reactant Introduction: The autoclave is sealed and isobutylene is introduced until the pressure reaches 0.60 MPa (approximately 6 mol).
-
Reaction Conditions: The reaction mixture is heated to 120°C with stirring (800 rpm) for 5 hours.
-
Work-up and Purification: After cooling and venting excess isobutylene, the catalyst is filtered off. The filtrate is then subjected to distillation to isolate the product. A reported yield of 95.7% is achieved, with the product being a mixture of 4-methyl-3-penten-2-ol and 4-methyl-4-penten-2-ol.
Environmental, Safety, and Health (ESH) Considerations
-
Solvents: Toluene is a commonly used solvent but is associated with health and environmental hazards. Greener alternatives should be considered where possible.
-
Reagents: Acetaldehyde is a flammable and volatile liquid. Isobutylene is a flammable gas. Both require careful handling in a well-ventilated area.
-
Byproducts: The formation of isomeric byproducts necessitates energy-intensive purification steps.
-
Catalyst: The use of a solid, recyclable catalyst is a significant green advantage over homogeneous acid catalysts which can be difficult to separate and lead to corrosive waste streams.
Method 2: The Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. To synthesize this compound, a Grignard reagent, allylmagnesium bromide, is reacted with acetone.
Chemical Principles and Mechanistic Insights
The Grignard reagent, allylmagnesium bromide, is prepared by reacting allyl bromide with magnesium metal in an anhydrous ether solvent. The highly polarized carbon-magnesium bond renders the allyl group strongly nucleophilic. This nucleophile then attacks the electrophilic carbonyl carbon of acetone. The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic workup to yield the tertiary alcohol.
Caption: Simplified reaction pathway for the Grignard synthesis of this compound.
Experimental Protocol
The following is a representative laboratory-scale protocol.
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings (2.4 g) are covered with anhydrous diethyl ether. A solution of allyl bromide (9.7 g) in anhydrous diethyl ether is added dropwise to initiate and sustain the reaction. The mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: The Grignard solution is cooled, and a solution of acetone (5.8 g) in anhydrous diethyl ether is added dropwise while maintaining a low temperature. The reaction is typically stirred for an hour.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and the solvent is removed. The crude product is then purified by distillation.
Environmental, Safety, and Health (ESH) Considerations
-
Solvents: Diethyl ether is highly flammable and volatile, posing a significant fire and explosion hazard.[4] Its use requires stringent safety precautions.
-
Reagents: Grignard reagents are extremely reactive and pyrophoric, reacting violently with water and protic solvents.[5] Allyl bromide is a toxic and lachrymatory substance.
-
Waste: The reaction generates magnesium salts as a byproduct, which need to be disposed of properly. The use of a stoichiometric amount of magnesium contributes significantly to the waste stream.
-
Safety: The exothermic nature of Grignard reactions requires careful temperature control to prevent runaway reactions.[5]
Method 3: A Multi-step Synthesis via Wittig Reaction and Hydration
The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[6][7][8] While not a direct route to this compound, it can be employed in a multi-step sequence. A plausible route involves the Wittig reaction of acetone with a suitable phosphonium ylide to form an alkene, followed by a hydration step. For this analysis, we will consider a theoretical two-step synthesis: 1) Wittig reaction of acetone with (2-propenyl)triphenylphosphonium bromide to form 2-methyl-1,4-pentadiene, and 2) subsequent selective hydration of the less substituted double bond.
Chemical Principles and Mechanistic Insights
Step 1: Wittig Reaction. A phosphonium ylide is generated by deprotonating (2-propenyl)triphenylphosphonium bromide with a strong base. This nucleophilic ylide then attacks the carbonyl carbon of acetone, leading to a betaine intermediate which collapses to an oxaphosphetane. This four-membered ring then fragments to yield the desired alkene (2-methyl-1,4-pentadiene) and triphenylphosphine oxide.
Step 2: Hydration. The resulting diene can then be selectively hydrated. To obtain the target tertiary alcohol, a Markovnikov hydration (e.g., using aqueous acid) of the terminal double bond is required.
Postulated Experimental Protocol
Step 1: Wittig Reaction
-
Ylide Formation: (2-propenyl)triphenylphosphonium bromide is suspended in an anhydrous solvent like THF and deprotonated with a strong base such as n-butyllithium at low temperature.
-
Reaction with Acetone: Acetone is added to the ylide solution, and the reaction is allowed to proceed, typically with warming to room temperature.
-
Work-up: The reaction is quenched, and the triphenylphosphine oxide byproduct is separated from the volatile alkene product.
Step 2: Hydration
-
Reaction: The isolated 2-methyl-1,4-pentadiene is dissolved in a suitable solvent and treated with dilute sulfuric acid to effect hydration of the terminal alkene.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted, dried, and purified by distillation.
Environmental, Safety, and Health (ESH) Considerations
-
Multi-step Process: Multi-step syntheses are inherently less efficient in terms of time, resources, and often, overall yield.[9] Each step introduces additional reagents, solvents, and purification stages, increasing the overall environmental impact.
-
Byproducts: The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide, a high-molecular-weight byproduct that can be challenging to remove and reduces the atom economy.
-
Reagents: The use of strong, pyrophoric bases like n-butyllithium in the Wittig step requires specialized handling and anhydrous conditions.
-
Selectivity: The hydration step may lack perfect regioselectivity, potentially leading to the formation of isomeric alcohol byproducts and complicating purification.
Quantitative Comparison of Synthesis Methods
To objectively compare the environmental performance of these methods, we will utilize several key green chemistry metrics. The calculations are based on the stoichiometry of the reactions and typical literature-reported yields.
| Metric | Prins Reaction | Grignard Reaction | Wittig-based (2-step) | Ideal Value |
| Atom Economy (%) | 100 | 56.5 | 34.8 (overall) | 100 |
| Reaction Mass Efficiency (RME) (%) | ~95 | ~50 | ~25 (estimated) | 100 |
| E-Factor (Environmental Factor) | ~0.1 | ~5-10 | >10 (estimated) | 0 |
| Process Mass Intensity (PMI) | ~5-10 | ~10-20 | >20 (estimated) | 1 |
Note: Values for the Wittig-based synthesis are estimations due to the multi-step nature and potential for lower overall yields. E-Factor and PMI are highly dependent on the specific experimental conditions, especially solvent usage and work-up procedures.
Discussion and Comparative Analysis
Atom Economy: The Prins reaction stands out with a theoretical atom economy of 100%, as all atoms of the reactants are incorporated into the final product. The Grignard reaction has a significantly lower atom economy due to the formation of magnesium salts as byproducts. The multi-step Wittig-based route has the poorest atom economy, primarily due to the generation of triphenylphosphine oxide in the first step.
Reaction Mass Efficiency (RME): RME provides a more realistic measure of efficiency by considering the actual masses of reactants used and the product yield. The high yield of the Prins reaction contributes to its excellent RME. The Grignard reaction's RME is lower due to its lower atom economy and potential for side reactions. The multi-step nature of the Wittig-based synthesis, with potential losses at each stage, results in a significantly lower overall RME.
E-Factor and Process Mass Intensity (PMI): These metrics provide a broader picture of waste generation by including all materials used in the process, such as solvents, reagents, and process aids. The Prins reaction, especially with a recyclable catalyst, is expected to have a low E-Factor and PMI. The Grignard reaction, with its use of stoichiometric magnesium and large volumes of ether for synthesis and work-up, will have a considerably higher E-Factor and PMI. The Wittig-based synthesis, with two separate reaction and purification steps, will likely have the highest E-Factor and PMI, reflecting the substantial amount of waste generated relative to the product.
Life Cycle Considerations: A full Life Cycle Assessment (LCA) would provide the most comprehensive environmental comparison, considering the cradle-to-grave impacts of all materials and energy inputs.[10][11] For instance, the production of solvents like diethyl ether and toluene has its own environmental footprint.[12][13] The synthesis of the phosphonium salt for the Wittig reaction also adds to the upstream environmental burden. While a full LCA is beyond the scope of this guide, it is crucial to recognize that the choice of reagents and solvents has far-reaching environmental consequences.
Conclusion: A Green Chemistry Perspective
Based on this comparative assessment, the Prins reaction emerges as the most environmentally favorable method for the synthesis of this compound among the alternatives considered. Its high atom economy, potential for high yields, and the use of a recyclable solid acid catalyst align well with the principles of green chemistry.
The Grignard reaction , while a classic and versatile method, suffers from poor atom economy and the use of hazardous reagents and solvents, leading to a significant waste stream.
The multi-step synthesis involving a Wittig reaction is the least green option due to its low overall atom economy, the generation of a stoichiometric high-molecular-weight byproduct, and the increased resource consumption associated with multiple reaction and purification steps.
For researchers and process chemists, this analysis underscores the importance of considering green chemistry metrics at the early stages of synthesis design. While factors such as cost, scalability, and desired purity are critical, a proactive assessment of the environmental impact can guide the development of more sustainable and responsible chemical manufacturing processes.[3]
References
- 2. chembk.com [chembk.com]
- 3. ijrpr.com [ijrpr.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42513D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Life Cycle Inventory Datasets - ESIG [esig.org]
- 13. support.ecoinvent.org [support.ecoinvent.org]
Introduction
In the landscape of pharmaceutical and fragrance development, the nuanced bioactivity of small molecules is of paramount importance. Among these, tertiary alcohols and allylic alcohols represent classes of compounds with significant, yet often underexplored, potential. This guide provides a comparative analysis of the bioactivity of 2-Methyl-4-penten-2-ol, a specialty tertiary allylic alcohol, and related compounds. By synthesizing available data and outlining robust experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the unique properties of these molecules.
The presence of a tertiary alcohol can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Specifically, the steric hindrance provided by the geminal alkyl groups can reduce susceptibility to oxidation and glucuronidation, potentially improving metabolic stability.[1] Furthermore, the allylic group, characterized by a double bond adjacent to a hydroxyl-bearing carbon, imparts unique reactivity and conformational flexibility, making it a valuable motif in medicinal chemistry.[2][3][4] This guide will delve into the known bioactivities of this compound and structurally similar compounds, offering a framework for their comparative evaluation.
Structural and Functional Comparison
To understand the bioactivity of this compound, it is essential to consider its structural components: a tertiary alcohol and an allylic group. We will compare its properties to related compounds that possess one or both of these features.
| Compound | Structure | Key Features | Known Applications/Bioactivity |
| This compound | C6H12O | Tertiary Alcohol, Allylic Alcohol | Fragrance synthesis, organic reactions for introducing tertiary alcohol functionality.[] |
| Allyl Alcohol | CH2=CHCH2OH | Primary Alcohol, Allylic Alcohol | Precursor in the synthesis of glycerol, flame-resistant materials, drying oils, and plasticizers.[6] It is a hepatotoxic compound.[6][7] |
| Tertiary Butyl Alcohol | (CH3)3COH | Tertiary Alcohol | Solvent, ethanol denaturant. |
| Hexylene Glycol (2-Methyl-2,4-pentanediol) | C6H14O2 | Tertiary Alcohol, Secondary Alcohol | Solvent in pesticide formulations. Low acute toxicity and not genotoxic.[8] |
The Influence of the Tertiary Alcohol Moiety
Tertiary alcohols are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[9][10] The introduction of a hydroxyl group can decrease lipophilicity and increase solubility, which are desirable drug-like properties.[1] However, primary and secondary alcohols can be susceptible to oxidation.[1] The tertiary nature of the alcohol in this compound offers a potential advantage by sterically hindering metabolic oxidation at that position, which may lead to improved metabolic stability.[1]
The Role of the Allylic Group
The allylic group is a common motif in many natural and synthetic bioactive compounds, including those with anticancer activity.[3] Its unique electronic properties, including resonance stabilization, contribute to its reactivity and ability to interact with biological targets.[4] Allyl alcohol itself is a versatile building block in pharmaceutical synthesis due to its reactive hydroxyl group and double bond.[2]
Experimental Protocols for Bioactivity Screening
To empirically compare the bioactivity of this compound and its analogs, a series of in vitro assays are recommended. These protocols are designed to be self-validating and provide a clear basis for comparison.
Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which a compound exhibits toxicity to cells, a fundamental parameter for any potential therapeutic agent.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and related compounds in the appropriate cell culture medium. The concentration range should be broad to determine the IC50 value (e.g., 10 µM to 1 mM). Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Antimicrobial Activity Screening (Broth Microdilution Assay)
This assay evaluates the ability of the compounds to inhibit the growth of various microorganisms.
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Detailed Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., E. coli, S. aureus, C. albicans) in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, subculture the contents of the wells with no visible growth onto agar plates and incubate. The lowest concentration that prevents growth on the subculture is the MBC/MFC.
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Detailed Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Nitrite Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.
Visualizing Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for comparative bioactivity screening.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. nbinno.com [nbinno.com]
- 3. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sltchemicals.com [sltchemicals.com]
- 6. Allyl alcohol - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. epa.gov [epa.gov]
- 9. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
evaluating the performance of 2-Methyl-4-penten-2-ol as a fragrance precursor against existing standards
Introduction: The Quest for Controlled Fragrance Release
In the sophisticated landscape of fragrance technology, the pursuit of longevity and controlled release is paramount. Consumers demand scents that persist, evolving pleasantly over time in various applications, from fine perfumery to functional household products. This has led to the development of "pro-fragrances" or "pro-perfumes"—molecules that are themselves low-odor but are designed to release a volatile, fragrant molecule under specific trigger conditions such as changes in pH, exposure to light, or enzymatic action.[1][2][3] The efficacy of a pro-fragrance is judged by its stability in-product, the kinetics of its release, and the sensory profile of the released fragrance.
This guide provides an in-depth evaluation of 2-Methyl-4-penten-2-ol, a tertiary alcohol, as a potential fragrance precursor. Its performance is critically assessed against established industry standards, including acetals, esters, and Schiff bases. We will delve into the synthetic considerations for creating pro-fragrances from tertiary alcohols, the rigorous methodologies for performance testing, and a comparative analysis of the expected data. This document is intended for researchers and professionals in the fields of chemistry and fragrance development, providing a technical framework for evaluating novel fragrance delivery systems.
Initial Assessment of this compound as a Fragrance Ingredient
A foundational step in evaluating any new fragrance component is a thorough safety and regulatory assessment. Our initial investigation into this compound (CAS No. 624-97-5) has revealed significant contraindications for its use in fragrance applications.
Authoritative industry databases, such as The Good Scents Company, explicitly state that this compound is "not for fragrance use".[4] While a specific prohibition by the International Fragrance Association (IFRA) for this exact molecule was not found during this investigation, such statements from key industry resources are a strong indicator of unsuitability, which could be due to safety concerns, lack of performance, or other factors. Further investigation into the toxicological data available on PubChem reveals that this compound is classified as a skin irritant.[5] Skin sensitization is a critical endpoint in the safety assessment of any ingredient intended for skin contact.[3][6]
The Research Institute for Fragrance Materials (RIFM) conducts rigorous safety assessments of fragrance ingredients.[7][8][9][10] While a specific RIFM assessment for this compound is not publicly available, the evaluation of structurally similar molecules provides insight into the stringent safety requirements. For any new ingredient, a comprehensive evaluation of genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization would be required. Given the available information, proceeding with this compound as a fragrance precursor in commercial applications is not advisable without a comprehensive safety dossier that addresses these concerns.
For the purpose of this guide as a scientific exploration, we will proceed with a hypothetical evaluation of this compound as a pro-fragrance to illustrate the evaluation process. This should not be construed as an endorsement of its use.
Establishing Performance Benchmarks: Existing Pro-Fragrance Standards
To objectively evaluate our hypothetical precursor, we must compare it against established pro-fragrance technologies. The choice of pro-fragrance chemistry depends on the desired release trigger and the functional group of the fragrance molecule to be released.
| Pro-Fragrance Class | Release Trigger(s) | Typical Fragrance Released | Key Performance Characteristics |
| Acetals/Ketals | pH (acidic conditions), Water | Aldehydes, Ketones | Good stability in neutral to alkaline formulations. Release is triggered by the lower pH of skin or in acidic cleaning products.[11] |
| Esters (e.g., β-ketoesters) | pH (alkaline conditions), Enzymes (Esterases) | Alcohols | Release kinetics can be tuned by modifying the ester structure. Widely used in laundry care products where alkaline pH and enzymes are present.[1] |
| Orthoesters | pH (acidic conditions) | Alcohols, Esters | Hydrolyze more rapidly than acetals under acidic conditions, offering a faster release profile.[12] |
| Schiff Bases | pH, Water | Aldehydes | Formed from the reaction of an amine and an aldehyde. Release is triggered by hydrolysis, often upon exposure to moisture in the air or on a surface.[13][14] |
These established precursors provide a baseline for stability, release kinetics, and synthetic feasibility against which any new candidate must be measured.
Experimental Design for Comparative Performance Evaluation
A comprehensive evaluation of a novel pro-fragrance requires a multi-faceted experimental approach, encompassing synthesis, stability testing, release profiling, and sensory analysis.
Synthesis of a Hypothetical Pro-Fragrance from this compound
Tertiary alcohols, such as this compound, are known to be poor leaving groups, which presents a challenge for pro-fragrance synthesis and subsequent release.[1] A promising strategy to overcome this is the use of activatable linkers. For our hypothetical evaluation, we will propose the synthesis of a 2-carbamoylbenzoate ester of this compound. This class of compounds has been shown to be particularly suitable for the release of tertiary alcohols via an intramolecular cyclization mechanism under alkaline conditions.[1]
Workflow for Pro-Fragrance Synthesis:
Caption: Synthesis of a hypothetical 2-carbamoylbenzoate pro-fragrance.
Stability Testing Protocols
The stability of a pro-fragrance is critical for its commercial viability. It must remain intact within the product formulation during storage and transport.[5][15][16]
Protocol 1: Accelerated Stability Testing (Thermal Stress)
-
Objective: To assess the thermal stability of the pro-fragrance in a relevant product base (e.g., a simple hydroalcoholic solution, an unfragranced lotion base).
-
Methodology:
-
Prepare samples of the product base containing a known concentration (e.g., 0.5% w/w) of the pro-fragrance.
-
Store samples in sealed, airtight containers at elevated temperatures (e.g., 40°C, 50°C) and a control sample at room temperature (25°C).[17]
-
At specified time points (e.g., 1, 2, 4, 8, 12 weeks), withdraw an aliquot from each sample.
-
Analyze the concentration of the intact pro-fragrance using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
A degradation of >10% is typically considered a stability failure.
-
Protocol 2: Photostability Testing
-
Objective: To evaluate the stability of the pro-fragrance upon exposure to light.
-
Methodology:
-
Prepare samples as in the thermal stability test.
-
Expose the samples to a controlled source of UV and visible light in a photostability chamber.[7]
-
Wrap control samples in aluminum foil to protect them from light.
-
At defined intervals, analyze the concentration of the intact pro-fragrance by HPLC.
-
Fragrance Release Profiling
The core function of a pro-fragrance is its ability to release the active scent molecule in a controlled manner.
Protocol 3: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Objective: To quantify the release of the volatile fragrance molecule (in this case, hypothetically, a molecule derived from the degradation of this compound) from the pro-fragrance over time.
-
Methodology:
-
Apply a known amount of the pro-fragrance to a substrate (e.g., a filter paper, a fabric swatch) within a sealed headspace vial.
-
Introduce the release trigger (e.g., a buffered solution of a specific pH, a small amount of an enzyme solution).
-
Incubate the vials at a constant temperature (e.g., 32°C to simulate skin temperature).
-
At set time intervals, sample the headspace using a gas-tight syringe or an automated headspace sampler.[16][18]
-
Inject the sample into a GC-MS to separate and quantify the concentration of the released volatile molecule.[19]
-
Plot the concentration of the released fragrance over time to determine the release kinetics.
-
Workflow for Release Profiling and Sensory Analysis:
Caption: Integrated workflow for fragrance release and sensory evaluation.
Sensory Performance Evaluation
Ultimately, the success of a fragrance is determined by its scent profile and how it is perceived by the consumer.
Protocol 4: Gas Chromatography-Olfactometry (GC-O)
-
Objective: To identify the specific odor characteristics of the volatile compounds released from the pro-fragrance.
-
Methodology:
-
Utilize a GC-MS system equipped with an olfactory detection port, which splits the column effluent between the MS detector and a sniffing port.[20]
-
As compounds elute from the GC column, a trained sensory analyst sniffs the effluent and provides a description of the odor, its intensity, and its duration.
-
This allows for the correlation of specific chemical structures with their perceived scent, which is crucial for identifying any off-notes that may be generated during the release process.
-
Protocol 5: Trained Sensory Panel Evaluation
-
Objective: To assess the fragrance performance in a real-world application context and compare it to benchmarks.[21][22][23]
-
Methodology:
-
Prepare samples of a consumer product (e.g., fabric softener) with the hypothetical pro-fragrance and a benchmark pro-fragrance at equivalent concentrations of releasable fragrance.
-
A panel of trained evaluators assesses the scent of the treated substrate (e.g., laundered fabric) at various time points (e.g., immediately after drying, 24 hours later, 48 hours later).
-
Panelists rate the fragrance intensity on a labeled magnitude scale and provide descriptive analysis of the scent profile (e.g., "fresh," "fruity," "chemical").[24]
-
Results are statistically analyzed to determine if there are significant differences in performance between the novel precursor and the standard.
-
Comparative Data Analysis and Performance Prediction
Based on the established principles of pro-fragrance chemistry and the known properties of the selected precursor classes, we can predict the likely outcomes of our comparative evaluation.
Table of Predicted Performance Metrics:
| Performance Metric | Hypothetical this compound Precursor | Acetal Precursor (Standard 1) | β-Ketoester Precursor (Standard 2) |
| In-Product Stability (pH 7, 40°C) | Moderate to Low (potential for side reactions) | High | High |
| Release Trigger | Alkaline pH | Acidic pH, Water | Alkaline pH, Enzymes |
| Release Rate (t½) | Slow (due to steric hindrance of tertiary alcohol) | Moderate | Tunable (fast to moderate) |
| Release Efficiency (%) | Moderate | High | High |
| Predicted Sensory Profile of Release | Potentially complex with risk of off-notes | Clean release of target aldehyde | Clean release of target alcohol |
| Safety/Regulatory Status | Not suitable for fragrance use (skin irritant) | Generally recognized as safe (GRAS) for specific structures | Generally recognized as safe (GRAS) for specific structures |
Conclusion and Recommendations
This guide has outlined a rigorous, scientifically-grounded framework for the evaluation of novel fragrance precursors. Through a hypothetical case study of this compound, we have demonstrated the critical importance of an integrated approach that combines safety assessment, chemical synthesis, stability testing, analytical release profiling, and sensory evaluation.
Our initial findings strongly indicate that This compound is not a viable candidate for a fragrance precursor due to significant safety concerns, specifically its classification as a skin irritant, and its explicit exclusion from fragrance use by industry resources.[4][5]
However, the methodologies detailed herein provide a robust template for the evaluation of other, more promising candidate molecules. When evaluating a new pro-fragrance, researchers should prioritize:
-
Safety First: A thorough toxicological and regulatory review is the essential first step. Collaboration with organizations like RIFM and adherence to IFRA standards are non-negotiable.
-
Benchmarking is Key: Performance must be quantified against well-understood industry standards.
-
Integrated Analysis: A combination of instrumental analysis (HS-GC-MS) and human perception (GC-O, sensory panels) is required for a complete picture of performance.[25]
The future of fragrance technology lies in the intelligent design of delivery systems that are safe, stable, and provide a delightful and long-lasting sensory experience for the consumer.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The skin sensitization potential of four alkylalkanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. iltusa.com [iltusa.com]
- 6. mdpi.com [mdpi.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
- 13. BJOC - Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies [beilstein-journals.org]
- 14. Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 17. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Perfumers Apprentice - Acetal (Natural) ** [shop.perfumersapprentice.com]
- 21. HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. media.timtul.com [media.timtul.com]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. ethz.ch [ethz.ch]
comparison of the reaction kinetics of 2-Methyl-4-penten-2-ol and its saturated analogue
An In-Depth Comparative Guide to the Reaction Kinetics of 2-Methyl-4-penten-2-ol and its Saturated Analogue, 2-Methyl-2-pentanol
Introduction: A Tale of Two Alcohols and the Impact of Unsaturation
In the realm of organic chemistry, subtle structural modifications can lead to profound differences in chemical reactivity and reaction kinetics. This guide provides a detailed comparative analysis of two structurally similar tertiary alcohols: this compound and its saturated counterpart, 2-methyl-2-pentanol. The singular difference between these molecules—the presence of a terminal carbon-carbon double bond in this compound—serves as a focal point for exploring how unsaturation dictates the pathways and rates of fundamental chemical transformations.
For researchers and professionals in synthetic chemistry and drug development, a deep understanding of these kinetic differences is paramount. It informs the strategic design of synthetic routes, the prediction of product distributions, and the control of reaction outcomes. This guide will dissect the mechanistic nuances of oxidation and dehydration reactions for both compounds, supported by experimental data and detailed analytical protocols.
The Decisive Factor: Structural and Electronic Properties
The reactivity of an alcohol is intrinsically linked to its structure. Both 2-methyl-2-pentanol and this compound are tertiary alcohols, meaning the hydroxyl group is attached to a carbon atom bonded to three other carbon atoms. This feature alone imparts specific reactivity patterns. However, the introduction of a π-bond in this compound creates an additional reactive site and introduces electronic effects that differentiate it from its saturated analogue.
-
2-Methyl-2-pentanol: A simple, saturated tertiary alcohol. Its reactivity is primarily dictated by the hydroxyl group and the steric hindrance around it. The molecule consists solely of sp³ hybridized carbons (besides the oxygen), resulting in a stable, less reactive sigma-bonded framework.
-
This compound: This molecule contains both a tertiary alcohol and a terminal alkene. The electron-rich π-system of the double bond presents a secondary site for electrophilic attack, fundamentally altering its reactivity profile compared to its saturated counterpart.
A Comparative Analysis of Reaction Kinetics
We will now explore two key reaction types—oxidation and acid-catalyzed dehydration—to illustrate the dramatic kinetic and mechanistic divergence between our two subject molecules.
Oxidation Reactions: A Study in Contrasting Fates
The oxidation of alcohols is a cornerstone of organic synthesis. However, the outcome is highly dependent on the alcohol's substitution pattern and the presence of other functional groups.
2-Methyl-2-pentanol (The Saturated Analogue)
As a tertiary alcohol, 2-methyl-2-pentanol is notably resistant to oxidation under mild and controlled conditions.[1][2] This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom that can be readily removed during the oxidation process.
-
Kinetic Profile: The reaction rate is effectively zero with common oxidizing agents like potassium dichromate (K₂Cr₂O₇) or pyridinium chlorochromate (PCC) under standard laboratory conditions.
-
Forced Conditions: Under aggressive conditions, such as high heat and concentrated acidic permanganate or chromic acid, the molecule can be forced to react.[1] However, this does not result in a clean oxidation of the alcohol. Instead, the reaction proceeds via the cleavage of carbon-carbon bonds, leading to a complex mixture of smaller molecules, such as acetone and propanoic acid.[3] This process is synthetically impractical due to low yields and a lack of selectivity.
This compound (The Unsaturated Analogue)
While the tertiary alcohol portion of this molecule shares the same resistance to direct oxidation, the presence of the C=C double bond provides a highly susceptible site for oxidative attack. The kinetics of any oxidation reaction will, therefore, be dominated by the reactivity of the alkene.
-
Kinetic Profile: The reaction at the double bond is significantly faster than any potential C-C cleavage around the alcohol. The specific products depend on the oxidizing agent used:
-
Epoxidation (e.g., with m-CPBA): Forms an epoxide at the terminal double bond.
-
Dihydroxylation (e.g., with cold, dilute KMnO₄): Yields a diol.
-
Oxidative Cleavage (e.g., with hot KMnO₄ or O₃): Breaks the double bond to form a ketone (acetone) and formaldehyde.
-
-
Causality: The high electron density of the π-bond makes it an excellent nucleophile, readily attacked by electrophilic oxidizing agents. This pathway has a much lower activation energy than the C-C bond breaking required to oxidize the tertiary alcohol center.
Table 1: Comparative Summary of Oxidation Kinetics
| Feature | 2-Methyl-2-pentanol (Saturated) | This compound (Unsaturated) |
| Primary Reactive Site | Tertiary Alcohol | C=C Double Bond |
| Reactivity (Mild Cond.) | Inert | Highly Reactive |
| Typical Products | No reaction | Epoxides, Diols, Cleavage Products |
| Relative Rate | Extremely Slow (k ≈ 0) | Fast (k >> 0) |
| Governing Factor | Lack of α-hydrogen on carbinol carbon | High electron density of the π-bond |
Acid-Catalyzed Dehydration: The Influence of Conjugation
Dehydration is a classic elimination reaction for alcohols, typically proceeding via an E1 mechanism for tertiary alcohols due to the stability of the resulting carbocation intermediate.[4]
2-Methyl-2-pentanol (The Saturated Analogue)
This alcohol undergoes a predictable dehydration reaction in the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and heat.
-
Mechanism: The reaction proceeds via an E1 mechanism.
-
Protonation of the hydroxyl group to form a good leaving group (water).
-
Loss of water to form a stable tertiary carbocation.
-
Deprotonation from an adjacent carbon to form a double bond.
-
-
Products & Selectivity: Two alkene products are formed. The major product is the more substituted (and thus more stable) alkene, 2-methyl-2-pentene, in accordance with Zaitsev's rule.[5][6][7] The minor product is the less substituted 2-methyl-1-pentene.[5][6]
-
Kinetic Control: The rate-determining step is the formation of the tertiary carbocation.
This compound (The Unsaturated Analogue)
This molecule also undergoes acid-catalyzed dehydration via an E1 mechanism, with the initial steps being identical to its saturated counterpart. However, the structure of the intermediate carbocation allows for the formation of a highly stable, conjugated product.
-
Mechanism: The initial formation of the tertiary carbocation is analogous. However, the subsequent deprotonation step can occur from two key positions.
-
Products & Selectivity:
-
Conjugated Diene (Major Product): Deprotonation from the C3 carbon results in the formation of 2-methyl-1,3-pentadiene. This conjugated system, with alternating double and single bonds, is particularly stable due to delocalization of π-electrons.
-
Isolated Diene (Minor Product): Deprotonation from the other methyl group can form 2-methyl-1,4-pentadiene.
-
-
Kinetic vs. Thermodynamic Control: The formation of the conjugated diene is both kinetically and thermodynamically favored. The transition state leading to the conjugated product is lower in energy, resulting in a faster reaction rate. Furthermore, the conjugated diene is the most stable product, making it the thermodynamically preferred outcome.
Table 2: Comparative Summary of Dehydration Kinetics
| Feature | 2-Methyl-2-pentanol (Saturated) | This compound (Unsaturated) |
| Mechanism | E1 | E1 |
| Rate-Determining Step | Formation of tertiary carbocation | Formation of tertiary carbocation |
| Major Product | 2-Methyl-2-pentene (Zaitsev) | 2-Methyl-1,3-pentadiene (Conjugated) |
| Minor Product(s) | 2-Methyl-1-pentene | 2-Methyl-1,4-pentadiene |
| Driving Force for Product | Formation of the most substituted alkene | Formation of the most stable conjugated system |
| Relative Rate | The initial rates of carbocation formation are expected to be similar, but the overall reaction equilibrium for the unsaturated alcohol may more strongly favor the products due to the high stability of the conjugated diene. |
Visualizing the Mechanisms
Diagrams are essential for visualizing the reaction pathways and understanding the structural transformations involved.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Solved The reaction between 2-methyl-2-pentanol and sulfuric | Chegg.com [chegg.com]
- 5. brainly.com [brainly.com]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-Methyl-4-penten-2-ol
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. 2-Methyl-4-penten-2-ol, a versatile tertiary allylic alcohol, serves as a crucial building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). However, the seemingly simple procurement of this chemical from commercial suppliers can introduce significant variability into a research pipeline. This guide provides a comprehensive framework for the rigorous assessment of this compound purity, empowering you to select the most suitable grade for your application and to ensure the integrity of your scientific work.
This document deviates from a rigid template, instead offering a logical and in-depth approach to purity assessment. We will delve into the "why" behind experimental choices, grounding our protocols in established analytical principles and providing a self-validating system for your laboratory.
The Criticality of Purity: Understanding Potential Impurities
The most common industrial synthesis of this compound involves the Grignard reaction between an allyl magnesium halide (such as allylmagnesium bromide) and acetone.[1] While effective, this synthetic route can introduce a predictable profile of impurities that may interfere with downstream applications.
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual acetone or allyl halides.
-
Grignard Byproducts: Biphenyls (from coupling of the Grignard reagent) and other organomagnesium species.[2][3]
-
Isomers and Related Compounds: Positional isomers or structurally similar alcohols formed through side reactions.
-
Solvent Residues: Ethers (e.g., diethyl ether, THF) used as solvents in the Grignard reaction.
-
Water: A critical impurity that can quench Grignard reactions and affect many other chemical processes.
-
Degradation Products: As a tertiary allylic alcohol, this compound can be susceptible to rearrangement or dehydration, especially under acidic conditions, potentially forming isomeric dienes or other unsaturated compounds. The stability of allylic alcohols is influenced by resonance, which can also facilitate certain degradation pathways.[4]
A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment.
A Tripartite Strategy for Purity Verification
We advocate for a three-pronged analytical strategy to holistically evaluate the purity of this compound. This involves Gas Chromatography for the separation and quantification of volatile impurities, Nuclear Magnetic Resonance spectroscopy for structural confirmation and purity assessment, and Karl Fischer Titration for the precise determination of water content.
References
A Comparative Guide to the Synthesis of 2-Methyl-4-penten-2-ol: A Green Chemistry Perspective
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like 2-Methyl-4-penten-2-ol is a fundamental task. The choice of synthetic route, however, has significant implications not only for yield and purity but also for environmental impact and laboratory safety. This guide provides an in-depth comparison of two primary methods for synthesizing this compound: the traditional Grignard reaction and the emerging greener alternative, the Prins reaction catalyzed by heterogeneous acids. By benchmarking these methods against the core principles of green chemistry, we aim to provide a comprehensive resource for selecting a synthesis strategy that is both efficient and sustainable.
Introduction: The Imperative of Green Chemistry in Synthesis
The twelve principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this guide, we will leverage these principles to objectively evaluate the synthesis of this compound, a versatile tertiary alcohol used in fragrance synthesis and as a building block in organic chemistry.[1] Our analysis will focus on key green chemistry metrics, including atom economy and the Environmental Factor (E-factor), alongside practical considerations such as reaction conditions, catalyst reusability, and the inherent hazards of the materials employed.
The Grignard Reaction: A Classic Route Under Scrutiny
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. The synthesis of this compound via this route typically involves the reaction of allylmagnesium bromide with acetone.
Reaction Scheme:
While effective, this method presents several challenges from a green chemistry standpoint. The use of highly flammable and moisture-sensitive Grignard reagents necessitates stringent anhydrous conditions and the use of volatile ether solvents like diethyl ether, which are themselves significant fire hazards.[2][3][4] The reaction workup often involves quenching with aqueous acid, generating a significant amount of waste.
Experimental Protocol: Grignard Synthesis of this compound
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (1.2 eq) are placed. A crystal of iodine is added to initiate the reaction. A solution of allyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is maintained at a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Reaction with Acetone: The Grignard reagent is cooled to 0°C. A solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for 1-2 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
The Prins Reaction: A Greener Pathway Emerges
The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, offers a more atom-economical and potentially safer route to allylic alcohols.[5][6] For the synthesis of this compound, this involves the reaction of isobutylene with an aldehyde, such as acetaldehyde or formaldehyde, in the presence of an acid catalyst.
Reaction Scheme (using Acetaldehyde):
Traditionally, the Prins reaction has been catalyzed by homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to recover, and generate significant waste.[5][7][8] The innovation of solid acid catalysts, such as zeolites and supported heteropolyacids, has transformed the Prins reaction into a much greener alternative.[4][9][10] These heterogeneous catalysts are easily separable, reusable, and often exhibit higher selectivity, minimizing byproduct formation.[11][12][13]
Experimental Protocol: Heterogeneously Catalyzed Prins Synthesis of 4-Methyl-4-penten-2-ol
Note: This protocol yields an isomer of the target compound but illustrates the green catalytic approach.
-
Reaction Setup: A 2000 mL autoclave equipped with a mechanical stirrer and thermostat is charged with a toluene solution of acetaldehyde (4 mol, 40 wt%), toluene (800 g), and a solid acid catalyst such as HSiW-V₂O₅-SiO₂ (20 g).[14]
-
Reaction Execution: Isobutylene (6 mol) is introduced into the autoclave until the pressure reaches 0.60 MPa. The reactor is then heated to 120°C with stirring (800 rpm) for 5 hours.[14]
-
Workup and Product Isolation: After the reaction, the autoclave is cooled, and the excess isobutylene is recovered for reuse. The reaction mixture is filtered to recover the solid acid catalyst, which can be reused in subsequent batches. The filtrate is then subjected to distillation to separate the toluene solvent and purify the product, yielding a mixture of 4-methyl-3-penten-2-ol and 4-methyl-4-penten-2-ol.[14] A reported yield for the combined products is 95.7%.[14]
Head-to-Head Comparison: Grignard vs. Prins
To provide a clear and objective comparison, the following table summarizes the performance of each synthetic route against key green chemistry principles and practical considerations.
| Principle/Metric | Grignard Synthesis (Allylmagnesium Bromide + Acetone) | Green Prins Synthesis (Isobutylene + Acetaldehyde) | Analysis |
| 1. Prevention | Generates significant magnesium salt waste and requires quenching, leading to a high E-factor. | Minimal waste generation as the catalyst is recycled and excess reagents can be recovered. Lower E-factor. | The Prins reaction is superior in waste prevention. |
| 2. Atom Economy | Lower atom economy due to the formation of magnesium salts as byproducts. | Higher atom economy as, ideally, all reactant atoms are incorporated into the product. | The Prins reaction demonstrates a more efficient use of reactant materials. |
| 3. Less Hazardous Chemical Syntheses | Utilizes highly reactive and pyrophoric Grignard reagents and flammable ether solvents.[3] | Employs isobutylene, a flammable gas,[15] and acetaldehyde, but avoids highly reactive organometallics. Solid acid catalysts are generally safer to handle than strong mineral acids. | The green Prins reaction presents a lower overall hazard profile. |
| 4. Designing Safer Chemicals | The final product is the same in both ideal syntheses. | The final product is the same in both ideal syntheses. | Not a differentiating factor for the final product itself. |
| 5. Safer Solvents and Auxiliaries | Relies on volatile and flammable diethyl ether.[2][4] | Can be performed in less hazardous solvents like toluene or even solvent-free in the gas phase. | The Prins reaction offers more flexibility for using safer solvents. |
| 6. Design for Energy Efficiency | Requires initial heating for Grignard formation and subsequent cooling for the reaction with the ketone. | Typically requires elevated temperatures and pressures.[14] | Energy requirements can be comparable or higher for the Prins reaction, depending on the specific catalyst and conditions. |
| 7. Use of Renewable Feedstocks | Allyl bromide is typically derived from petrochemical sources. Acetone can be produced from renewable feedstocks. | Isobutylene is primarily from petrochemicals. Acetaldehyde can be produced from bio-ethanol. | Both routes have potential for incorporating some renewable feedstocks, but are largely reliant on fossil fuels. |
| 8. Reduce Derivatives | The reaction proceeds directly without the need for protecting groups. | The reaction is direct and avoids derivatization steps. | Both methods are efficient in this regard. |
| 9. Catalysis | Stoichiometric use of magnesium. | Catalytic use of a recyclable solid acid. | The catalytic nature of the green Prins reaction is a significant advantage. |
| 10. Design for Degradation | The final product is the same in both ideal syntheses. | The final product is the same in both ideal syntheses. | Not a differentiating factor for the final product itself. |
| 11. Real-time analysis for Pollution Prevention | Monitoring the formation of the Grignard reagent can be challenging. | Reaction progress can be monitored by sampling and chromatographic analysis.[14] | The Prins reaction is more amenable to in-process monitoring. |
| 12. Inherently Safer Chemistry for Accident Prevention | High risk of fire and explosion due to the nature of Grignard reagents and ether solvents.[3] | The use of a flammable gas under pressure poses a hazard, but the overall process with a solid catalyst is generally considered safer than the Grignard route. | The green Prins reaction is inherently safer. |
| Yield | Typically moderate to high, but can be variable. | High yields (e.g., 95.7% reported for a similar process[14]) can be achieved under optimized conditions. | The green Prins reaction can offer higher and more consistent yields. |
| Catalyst Reusability | Magnesium is consumed stoichiometrically. | Solid acid catalysts can be recovered and reused multiple times.[14] | A major advantage of the green Prins reaction. |
Visualizing the Synthetic Pathways
To further illustrate the workflows of both synthetic routes, the following diagrams are provided in Graphviz DOT language.
Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Green Prins Synthesis Workflow
Caption: Workflow for the green Prins synthesis of this compound isomers.
Conclusion and Future Outlook
The synthesis of this compound provides a compelling case study for the application of green chemistry principles in modern organic synthesis. While the Grignard reaction remains a viable method, its reliance on hazardous reagents, volatile solvents, and stoichiometric metals renders it less sustainable than the heterogeneously catalyzed Prins reaction. The latter, particularly with the use of recyclable solid acid catalysts, offers significant advantages in terms of waste reduction, atom economy, and overall safety.
For researchers and drug development professionals, the adoption of greener synthetic routes is not merely an environmental consideration but also a strategic one. Processes that are inherently safer, more efficient, and generate less waste are often more scalable and economically viable in the long run. As the field of catalysis continues to advance, we can anticipate the development of even more active and selective solid acid catalysts for the Prins reaction, further solidifying its position as the preferred green route for the synthesis of this compound and other valuable allylic alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Prins reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-METHYL-4-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prins Reaction [organic-chemistry.org]
- 15. Isoprene synthesis from formaldehyde and isobutene over Keggin-type heteropolyacids supported on silica - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4-penten-2-ol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-4-penten-2-ol, grounded in an understanding of its chemical properties and associated hazards. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance.
Core Principle: Why Specialized Disposal is Non-Negotiable
This compound is not a benign chemical that can be discarded via standard waste streams. Its disposal protocol is dictated by its specific hazardous properties. As an unsaturated tertiary alcohol, its chemical profile presents multiple risks that must be professionally managed.
-
Flammability: With a flash point of 41.3°C, this compound is classified as a flammable liquid. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2] This characteristic makes disposal in a sink or standard trash a significant fire hazard.[3][4] Federal and state regulations classify liquids with a flashpoint below 60°C (140°F) as hazardous waste that requires specialized disposal.[5][6]
-
Health Hazards: The compound is a known irritant. Direct contact causes skin irritation and poses a risk of serious eye damage.[7][8] Inhalation may also lead to respiratory irritation.[7][8] Due to these hazards, uncontrolled disposal could endanger waste handlers and the public.
Therefore, the cardinal rule for this substance is absolute: This compound must be collected, stored, and disposed of as regulated hazardous waste. Intentional dilution to circumvent regulations or evaporation as a means of disposal is illegal and unsafe.[9][10]
Chemical & Safety Profile Summary
For quick reference, the key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [7] |
| Molecular Weight | 100.16 g/mol | [7] |
| CAS Number | 624-97-5 | [7] |
| Flash Point | 41.3°C | |
| GHS Hazard Statements | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [7][8] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | [1][11] |
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps from the point of waste generation to its final collection by environmental health and safety (EH&S) professionals or a licensed waste management service.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.
-
Eye Protection: Wear safety goggles with side shields or a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Protective Clothing: A standard lab coat is required to prevent skin contact.[8]
Step 2: Waste Collection and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designate a Waste Stream: Establish a specific waste stream for this compound and other compatible flammable organic solvents.
-
Avoid Incompatibles: Never mix this alcohol waste with strong oxidizing agents, acids, or acid chlorides, as this can lead to vigorous or explosive reactions.[1]
-
Aqueous vs. Organic: Do not mix aqueous waste with solvent waste.
Step 3: Container Selection and Management
The integrity of the waste container is paramount for safe storage.
-
Use a Suitable Container: Collect the waste in the original container or a designated, chemically compatible container made of glass, plastic, or metal.[6] Ensure it has a secure, tightly closing lid.[11]
-
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[6] This minimizes the release of flammable vapors.
-
Do Not Overfill: Leave adequate headspace (at least 10%) in the container to allow for vapor expansion.
Step 4: Accurate and Compliant Labeling
Proper labeling is a legal requirement and essential for safety.
-
Attach a Hazardous Waste Label: Immediately affix a "WASTE CHEMICALS" or "HAZARDOUS WASTE" label to the container.[6]
-
Identify Contents: Clearly write the full chemical name, "this compound," and list any other constituents and their approximate percentages.[6] Vague identifiers like "Solvent Waste" are not acceptable.[6]
-
Indicate Hazards: Mark the appropriate hazard boxes on the label (e.g., "Flammable," "Irritant").
Step 5: Safe Accumulation and Storage
Waste must be stored safely pending pickup.
-
Designated Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Prevent Ignition: The storage location must be cool, well-ventilated, and away from all sources of ignition, such as heat, sparks, or open flames.[1][2][11]
-
Secondary Containment: Place the container in a secondary containment bin or tray to control any potential leaks or spills.
Step 6: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EH&S: Follow your institution's protocol to schedule a pickup by the Environmental Health & Safety department or a licensed hazardous waste disposal contractor.[12]
-
Do Not Pour Down the Drain: Under no circumstances should this compound be poured down the sink.[4][12][13] This is illegal and can damage the environment and wastewater treatment systems.[12]
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.
-
Containment: Use an inert, absorbent material such as sand, vermiculite, or a commercial solvent spill pad to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealable, labeled container for disposal as hazardous waste.[11][14]
-
Ventilate: Ventilate the affected area.
For large spills, or if you feel it is unsafe to manage, evacuate the area and contact your institution's emergency response team immediately.[10]
References
- 1. fishersci.com [fishersci.com]
- 2. agilent.com [agilent.com]
- 3. samex-env.com [samex-env.com]
- 4. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 5. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. siraya.tech [siraya.tech]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Safe Handling of 2-Methyl-4-penten-2-ol
Navigating the complexities of chemical handling in a research and development environment demands a synthesis of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-Methyl-4-penten-2-ol, ensuring the well-being of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific hazard profile.
Understanding the Hazard Profile of this compound
This compound is a flammable liquid that presents significant health hazards upon exposure. A thorough understanding of its properties is the foundation of a robust safety plan.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H318: Causes serious eye damage. [1]
-
H335: May cause respiratory irritation. [1]
In addition to these health hazards, its flammability poses a significant safety risk in the laboratory.
| Property | Value | Source |
| Molecular Formula | C6H12O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point | 119.5°C at 760 mmHg | |
| Flash Point | 41.3°C | |
| Density | 0.833 g/cm³ |
The flash point of 41.3°C indicates that this chemical is a flammable liquid and its vapors can form ignitable mixtures with air at temperatures commonly found in a laboratory setting.[3] Therefore, stringent control of ignition sources is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on the known hazards of the substance.
Eye and Face Protection
Given the risk of serious eye damage, robust eye protection is critical.[1]
-
Primary Protection: Tightly fitting safety goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) are mandatory.[4][5]
-
Secondary Protection: A face shield (minimum 8-inch) should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3][4]
Skin and Body Protection
To prevent skin irritation, appropriate gloves and protective clothing are required.[1]
-
Gloves: Chemical-resistant gloves are essential. While the ideal glove material should be selected based on the manufacturer's specific chemical resistance data, Nitrile gloves are a good initial choice for general use with solvents, oils, and some acids and bases.[6][7] Always inspect gloves for rips or punctures before use and never reuse disposable gloves.[7] For prolonged or immersive contact, heavier-duty gloves may be necessary. It is crucial to consult a glove selection guide and the chemical's Safety Data Sheet (SDS) to determine the most suitable material and thickness.[6][8]
-
Protective Clothing: A laboratory coat must be worn to protect against splashes. For tasks with a higher risk of significant exposure, a chemically resistant apron or coveralls should be considered.[5]
Respiratory Protection
Inhalation of vapors can cause respiratory irritation.[1]
-
Engineering Controls: The primary method for controlling vapor exposure is the use of engineering controls, such as a chemical fume hood.[9]
-
Respirators: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[10][11] A cartridge change-out schedule must be implemented to ensure the continued effectiveness of the respirator.[12]
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5]
-
Store away from heat, sparks, open flames, and other ignition sources.[5][13] Smoking should be strictly prohibited in storage and handling areas.[4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of storage and use areas.[13]
Handling Procedures
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][9]
-
Ground and bond containers and receiving equipment when transferring the liquid to prevent the buildup of static electricity, which can be an ignition source.[5]
-
Use only non-sparking tools.[5]
-
Avoid contact with skin and eyes, and avoid inhaling vapors or mists.[4]
Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill response and disposal plan is a critical component of laboratory safety.
Spill Response
The immediate actions taken in the event of a spill are crucial for mitigating the associated hazards.
For a small spill (less than 1 liter):
-
Alert personnel in the immediate area.
-
Eliminate all ignition sources. [14]
-
Ensure adequate ventilation by working within a fume hood or opening windows if it is safe to do so.[14]
-
Don the appropriate PPE as outlined in Section 2.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[14][15]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4]
-
Clean the spill area with soap and water.[15]
For a large spill (greater than 1 liter):
-
Evacuate the area immediately. [16]
-
Alert others and activate the fire alarm if necessary.
-
If it is safe to do so, shut off all ignition sources and ventilate the area.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All waste generated from the handling of this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
-
Place all waste in a clearly labeled, sealed, and chemically compatible container.[14][15]
-
Dispose of the waste through your institution's hazardous waste management program in accordance with all local, state, and federal regulations.[16][17]
-
Never dispose of this compound or contaminated materials down the drain.[14]
By adhering to these detailed procedures, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. echemi.com [echemi.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide - Blog [droppe.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. toolup.com [toolup.com]
- 11. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. fishersci.com [fishersci.com]
- 14. How to Clean Up an Isopropyl Alcohol Spill: Safety & More [wikihow.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 17. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
